Scytonemin

Catalog No.
S542860
CAS No.
152075-98-4
M.F
C36H20N2O4
M. Wt
544.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scytonemin

CAS Number

152075-98-4

Product Name

Scytonemin

IUPAC Name

3-[(4-hydroxyphenyl)methylidene]-1-[3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one

Molecular Formula

C36H20N2O4

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,39-40H

InChI Key

CGZKSPLDUIRCIO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O

solubility

Soluble in DMSO, not in water

Synonyms

Scytonemin;

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O

Isomeric SMILES

C1=CC=C2N=C\3C(=C(C(=O)/C3=C/C4=CC=C(C=C4)O)C5=C6C(=NC7=CC=CC=C67)/C(=C\C8=CC=C(C=C8)O)/C5=O)C2=C1

The exact mass of the compound Scytonemin is 544.14231 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biosynthesis and Experimental Induction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the biosynthetic pathway and factors that induce scytonemin production is crucial for basic research and biotechnological application.

  • Biosynthetic Gene Cluster: The 18-gene cluster responsible for this compound biosynthesis was identified in Nostoc punctiforme ATCC 29133. The entire cluster is upregulated in response to UV radiation, particularly UV-A [1] [2]. The biosynthesis starts from the central carbon metabolism intermediates phosphoenolpyruvate and erythrose-4-phosphate, proceeding through the shikimate pathway to form the direct precursors, tryptophan and p-hydroxyphenylpyruvate [3].
  • Key Experimental Inducers: Beyond UV-A radiation, several abiotic factors can trigger or enhance this compound yield, which is valuable for optimizing laboratory production [4]. The table below summarizes established inducers and experimental approaches.
Inducing Factor Experimental Approach / Observation
UV-A Radiation Primary inducer; exposure (e.g., 0.64 mW/cm² at 365 nm for 48 h) significantly upregulates biosynthetic genes [1] [5].
Salt Stress Addition of NaCl to culture media; 20 g/L led to >50-fold content increase in a desert cyanobacterium [2].
Oxidative Stress Can be induced by reagents like hydrogen peroxide [3] [2].
Desiccation Correlated with increased this compound production in terrestrial cyanobacteria [3] [2].

The following diagram illustrates the general experimental workflow for inducing, extracting, and analyzing this compound in a laboratory setting, based on the methodologies cited.

G start Cyanobacterial Culture (e.g., Nostoc, Lyngbya) induce Induction Stress start->induce uv UV-A Exposure (0.64 mW/cm², 48h) induce->uv salt Salt Stress (10-20 g/L NaCl) induce->salt harvest Harvest Biomass uv->harvest salt->harvest extract Solvent Extraction (Acetone, Acetonitrile, Methanol:Ethyl Acetate) harvest->extract analyze Analysis & Characterization extract->analyze hplc HPLC/LC-MS analyze->hplc nmr NMR Spectroscopy analyze->nmr assay Bioassays (Antioxidant, Anti-inflammatory) analyze->assay

Biomedical Mechanisms and Applications

This compound has evolved from a simple sunscreen to a molecule of significant biomedical interest due to its potent biological activities.

  • Anti-inflammatory Mechanism: Research shows that this compound inhibits skin inflammation by blocking the expression of key inflammatory mediators like TNF-α and iNOS. This effect is mediated through the suppression of the NF-κB signaling pathway. This compound prevents the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit, thereby downregulating inflammatory gene expression [6].
  • Anti-proliferative Potential: this compound demonstrates selective inhibition of key kinases, including polo-like kinase 1 (PLK1), which is overactive in various cancers. This makes it a promising pharmacophore for developing novel anti-cancer therapies [3] [2]. It also inhibits other kinases such as cyclin-dependent kinase 1 (CDK1) and protein kinase C (PKC) [3].
  • Cosmeceutical Dual-Function: Its inherent UV-screening capability across UV-A, UV-B, and UV-C ranges, combined with its newly discovered anti-inflammatory and antioxidant properties, positions this compound as an ideal multi-functional active ingredient for advanced skin protection formulations [3] [6].

Future Research and Prospects

Current research trends are focused on overcoming production bottlenecks and fully exploiting its therapeutic potential. Key future directions include:

  • Metabolic Engineering: Efforts are underway to transfer the this compound biosynthetic gene cluster into heterologous hosts like E. coli or to engineer native cyanobacteria to achieve cost-effective, high-yield production [3] [2].
  • Exploring Novel Derivatives: Recent studies continue to isolate and characterize new structural analogs of this compound (e.g., dimethoxythis compound, this compound-imine), which may possess unique absorption properties or enhanced bioactivities [7] [8].
  • Clinical Translation: Further in vivo studies and preclinical trials are essential to validate the efficacy and safety of this compound and its derivatives for pharmaceutical applications, particularly in oncology and dermatology [3] [4].

References

Biosynthesis and Total Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of the scytoneman skeleton in cyanobacteria is proposed to begin with precursors from L-tryptophan and p-hydroxyphenylpyruvic acid [1]. A key, biosynthetically inspired step is the oxidative dimerization of a monomeric precursor to form the central C1–C1' bond, constructing the distinctive symmetric framework [1].

A biomimetic total synthesis of scytonemin has been achieved in the laboratory, which helps to confirm the structure and explore the properties of the scytoneman skeleton. The following diagram outlines the key synthetic steps, culminating in the oxidative dimerization that forms the core structure.

G Start 3-Indole Acetic Acid (4) A Weinreb Amide (5) (Iodination) Start->A Step 1 B Alkynyl Iodoindole (8) A->B Step 2 C Tandem Heck-Suzuki Reaction B->C Step 3 D Monomer (11b) (Post-treatment) C->D Step 4 E Oxidative Dimerization (FeCl₃, LDA) D->E Step 5 End Scytoneman-2,2'-dione (13) (this compound Core) E->End Step 6

The oxidative dimerization, Step 5 in the synthesis, is a critical biomimetic step. Experimental screening identified ferric chloride (FeCl₃) as an effective oxidant, yielding the dimeric core in up to 70% yield when coupled with LDA-generated enolates [1].

Detection and Characterization

Raman spectroscopy is an efficient tool for detecting this compound based on its unique scytoneman skeleton. The spectrum displays characteristic fingerprint peaks that allow for its identification, even in complex biological samples like microbial mats [2].

Analytical Method Key Identifiers for Scytoneman Skeleton
Raman Spectroscopy Primary band at ~1590 cm⁻¹ with accompanying bands at ~1549, 1323, and 1172 cm⁻¹ [2].
UV-Vis Spectroscopy Strong, broad absorption across UV-C, UV-B, and UV-A regions. Key in vivo maximum at ~370 nm; purified pigment maxima at 252, 278, 300, and 386 nm [3] [4].

Pharmacological Potential

The scytoneman skeleton is the core structure of this compound, which has demonstrated bioactive potential beyond its UV-protective role. This compound has been reported as the first characterized small-molecule inhibitor of polo-like kinase 1 (Plk1), a key regulator of cell division [1]. This activity underpins its observed antiproliferative and anti-inflammatory properties, suggesting its potential as a new pharmacophore for developing therapeutics [1].

This compound's exceptional photostability and efficacy in dissipating UV radiation as heat also make it and its derivatives attractive for applications in cosmetics as natural sunscreens and in astrobiological research as model pigments for studying life in extreme environments [2] [5] [4].

References

Core Characteristics of Scytonemin Redox Forms

Author: Smolecule Technical Support Team. Date: February 2026

Feature Oxidized Scytonemin Reduced this compound
Common Name Fuscochlorin [1] Fuscorhodin [1]
Molecular Formula C₃₆H₂₀N₂O₄ [2] C₃₆H₂₂N₂O₄ [1]
Molecular Weight 544 g/mol [2] [1] 546 g/mol [1]
Physical Appearance Yellow-brown solid [2] [1] Bright red solid [2] [1]
Major UV-Vis Absorption Peaks (in vitro) 252, 278, 300, 386 nm [2] [1] 246, 276, 314, 378, 474, 572 nm [1]
Solubility Insoluble in water; slightly soluble in organic solvents (e.g., pyridine) [2] More soluble in organic solvents than oxidized form [2]
Redox Interconversion Can be reduced to the red form [1] Can be oxidized back to the yellow-brown form [1]

The diagrams below illustrate the logical relationship between the two forms and a key experimental workflow for their analysis.

G Oxidized Oxidized this compound (Yellow-Brown) RedoxReaction Redox Interconversion Oxidized->RedoxReaction Reduction Reduced Reduced this compound (Bright Red) Reduced->RedoxReaction Oxidation RedoxReaction->Oxidized RedoxReaction->Reduced

>this compound redox interconversion

G Start Microbial Mat or Cyanobacterial Sample Extract Acetone Extraction Start->Extract TLC Thin-Layer Chromatography (TLC) Extract->TLC ResultOx Identify Oxidized Form (Green-brown spot) TLC->ResultOx ResultRed Identify Reduced Form (Bright red spot) TLC->ResultRed

>TLC analysis workflow

Detailed Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

This protocol, adapted for field use, is effective for qualitatively determining the presence and redox state of this compound directly from microbial mat communities [3].

  • Sample Preparation: Transfer 25-50 mg of microbial mat sample to a glass vial. Add 0.5-1.0 mL of acetone and pulverize the material with a glass Pasteur pipette until the solvent is deeply colored [3].
  • TLC Plate: Silica gel plate [3].
  • Mobile Phase: Methanol:Chloroform in a 1:9 ratio [3].
  • Procedure: Spot the acetone extract on the TLC plate and develop it in the mobile phase.
  • Visualization & Rf Values: The pigments separate and can be recognized by their characteristic colors [3]:
    • Oxidized this compound: Green-brown spot (Rf ~ 0.4).
    • Reduced this compound: Bright red spot.
  • Validation: Co-spot and run the sample alongside an authentic this compound standard to confirm identification [3].
Raman Spectral Microscopy

A 2023 study detailed a protocol using spontaneous Raman scattering spectral microscopy to visualize the subcellular distribution and redox status of this compound within a living filamentous cyanobacterium [4].

  • Microscope Setup: Excitation-laser-line-scanning spontaneous Raman scattering spectral microscope [4].
  • Excitation Wavelength: 1064 nm. This long wavelength is critical as it is virtually free from optical screening by the dark, non-transparent sheaths and avoids interference from cellular autofluorescence [4].
  • Sample Preparation: Filamentous cyanobacterial cells, analyzed directly [4].
  • Data Acquisition: Acquire Raman spectra and images with 3D subcellular resolution.
  • Differentiation of Redox States:
    • Compare the acquired Raman spectra of the cellular sheath against reference spectra for solid-state oxidized and reduced this compound.
    • Support the experimental data with quantum chemical normal mode analysis (a type of theoretical calculation) to confirm the vibrational modes associated with the spectral features of each redox form [4].
  • Output: The method allows for the simultaneous visualization of the distributions of carotenoids, phycobilins, and both redox forms of this compound [4].

Research Context & Technical Insights

  • Cellular Localization and Putative Biosynthesis: this compound is a secondary metabolite located in the extracellular polysaccharide sheath of cyanobacteria [2] [1]. The gene cluster for its biosynthesis is highly conserved [5]. The pathway is theorized to be compartmentalized, with initial condensation of tryptophan and tyrosine-derived subunits occurring in the cytoplasm, and later oxidative steps, including dimerization, potentially taking place in the periplasm [5].
  • Structural Reactivity and Recent Revisions: The this compound skeleton exhibits structural adaptability. A very recent 2025 study structurally revised a compound previously reported as "this compound imine." It is now identified as a cyclic hydropyrrolo[2,3-b]indole, formed from the reaction of this compound with acetone and ammonia. This highlights a previously unknown chromism (color-changing property) in the this compound scaffold, which may be relevant to its function in regulating photosynthesis under high light stress [6].
  • Functional and Application Potential: Beyond its primary role as a superb UV-A sunscreen, this compound has demonstrated several bioactivities with high relevance to drug development [7]:
    • Anti-proliferative Activity: It selectively inhibits specific kinases, including polo-like kinase 1 (Plk1), making it a potential lead compound for anticancer drugs [7].
    • Anti-inflammatory Activity: It can inhibit the expression of inflammatory mediators, partly by down-regulating NF-κB activity [7].

Key Takeaways for Researchers

  • The oxidized and reduced forms of this compound are distinct chemical species with different molecular formulas, optical properties, and solubility, allowing for clear analytical discrimination.
  • The redox interconversion between these forms is a key characteristic, and their relative abundance in a sample can reflect the local micro-environmental conditions [4].
  • Advanced techniques like 1064 nm Raman microscopy are powerful for in-situ, non-destructive analysis of this compound redox status within living cells [4].
  • The molecule's recently uncovered structural reactivity and kinase-inhibiting bioactivity make it a compelling subject for further biomedical and chemical investigation [6] [7].

References

scytonemin UV absorption spectrum lambda max

Author: Smolecule Technical Support Team. Date: February 2026

Scytonemin UV Absorption Spectrum (λmax)

The following table summarizes the key ultraviolet (UV) absorption maxima for this compound. The values can vary slightly depending on the solvent used and whether the measurement was taken in vivo (within the cellular sheath) or in vitro (on the purified pigment).

Condition/Solvent UV-C Region (~190–280 nm) UV-B Region (~280–315 nm) UV-A Region (~315–400 nm) Reference
In Vivo (within sheath) ~250 nm ~300 nm ~370 nm (primary maximum) [1] [2] [3]
In Vitro (Purified) ~252 nm ~278 nm, ~300 nm ~384 nm – 386 nm (primary maximum) [2] [4] [5]
Common Solvents (Acetone, Acetonitrile, etc.) ~252 nm ~278 nm, ~300 nm ~386 nm [2] [4]
Reduced Form (Bright Red) 246 nm 276 nm, 314 nm 378 nm [5]

Experimental Protocols for Analysis

For researchers aiming to isolate and analyze this compound, here are summaries of established experimental methodologies.

Extraction and Purification Protocol

This protocol is adapted from procedures used to study microbial mats [6].

  • Sample Collection and Drying: Collect cyanobacterial biomass (e.g., from mats, soil crusts, or laboratory cultures). Freeze the sample and then dry it thoroughly in an oven at 60°C overnight.
  • Solvent Extraction: Homogenize the dried material in a mortar under liquid nitrogen. Transfer the powder to a vessel and add an organic solvent. Common choices include 100% acetone, ethyl acetate, or methanol:ethyl acetate (1:1, v/v) [4] [6] [7]. The extraction should be performed in the dark at 4°C for several hours.
  • Clarification and Concentration: Filter the dark brown extract through a glass microfiber filter (e.g., Whatman GF/F) to remove particulate matter. Concentrate the filtrate using rotary evaporation.
  • Purification: The crude extract can be further purified by techniques such as semi-preparative thin-layer chromatography (TLC) [7]. On a TLC silica plate using an eluent of 1:9 methanol:chloroform, this compound has an Rf value of approximately 0.4. The oxidized form appears green-brown, while the reduced form is bright red [6].
UV-Vis Spectroscopic Analysis
  • Sample Preparation: Re-dissolve the purified this compound in a suitable organic solvent such as acetone, acetonitrile, or tetrahydrofuran (THF) [2] [4] [3].
  • Instrumentation and Measurement: Using a UV-Vis spectrophotometer, scan the sample across the 200-700 nm range. This compound will display a characteristic absorption profile with a strong, broad peak in the UV-A region and several smaller peaks in the UV-B and UV-C regions, as detailed in the table above [5].

Biological Function & Significance

The unique absorption profile of this compound is directly linked to its critical biological roles:

  • Broad-Spectrum UV Screening: this compound absorbs strongly across the entire damaging UV spectrum, including UV-A, UV-B, and UV-C. It can prevent up to 90% of incident UV-A radiation from penetrating cyanobacterial cells [1] [6]. This provides a passive defense mechanism, crucial for survival in high-irradiance habitats.
  • Photostability: The pigment is exceptionally stable. It remains intact after prolonged exposure to UV radiation and heat, making it a highly durable sunscreen [4] [7].
  • Complementary Protection with MAAs: In many cyanobacteria, this compound is found alongside mycosporine-like amino acids (MAAs), which are water-soluble compounds that absorb strongly in the UV-B and UV-A regions (λmax ~310–362 nm). Together, they provide a synergistic and comprehensive shield against ultraviolet radiation [3] [8].

The diagram below illustrates how these two pigments work together to provide complementary UV protection for the cyanobacterial cell.

G UVR Incoming UV Radiation Scy This compound (Sheath Pigment) λmax ~370 nm UVR->Scy Absorbed & Dissipated MAA Mycosporine-like Amino Acids (MAAs) λmax ~310-362 nm UVR->MAA Absorbed & Dissipated Cell Cyanobacterial Cell (DNA, Photosynthetic Apparatus) Scy->Cell Filtered Light MAA->Cell Filtered Light

Potential Applications

Due to its remarkable properties, this compound has garnered significant interest for commercial and biomedical applications:

  • Cosmetics: Its broad-spectrum UV absorption and high photostability make it a promising natural ingredient for sunscreens and anti-aging skincare products [4] [5].
  • Biomedicine: Research has revealed that this compound possesses anti-inflammatory and anti-proliferative properties. It acts as a selective inhibitor of various kinases, including polo-like kinase 1, making it a potential template for developing anti-cancer drugs [4] [5].
  • Ecology: In microbial mats, the heat dissipated by this compound can raise the soil surface temperature, influencing the local microenvironment [2] [4].

References

scytonemin precursor biosynthetic pathway

Author: Smolecule Technical Support Team. Date: February 2026

The Scytonemin Biosynthetic Gene Cluster

This compound biosynthesis is encoded by a specialized, conserved gene cluster. In the model organism Nostoc punctiforme ATCC 29133, this primarily involves an 18-gene cluster (NpR1276 to NpR1259) [1] [2]. A separate, conserved cluster of five genes (the ebo cluster, NpF5232 to NpF5236) is involved in precursor transport, and a putative two-component regulatory system (NpF1278, NpF1277) controls expression in response to environmental stimuli like UVA radiation [3] [1].

The table below outlines the core genes involved in the precursor pathway.

Gene Name Locus Tag in *N. punctiforme* Function/Proposed Role Experimental Validation
scyA Npun_R1276 Thiamin-dependent enzyme; catalyzes acyloin condensation of IPA and HPP [1] [2]. In vitro assay confirms conversion of IPA and HPP to an unstable β-keto acid [2].
scyB Npun_R1275 Leucine dehydrogenase homolog; oxidative deamination of L-tryptophan to IPA [1] [2]. In vitro assay confirms activity [2].
scyC Npun_R1274 Hypothetical protein; catalyzes cyclization and decarboxylation of the ScyA product [1] [2]. In vitro assay confirms conversion to a tricyclic ketone ("Compound 3") [2].
tyrA Npun_R1269 Prephenate dehydrogenase; produces HPP from the shikimate pathway [1] [2]. Proposed based on genomic context and biochemical logic [1].
trp genes Npun_R1262-R1266 Tryptophan biosynthesis (TrpE, TrpC, TrpA, TrpB, TrpD); produces L-tryptophan [1]. Proposed based on genomic context and biochemical logic [1].
aroG, aroB Npun_R1260, R1261 Key, rate-limiting enzymes of the shikimate pathway [1]. Proposed based on genomic context and biochemical logic [1].

Detailed Experimental Protocols

Protocol for Gene Expression Analysis under Inducing Conditions

This protocol is adapted from studies investigating the transcriptional response of this compound genes to UVA, UVB, and high light stress [3].

  • Strain and Culture Conditions: Grow Nostoc punctiforme ATCC 29133 in Allen and Arnon (AA/4) medium under standard white light (~40 µmol photons m⁻² s⁻¹) to acclimatize.
  • Stress Induction: For induction, subject cells to:
    • UVA: Continuous supplementation at 5 W m⁻² for 48 hours.
    • UVB: Supplementation at 0.5 W m⁻² for 3 hours per day for 48 hours.
    • High Light: Continuous exposure at 100 µmol photons m⁻² s⁻² for 48 hours.
  • Sample Collection and RNA Extraction: Collect cells by centrifugation. Extract total RNA using a bead-beating protocol followed by LiCl precipitation. Treat samples with a DNase kit (e.g., Ambion TURBO DNA-free) to remove genomic DNA.
  • cDNA Synthesis and qPCR: Convert 2 µg of DNase-treated RNA to cDNA using a reverse transcription kit (e.g., Sensi-Fast cDNA Synthesis Kit). Perform quantitative PCR (qPCR) using gene-specific primers (e.g., for scyA, trpB, eboE) and a reference housekeeping gene (e.g., gyrA, Npun_R0035). Calculate normalized fold change in gene expression using the ΔΔCq method [3].
Protocol for In-Vitro Validation of ScyA, ScyB, and ScyC Activity

This protocol is based on the foundational work that characterized the function of the initial enzymes in the pathway [2].

  • Gene Cloning and Protein Expression: Clone the genes of interest (e.g., scyA, scyB, scyC) into an appropriate expression vector (e.g., pET series). Transform into a heterologous host like E. coli BL21(DE3) for overexpression.
  • Protein Purification: Grow cultures, induce protein expression with IPTG, and harvest cells. Purify the recombinant His-tagged proteins using immobilized metal affinity chromatography (IMAC).
  • Enzyme Assays:
    • ScyB Assay: Incubate purified ScyB with L-tryptophan and NAD⁺ in a suitable buffer (e.g., Tris-HCl, pH 8.0). Monitor the production of indole-3-pyruvic acid (IPA) by tracking the increase in absorbance at 330 nm or by HPLC.
    • ScyA and ScyC Assay: Incubate ScyA with the products of the ScyB reaction (IPA) and commercially sourced p-hydroxyphenylpyruvate (HPP) in a thiamine pyrophosphate (TPP)-containing buffer. To this reaction, add purified ScyC. Analyze the reaction products for the formation of the tricyclic ketone ("Compound 3") using LC-MS or NMR spectroscopy [2].

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound is primarily induced by UVA radiation, which leads to the upregulation of the entire gene cluster [3]. The regulatory network can be visualized as follows:

G Inducers Environmental Inducers (UVA, UVB, High Light) TCRS Two-Component Regulatory System (NpF1277 / NpF1278) Inducers->TCRS Activation Signal EboCluster ebo Gene Cluster (NpF5232-NpF5236) Precursor Transport TCRS->EboCluster Transcriptional Activation MainCluster Main Biosynthetic Gene Cluster (NpR1276-NpR1259) TCRS->MainCluster Transcriptional Activation EboCluster->MainCluster Precursor Supply This compound This compound Production MainCluster->this compound Enzymatic Synthesis

Regulatory network for this compound biosynthesis. A two-component system activates the transcription of biosynthetic genes in response to environmental stressors. The ebo cluster supports the pathway through precursor transport.

References

scytonemin ancient cyanobacteria pigment

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties of Scytonemin

This compound is a lipid-soluble, yellow-brown indole alkaloid pigment found in the extracellular polysaccharide sheaths of many cyanobacteria [1] [2]. Its unique structure provides remarkable stability and photoprotective properties.

  • Molecular Structure: A dimeric compound composed of indolic and phenolic subunits linked by a carbon-carbon bond, forming a novel "scytoneman skeleton" [3] [4]. It exists in oxidized (predominant) and reduced forms [1] [5].
  • UV Absorption: Functions as a broadband UV absorber, with strong absorption across UV-C, UV-B, and UV-A spectra [1] [4]. Its in vivo maximum absorption is at 370 nm, and in vitro at 386 nm [1] [4]. It can prevent up to 90% of UV-A radiation from penetrating cells [5] [4].
  • Solubility and Stability: this compound is insoluble in water but soluble in organic solvents such as acetone, ethyl acetate, and acetonitrile [1] [5] [4]. It exhibits exceptional stability against heat, visible light, UV radiation, and oxidizing agents, allowing it to be preserved in sedimentary records [4].

Biosynthesis and Genetic Regulation

This compound biosynthesis is triggered by environmental stressors, primarily UV-A radiation, and also by oxidative stress, salt stress, and desiccation [1] [6] [4].

  • Biosynthetic Gene Cluster: An 18-gene cluster was first identified in Nostoc punctiforme ATCC 29133 [7]. The cluster includes genes for biosynthetic enzymes, precursor synthesis, and transport [7] [8].
  • Key Enzymes and Pathway: The essential biosynthetic enzymes include ScyA, ScyB, and ScyC [8]. The pathway starts with the shikimate pathway, producing aromatic amino acid precursors tryptophan and tyrosine [7]. ScyA, ScyB, and ScyC then catalyze condensation and cyclization to form the this compound skeleton [1]. The final pigment is assembled and deposited in the extracellular sheath [4].

The diagram below illustrates the core biosynthetic pathway and localization.

G Shikimate Shikimate L_Tryp L_Tryp Shikimate->L_Tryp Shikimate Pathway L_Tyr L_Tyr Shikimate->L_Tyr Shikimate Pathway IPA IPA L_Tryp->IPA Transamination pHPPA pHPPA L_Tyr->pHPPA Transamination Condensed Condensed IPA->Condensed ScyA, ScyB pHPPA->Condensed This compound This compound Condensed->this compound Oxidative dimerization & ScyC Sheath Extracellular Sheath This compound->Sheath Ebo transport

Biomedical and Biotechnological Applications

Research reveals this compound's potential extends beyond photoprotection into promising therapeutic areas.

  • Anti-Proliferative and Anti-Cancer Potential: this compound demonstrates potent antiproliferative activity by selectively inhibiting kinases. It is a known inhibitor of human polo-like kinase 1 (PLK1), a key regulator of cell cycle progression and an attractive target for anti-cancer drugs [2] [4]. It also inhibits other kinases like cyclin-dependent kinase 1 (CDK1) and protein kinase C [4].
  • Anti-Inflammatory and Antioxidant Properties: this compound can inhibit the expression of inflammatory mediators, partially through down-regulation of NF-κB activity [4]. It also exhibits strong, dose-dependent antioxidant activity, effectively scavenging free radicals [3] [4].
  • Cosmeceutical Sunscreen Agent: As a natural UV absorber, this compound is a compelling candidate for sunscreen formulations. A study isolating this compound from Nostoc commune demonstrated a Sun Protection Factor (SPF) value of 33.34 [3]. Its lipid solubility may also aid skin penetration [4].

Experimental Protocols and Production Optimization

For researchers, practical experimental data and optimization strategies are critical.

  • Extraction and Isolation: A common protocol involves using acetone for extraction [3].
    • Extraction: Homogenize dry cyanobacterial biomass and stir in acetone overnight at room temperature.
    • Filtration and Concentration: Filter the extract and evaporate the supernatant under reduced pressure at 40°C.
    • Washing: Wash the residue with cyclohexane to remove carotenoids and chlorophylls, yielding a brown, crude this compound product [3].
  • Enhancing this compound Yield: Abiotic stress factors can significantly increase this compound production. Research on the desert cyanobacterium Chroococcidiopsis sp. UAM571 shows that salt stress is a highly effective inducer [6].

The table below summarizes key findings for increasing this compound yield in Chroococcidiopsis sp. UAM571.

Parameter Culture Condition (14 days) This compound Content (mg/g DW) This compound Productivity (µg/L/day)
NaCl Induction Control (0 g/L NaCl) 0.06 19.1
10 g/L NaCl 1.02 36.4
20 g/L NaCl 3.17 57.4
UV-A Induction With UV-A Radiation [Upregulation of 18-gene cluster] [5] -

Conclusion and Future Prospects

This compound is a multifaceted molecule with great promise. Future research will focus on:

  • Elucidating Biosynthesis: Fully characterizing the function of all enzymes in the biosynthetic pathway and their regulators [2] [5].
  • Heterologous Production: Engineering suitable cyanobacterial or other microbial hosts using metabolic engineering for cost-effective, large-scale production [4].
  • Preclinical and Clinical Development: Exploring its efficacy, safety, and mechanism of action as an anti-cancer and anti-inflammatory agent [2].

Given its ancient origin and potent bioactivities, this compound represents a valuable natural product for developing new drugs and cosmaceuticals.

References

scytonemin protective role in microbial mats

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis and Genetic Regulation

Scytonemin is an indole-alkaloid derived from the precursors tryptophan and tyrosine (or p-hydroxyphenylpyruvate) [1] [2] [3]. Its biosynthesis is governed by a dedicated gene cluster.

In the model cyanobacterium Nostoc punctiforme, an 18-gene cluster (NpR1276 to NpR1259) is responsible for this compound production [1] [3]. Key genes include ScyA, ScyB, and ScyC, which are essential for the initial assembly of the this compound skeleton [1] [4]. A unique feature of this pathway is its compartmentalization; the initial steps occur in the cytoplasm, while later assembly and final secretion take place in the periplasm [3]. This process is illustrated in the following diagram:

G UV_Stress UV-A Stress TCRS Two-Component Regulatory System (NpR1277 & NpR1278) UV_Stress->TCRS Signal GeneCluster This compound Gene Cluster Activation TCRS->GeneCluster Precursors Cytoplasm: Precursor Synthesis (Tryptophan & p-Hydroxyphenylpyruvate) GeneCluster->Precursors MonomerFormation Cytoplasm: Monomer Assembly (ScyA, ScyB, ScyC) Precursors->MonomerFormation Transport Transport to Periplasm (Ebo genes) MonomerFormation->Transport Dimerization Periplasm: Dimerization & Final Assembly Transport->Dimerization Secretion Secretion into Extracellular Sheath Dimerization->Secretion Protection UV Protection Secretion->Protection Passive Shielding

This compound biosynthetic pathway and regulation.

The expression of the this compound biosynthetic cluster is primarily induced by UV-A radiation [1] [5]. A adjacent two-component regulatory system (TCRS), consisting of a histidine kinase (NpR1277) and a response regulator (NpR1278), is crucial for controlling this UV-responsive expression [1].

Key Experimental Factors & Protocols

Understanding the factors that induce this compound production and the methods for its quantification is essential for experimental research.

Environmental Inducers

While UV-A is the primary trigger, several other abiotic factors significantly influence this compound synthesis [1] [5] [2]. The following table summarizes these key factors:

Factor Effect on this compound Production Research Findings
UV-A Radiation Primary inducer; upregulates all 18 genes in the biosynthetic cluster [5]. A core regulatory signal; essential for initiating biosynthesis [1].
Salt Stress Can trigger a significant increase in this compound content [6]. In Chroococcidiopsis sp. UAM571, 20 g L⁻¹ NaCl led to a 53-fold increase in this compound yield [6].
Desiccation/Hydration Varies by species; longer hydration periods can promote synthesis [1]. In Nostoc punctiforme, longer hydration between cycles increased production [1].
Nitrogen Availability Nitrogen restriction can lead to increased production [1]. Observed in species like Chroococcidiopsis [1].
Extraction and Quantification Protocol

A standard method for this compound extraction and analysis from microbial mat samples, adapted from [4], is outlined below.

Key Steps:

  • Field Sampling & Extraction: A small sample (25-50 mg) is placed in a glass vial and pulverized in 0.5-1.0 mL of acetone until the solvent turns dark [4].
  • Thin-Layer Chromatography (TLC): The extract is spotted on a silica gel plate and run with an eluent of 1:9 methanol:chloroform. This compound (Rf ~0.4) appears green-brown, while its reduced form is bright red [4].
  • Large-Scale Extraction & Purification: For larger quantities, dried biomass is ground and extracted in acetone at 4°C for several hours. The extract is filtered, concentrated, and triturated with pentane to remove carotenoids and chlorophyll, leaving a crude this compound residue [4].
  • Analysis: The purified material can be characterized using UV-Vis spectroscopy (peak at ~384 nm), HPLC, and 1H NMR [1] [4].

Research Applications and Prospects

This compound's unique properties make it a compelling molecule for various biotechnological and biomedical applications.

  • Cosmeceuticals: Its high UV absorption and stability position it as a potent natural sunscreen agent for cosmetic formulations [5] [2].
  • Biomedicine: this compound demonstrates anti-proliferative properties by selectively inhibiting kinases like polo-like kinase 1 (PLK1), a target in cancer therapy [2]. It also shows anti-inflammatory activity by down-regulating NF-κB activity [2].
  • Paleoclimatology and Astrobiology: Due to its exceptional stability, this compound is preserved in sedimentary records and is used as a biomarker for reconstructing past environmental conditions and UV radiation levels [1] [2]. Its deep evolutionary origin points to a key adaptation in the history of life [1] [7].

References

Comprehensive Application Notes and Protocols: Raman Spectroscopy Detection of Scytonemin in Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Scytonemin and Its Significance

This compound is a UV-protective pigment found exclusively in the extracellular polysaccharide sheaths of cyanobacteria, serving as a crucial defense mechanism against harmful ultraviolet radiation. First identified in a Raman spectroscopic study by Edwards et al. in 2000, this extensively conjugated dimeric pigment possesses a unique skeletal structure that provides exceptional broadband UV absorption and antioxidant properties. The recent structural revision of this compound imine (2025) revealed it to be a cyclic hydropyrrolo[2,3-b]indole derivative rather than the previously proposed primary imine structure, highlighting the complexity of this pigment family. This structural adaptability enables cyanobacteria to survive under extreme solar radiation conditions and has sparked significant interest in pharmaceutical applications due to its antiproliferative effects against various cancer cell lines, particularly leukemia models.

The Raman spectrum of this compound was first obtained and characterized in 2000, revealing a distinctive pattern that serves as a unique spectroscopic fingerprint for this pigment. Recent advances in Raman spectroscopy techniques have dramatically improved our ability to detect, quantify, and image this compound in complex biological and environmental samples, making it an increasingly valuable tool for researchers across multiple disciplines. These Application Notes provide comprehensive protocols for the Raman spectroscopy detection of this compound, specifically designed for researchers, scientists, and drug development professionals seeking to utilize this powerful analytical technique in their investigations of this biologically significant pigment.

Principles of Raman Spectroscopy for this compound Detection

Raman spectroscopy is based on the inelastic scattering of monochromatic light, typically from a laser source, when it interacts with molecular vibrations, phonons, or other excitations in a system. The technique measures the energy shift between incident and scattered photons, providing information about vibrational, rotational, and other low-frequency transitions in molecules. When incident light photons interact with a molecule, they can induce a transition to an excited vibrational state with corresponding energy loss in the photon, resulting in scattered light at different frequencies—a phenomenon known as Raman scattering. The majority of scattered photons maintain the same energy as the incident light (Rayleigh scattering), while approximately 1 in 10⁶-10⁸ photons undergo Raman scattering, making it an inherently weak signal that often requires enhancement techniques for biological applications.

For this compound detection, the extensively conjugated structure of the pigment, featuring an intricate network of double bonds and aromatic systems, creates an ideal target for Raman spectroscopy. The delocalized π-electron system in this compound gives rise to strong, characteristic Raman signals that are easily distinguishable from cellular components and environmental matrices. The unique molecular structuring and bonding in this compound underlie its distinctive spectral properties, with the Raman spectrum serving as a 'whole-organism' fingerprint that enables specific identification even in mixed microbial communities. Different Raman techniques offer complementary advantages: conventional Raman spectroscopy provides comprehensive spectral information; confocal Raman microscopy enables high lateral and axial resolution for single-cell analysis; while surface-enhanced Raman spectroscopy (SERS) significantly improves sensitivity through plasmonic effects when molecules are absorbed onto roughened metal surfaces.

Characteristic Raman Spectral Features of this compound

The Raman spectrum of this compound exhibits several distinctive vibrational bands that serve as reliable indicators for its identification and quantification. These characteristic features arise from the complex conjugated structure of the pigment and provide a unique spectroscopic signature that can be detected even in the mixed biomolecular pools of undisturbed natural microbial communities. The most prominent and well-established Raman bands for this compound, first identified by Edwards et al. in their pioneering 2000 study, form the basis for its detection across various experimental conditions and sample types.

Table 1: Characteristic Raman Bands of this compound

Raman Shift (cm⁻¹) Relative Intensity Vibrational Assignment Remarks
1590 Very strong Aromatic C=C stretching, conjugated system Most prominent and characteristic band
~1300-1400 Medium C-C stretching vibrations
~1150-1200 Medium C-H in-plane bending
~1000-1100 Weak to medium Skeletal vibrations

The exceptionally strong band at 1590 cm⁻¹ represents the most conspicuous feature in the this compound spectrum and serves as the primary marker for its detection. This band arises primarily from the aromatic C=C stretching vibrations within the extensively conjugated system of this compound. The specific arrangement of conjugated double bonds and aromatic rings in this compound's unique structure creates an electron-rich environment that enhances the Raman scattering cross-section, resulting in this particularly intense signal. Additional characteristic bands in the 1300-1400 cm⁻¹ region correspond to C-C stretching vibrations, while features between 1150-1200 cm⁻¹ are attributed to C-H in-plane bending modes. The collective pattern of these four corroborative vibrational bands provides a highly specific fingerprint for this compound identification, with the 1590 cm⁻¹ feature being sufficiently prominent for detection in intact environmental samples such as intertidal cyanobacterial mats.

Recent studies have confirmed that these characteristic Raman signatures remain consistent across different cyanobacterial species and sample preparation methods, though minor shifts in band positions and relative intensities may occur depending on the molecular environment and potential structural modifications such as the formation of this compound imine derivatives. The stability of these spectral features under various environmental conditions makes them particularly valuable for field applications and long-term monitoring studies.

Experimental Protocols for this compound Detection

Sample Preparation Methods
4.1.1 Cyanobacterial Culture and Collection

For laboratory studies, begin with axenic cultures of this compound-producing cyanobacteria such as Nostoc species, Scytonema hoffmani, or other documented producers. Grow cultures under UV induction conditions (300-1500 μmol quanta m⁻² s⁻¹) to stimulate this compound production, typically for 7-14 days depending on species and growth conditions. For field collections, identify cyanobacterial mats or crusts with visible yellow-brown pigmentation, often found in extreme environments with high solar exposure. Collect samples using sterile tools and preserve in sterile containers, minimizing light exposure during transport to prevent photodegradation. For pharmaceutical applications involving antiproliferative studies, Nostoc commune has been successfully utilized, yielding approximately 15 mg this compound per 1 g dry biomass (1.5% w/w yield) [1].

4.1.2 this compound Extraction and Purification

The extraction protocol follows established methods with modifications for Raman compatibility. Lyophilize biomass and homogenize to fine powder using liquid nitrogen and mortar/pestle. For bulk extraction, use acetone extraction (5-10 mL solvent per gram dry weight) with continuous stirring for 24 hours in darkness at 4°C. Filter through Whatman No. 1 filter paper and concentrate using rotary evaporation at reduced pressure and temperature (<30°C). Purify crude extract using preparative thin-layer chromatography (silica gel, chloroform:methanol 9:1 v/v) or column chromatography (Sephadex LH-20). For Raman analysis, additional purification may be necessary to remove fluorescent contaminants—perform sequential washing with hexane and ethyl acetate. Confirm purity via HPLC (C18 reverse phase, methanol:water 80:20) before proceeding with spectroscopic analysis [2] [1].

4.1.3 Sample Presentation for Raman Analysis

For solid samples, prepare thin films by drop-casting purified this compound solution (1 mg/mL in acetone) onto aluminum mirrors, calcium fluoride slides, or other low-fluorescence substrates. Allow solvent evaporation in inert atmosphere. For intracellular this compound detection in intact cyanobacteria, concentrate biomass by gentle centrifugation (2000 × g, 5 min) and resuspend in minimal volume of deionized water. Deposit 5-10 μL aliquots on appropriate substrates and air-dry partially to form thin films while maintaining cell integrity. For pharmaceutical applications involving cellular uptake studies, treat target cells (e.g., HL-60, Jurkat) with this compound dissolved in DMSO (final concentration ≤0.2% v/v) at relevant IC₅₀ values (60.5-462.0 μM depending on cell line), incubate for specified duration (typically 24-48 hours), then wash with PBS before analysis [1].

Raman Instrumentation and Measurement Parameters

Table 2: Optimal Raman Parameters for this compound Detection

Parameter Standard Raman Confocal Raman Microscopy SERS
Excitation Wavelength 785 nm 532 nm, 633 nm, 785 nm 532 nm, 785 nm
Laser Power at Sample 10-100 mW 1-10 mW 0.1-5 mW
Spectral Range 200-2000 cm⁻¹ 200-2000 cm⁻¹ 200-2000 cm⁻¹
Resolution 4-8 cm⁻¹ 2-4 cm⁻¹ 4-8 cm⁻¹
Acquisition Time 10-60 s 1-10 s per spectrum 1-10 s
Grating 600-1200 grooves/mm 600-1800 grooves/mm 600-1200 grooves/mm
Objective 10×, 20× 50×, 100× (high NA) 10×, 20×, 50×

Configure the Raman spectrometer according to manufacturer specifications and allow sufficient warm-up time (typically 30-60 minutes) for laser stabilization. Perform daily wavelength and intensity calibration using internal standards (silicon wafer for 520 cm⁻¹ band). For bulk this compound analysis, use standard Raman spectroscopy with 785 nm excitation to minimize fluorescence—apply laser power of 10-100 mW with 10-60 second acquisitions, accumulating 10-50 scans depending on signal quality. For single-cell analysis, employ confocal Raman microscopy with 532 nm or 633 nm excitation, using high NA objectives (50× or 100×) with laser power reduced to 1-10 mW to prevent cellular damage. Acquire spectra with 1-10 second integration times, mapping across cells or regions of interest with 0.5-1 μm step sizes. For trace detection, implement SERS using gold or silver nanoparticles (50-100 nm diameter) applied to sample surface or mixed with solution—reduce laser power to 0.1-5 mW with 1-10 second acquisitions [3] [4].

Advanced Raman Techniques for Enhanced this compound Detection

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy dramatically improves this compound detection sensitivity through plasmonic enhancement when molecules are in proximity to nanostructured metal surfaces. For this compound analysis, prepare colloidal suspensions of gold or silver nanoparticles (50-100 nm diameter) using standard citrate reduction methods. Optimize nanoparticle concentration and aggregation state using minimal NaCl (10-100 mM) to achieve maximum enhancement—this requires empirical optimization for each sample type. For extracellular this compound, mix purified pigment with nanoparticle suspension (1:1 v/v) and deposit on glass slide or SERS substrate. For intracellular detection, incubate cyanobacterial cells with nanoparticle suspension for 30-60 minutes before deposition. SERS provides 10³-10⁶ enhancement factors, enabling detection of this compound at nanomolar concentrations and single-molecule levels in optimized conditions. This is particularly valuable for detecting subtle structural variants like this compound imine or monitoring this compound distribution in complex environmental samples with minimal sample preparation [5] [4].

Resonance Raman Spectroscopy

Resonance Raman spectroscopy exploits the electronic absorption bands of this compound in the UV-visible region to achieve significant signal enhancement through resonance effects. With this compound's strong absorption in the UV-A/UV-B region (maximum around 370 nm), select excitation wavelengths coinciding with these electronic transitions (e.g., 355 nm, 385 nm). The resonance effect provides 10³-10⁵ enhancement over conventional Raman scattering, preferentially amplifying this compound signals while suppressing background from non-resonant cellular components. This technique is particularly advantageous for studying this compound in intact cyanobacterial cells or tissues, where the pigment represents only a small fraction of total biomass. Additionally, resonance Raman enables monitoring of this compound's oxidation state and molecular environment through subtle spectral shifts, providing insights into its photoprotective function and potential pharmaceutical mechanisms. When using UV excitation wavelengths, implement special precautions including rapid sample translation, minimal power density (<1 mW/μm²), and UV-optimized optics to prevent photodegradation while maximizing signal quality [4].

Raman Mapping and Imaging

Raman mapping and imaging techniques provide spatial distribution information for this compound within cyanobacterial sheaths, microbial mats, or even individual cells. Employ confocal Raman microscopy with motorized XYZ stage for automated mapping, using step sizes of 0.5-1.0 μm for cellular-level resolution or 5-10 μm for environmental sample overview. Set integration times according to signal strength (typically 0.1-2 seconds per spectrum for high-quality maps). For comprehensive sample characterization, collect full spectral data at each pixel, then generate chemical images based on characteristic this compound band intensities (particularly the 1590 cm⁻¹ peak). For pharmaceutical applications studying this compound uptake and distribution in cancer cells, combine Raman mapping with multivariate analysis techniques such as principal component analysis (PCA) or cluster analysis to differentiate subcellular localization patterns. This approach has proven valuable for understanding the mechanism of action of this compound's antiproliferative effects in leukemia cell lines, revealing accumulation in specific cellular compartments that correlates with its induction of mitochondrial dysfunction and apoptosis [4].

Workflow Visualization

G cluster_raman Raman Measurement Options cluster_apps Advanced Applications Start Sample Collection Culture Cyanobacterial Culture (UV induction) Start->Culture Field Environmental Sampling (mats/crusts) Start->Field Prep1 Sample Preparation Culture->Prep1 Field->Prep1 Extraction Acetone Extraction and Purification Prep1->Extraction Prep2 Substrate Deposition (aluminum, CaF₂) Extraction->Prep2 Raman Raman Measurement Prep2->Raman Analysis Spectral Analysis (characteristic bands) Raman->Analysis Standard Standard Raman (785 nm) Raman->Standard Confocal Confocal Microscopy (532 nm, 633 nm) Raman->Confocal SERS SERS (gold/silver NPs) Raman->SERS Advanced Advanced Applications Analysis->Advanced End Data Interpretation Advanced->End Mapping Spatial Mapping (distribution studies) Advanced->Mapping Quant Quantitative Analysis (concentration measurement) Advanced->Quant Pharma Pharmaceutical Screening (cellular uptake) Advanced->Pharma Standard->Analysis Confocal->Analysis SERS->Analysis

Figure 1: Experimental workflow for Raman spectroscopy detection of this compound, encompassing sample preparation, measurement techniques, and advanced applications.

Data Analysis and Interpretation

Spectral Processing and Multivariate Analysis

Effective data analysis begins with spectral preprocessing to enhance signal quality and remove artifacts. Perform baseline correction using asymmetric least squares or polynomial fitting algorithms to eliminate fluorescence background common in biological samples. Apply vector normalization to the 1590 cm⁻¹ band or entire spectral range to enable quantitative comparisons. For complex samples containing this compound mixtures, employ multivariate statistical methods including principal component analysis (PCA) for dimensionality reduction, hierarchical cluster analysis (HCA) for sample classification, and partial least squares regression (PLSR) for quantitative prediction of this compound concentration. These approaches are particularly valuable for distinguishing this compound from its structural analogs like this compound imine, which exhibits subtly different spectral features due to its cyclic hydropyrrolo[2,3-b]indole structure rather than the primary imine functionality originally proposed.

For pharmaceutical applications monitoring this compound's effects on cancer cells, combine Raman spectral data with multivariate analysis to identify correlated biochemical changes. Analyze differences in protein, lipid, and nucleic acid signatures alongside this compound accumulation to elucidate mechanisms of action. Studies have demonstrated that this compound induces apoptosis in leukemia cell lines (HL-60, Jurkat) through mitochondrial dysfunction characterized by dissipation of mitochondrial membrane potential, cytochrome c release, and subsequent caspase activation. Raman spectral features can help monitor these apoptotic events through changes in biomolecular composition while simultaneously tracking this compound distribution and concentration within cellular compartments [1].

Quantitative Analysis and Validation

For quantitative measurements, establish calibration curves using purified this compound standards of known concentration (typically 0.1-100 mg/mL range). Measure standard solutions deposited on appropriate substrates using consistent measurement parameters. Plot integrated area or height of characteristic bands (particularly 1590 cm⁻¹) against concentration to generate linear calibration models with R² > 0.98. For cellular samples, use internal standards such as the 1450 cm⁻¹ protein/lipid band or 1004 cm⁻¹ phenylalanine ring breathing mode for intensity normalization. Validate Raman quantification against established HPLC methods for this compound analysis, demonstrating strong correlation (typically R² > 0.95) between techniques.

Implement quality control procedures including daily instrument calibration, replicate measurements (minimum n=5), and control samples to ensure data reliability. For cellular uptake studies, include vehicle controls (DMSO-only treated cells) and concentration series to establish dose-response relationships. Statistical analysis should include appropriate tests for significance (Student's t-test, ANOVA) with correction for multiple comparisons where applicable. Report quantitative results with standard deviations or confidence intervals to indicate measurement precision, with typical relative standard deviation of 5-15% for Raman-based quantification depending on sample complexity and preparation method.

Applications in Research and Drug Development

Environmental Monitoring and Astrobiology

Raman spectroscopy has emerged as a powerful tool for environmental monitoring of cyanobacterial communities and their protective pigments in natural ecosystems. The technique enables non-destructive, in situ detection of this compound in intact microbial mats, biological soil crusts, and other complex samples without extensive preparation. The distinctive Raman signature of this compound, particularly the strong 1590 cm⁻¹ band, allows reliable identification even in mixed environmental communities, facilitating assessment of cyanobacterial response to UV stress, desiccation, and other environmental challenges. This capability is particularly valuable for monitoring ecosystem health and resilience in the context of climate change and increasing solar UV exposure.

In the field of astrobiology, Raman spectroscopy is considered a primary candidate for life detection in planetary missions due to its minimal sample requirements and ability to identify specific biomolecules. This compound's exceptional stability and distinctive spectral features make it an ideal biosignature candidate for assessing the potential for life on other planets, particularly Mars where cyanobacteria-like organisms may have existed or persisted in protected niches. The recent structural revision of this compound imine and understanding of its formation under mild conditions (ammonia and acetone exposure) provides additional context for interpreting potential detections of related pigments in extraterrestrial samples. Furthermore, studies suggesting that cyanobacterial UV pigments evolved to optimize photon dissipation rather than merely providing photoprotection offer new perspectives for understanding pigment detection in astrobiological contexts [2] [6].

Pharmaceutical Research and Development

In pharmaceutical research, Raman spectroscopy provides a valuable analytical tool for investigating this compound's documented antiproliferative effects and potential therapeutic applications. Recent studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, with particular potency against HL-60 and Jurkat leukemia cells (IC₅₀ values of 60.5 μM and 88.2 μM, respectively), while showing significantly lower inhibition of non-cancerous cell lines. Raman spectroscopy enables monitoring of this compound uptake, distribution, and metabolic effects within target cells, providing mechanistic insights complementary to conventional biological assays.

The technique has been successfully employed to study this compound-induced apoptosis through detection of biochemical changes associated with programmed cell death, including protein degradation, lipid peroxidation, and nucleic acid fragmentation. Furthermore, Raman spectral features can help validate this compound's reported mechanism of action involving mitochondrial dysfunction, characterized by dissipation of mitochondrial membrane potential, cytochrome c release, and caspase activation. For drug development applications, Raman spectroscopy facilitates formulation analysis, stability testing, and quality control of this compound-based therapeutic candidates. The ability to detect and quantify this compound in complex biological matrices without extensive sample preparation makes Raman spectroscopy particularly valuable for high-throughput screening and preclinical development workflows [1].

Conclusion and Future Perspectives

Raman spectroscopy has established itself as an indispensable analytical technique for the detection, quantification, and characterization of this compound across diverse research and application domains. The method's minimal sample requirements, non-destructive nature, and ability to provide specific molecular fingerprints make it uniquely suited for studying this biologically significant pigment in contexts ranging from environmental monitoring to pharmaceutical development. The distinctive Raman signature of this compound, particularly the prominent 1590 cm⁻¹ band, enables reliable identification even in complex matrices, while advanced techniques like SERS and resonance Raman provide enhanced sensitivity for trace detection and mechanistic studies.

Future developments in Raman technology, including improved instrumentation, standardized protocols, and advanced data analysis methods, will further expand applications for this compound research. The integration of Raman spectroscopy with other analytical techniques in multimodal approaches promises more comprehensive characterization of this compound's structure, function, and interactions in biological systems. As research continues to elucidate the full therapeutic potential of this compound and its analogs, Raman spectroscopy will play an increasingly important role in translating basic research findings into practical applications in medicine, biotechnology, and environmental science.

References

Quantitative Analysis of Scytonemin in Cyanobacteria: HPLC Protocols and Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Scytonemin and Its Analytical Significance

This compound is a lipid-soluble, yellow-to-brown UV-absorbing pigment found exclusively in the extracellular sheaths of many cyanobacteria. This indole-alkaloid pigment serves as a natural sunscreen with strong absorption in the ultraviolet range, particularly UV-A (315-400 nm) with maxima at approximately 370 nm in vivo and 384 nm in organic solvents [1]. This compound has attracted significant research interest not only for its ecological role in protecting cyanobacteria from UV radiation damage but also for its potential pharmaceutical applications due to demonstrated anti-inflammatory and anti-proliferative activities [2]. The pigment exists in both oxidized (dark brown) and reduced (golden-yellow) forms, with the oxidized form being predominant in natural environments [3].

The quantitative analysis of this compound presents several analytical challenges that require specialized protocols. As an extracellular sheath pigment, this compound requires efficient extraction methods that can liberate it from the complex polysaccharide matrix of cyanobacterial sheaths. Furthermore, its sensitivity to environmental factors including UV radiation, temperature, and salinity necessitates careful control of cultivation conditions prior to analysis [3]. This application note provides detailed protocols for the quantification of this compound using high-performance liquid chromatography (HPLC) coupled with mass spectrometry, along with comprehensive method validation parameters to ensure accurate and reproducible results for researchers in pharmaceutical development and natural products chemistry.

This compound Quantification Protocol by HPLC-MS

Instrumentation and Chromatographic Conditions

The following protocol has been adapted from the method developed for quantification of oxidized this compound in Nostoc commune Vauch, utilizing HPLC coupled with electrospray ionization tandem triple quadrupole mass spectrometry (HPLC-ESI-QqQ-MS) [4]. This method provides excellent selectivity and sensitivity for this compound quantification in complex biological matrices.

  • HPLC System: Agilent 1200 series HPLC system or equivalent with quaternary pump, degasser, autosampler, and thermostated column compartment
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Analytical Column: Zorbax Eclipse XDB-C18 column (50 × 4.6 mm, 1.8 μm) or equivalent reverse phase column
  • Mobile Phase: Binary gradient consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile
  • Gradient Program: Initial 50% B (0-1 min), linear increase to 90% B (1-4 min), hold at 90% B (4-6 min), return to 50% B (6-8 min), and equilibration (8-10 min)
  • Flow Rate: 0.8 mL/min with column temperature maintained at 40°C
  • Injection Volume: 5 μL for standard solutions and 10 μL for sample extracts
  • Detection: Selected reaction monitoring (SRM) mode with positive ion detection
Mass Spectrometry Parameters

Table 1: Mass Spectrometry Parameters for this compound Detection

Parameter Setting Description
Ionization Mode Positive ESI Electrospray voltage: 4000 V
Drying Gas Nitrogen, 10 L/min Temperature: 350°C
Nebulizer Pressure 40 psi -
Precursor Ion m/z 545.2 [M+H]+ for oxidized this compound
Product Ion m/z 285.1 Most abundant fragment for SRM
Collision Energy 30 eV Optimized for this compound fragmentation
Dwell Time 200 ms -
Sample Preparation and Extraction Protocol
  • Biomass Collection and Homogenization:

    • Harvest cyanobacterial biomass by centrifugation (5,000 × g, 10 min)
    • Lyophilize the biomass for 24 hours or until completely dry
    • Homogenize the dried biomass using a ball mill or mortar and pestle to fine powder
  • This compound Extraction:

    • Weigh approximately 50 mg of homogenized biomass into a 15 mL centrifuge tube
    • Add 10 mL of 1:1 (v/v) methanol:ethyl acetate extraction solvent
    • Sonicate the mixture for 30 minutes in an ultrasonic water bath at room temperature
    • Centrifuge at 5,000 × g for 10 minutes to pellet insoluble debris
    • Collect the supernatant and repeat extraction twice more with fresh solvent
    • Combine all supernatants and evaporate to dryness under a stream of nitrogen
    • Reconstitute the residue in 1 mL of methanol for HPLC analysis
  • Sample Cleanup (Optional):

    • For samples with significant matrix interference, pass the reconstituted extract through a 0.2 μm PTFE syringe filter prior to injection

Method Validation and Performance Characteristics

The HPLC-QqQ-SRM-MS method for this compound quantification has been rigorously validated to ensure reliability and reproducibility for pharmaceutical research applications [4]. The validation parameters establish the method's suitability for quantitative analysis.

Table 2: Method Validation Parameters for this compound Quantification

Validation Parameter Result Experimental Conditions
Linearity Range 0.10-100 ng/mL Seven concentration levels
Correlation Coefficient (r²) 0.99 Linear regression analysis
Limit of Detection (LOD) 0.03 ng/mL Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) 0.10 ng/mL Signal-to-noise ratio of 10:1
Recovery 76.90% Spiked sample analysis
Intra-day Precision (RSD) < 8.95% n = 4 replicates in one day
Inter-day Precision (RSD) < 9.5% n = 4 replicates over 5 days
Specificity No interference SRM monitoring of specific transition

The experimental workflow for this compound analysis from sample preparation to quantification can be visualized as follows:

G A Cyanobacterial Biomass B Lyophilization A->B C Homogenization B->C D Solvent Extraction C->D E Centrifugation D->E F Concentration E->F G HPLC-MS Analysis F->G H Data Analysis G->H I Method Validation H->I

Figure 1: Experimental Workflow for this compound Quantification

Factors Influencing this compound Production in Cyanobacteria

This compound production in cyanobacteria is influenced by various environmental factors that should be considered when designing experiments for this compound quantification. Understanding these factors is essential for obtaining reproducible and meaningful results in pharmaceutical development research.

  • UV Radiation Exposure: Ultraviolet radiation, particularly in the UV-A range (315-400 nm), serves as the primary inducer of this compound biosynthesis. Studies have demonstrated that cyanobacteria exposed to UV-A radiation show significant upregulation of the this compound biosynthetic gene cluster, leading to increased pigment production [5]. The transcription of key biosynthetic genes such as scyB increases by up to 1.7-fold under UV-A exposure, directly correlating with enhanced this compound content [5].

  • Salinity Stress: Elevated salinity levels can dramatically stimulate this compound production in certain cyanobacterial species. Research on Lyngbya aestuarii demonstrated that this compound content increases with rising salinity, reaching maximum levels at 56 ppt [3]. This suggests that osmotic stress mechanisms may interact with photoprotective responses in regulating this compound biosynthesis.

  • Temperature and Light Conditions: Higher cultivation temperatures and specific light-dark cycles influence this compound yield. Studies with Nostoc commune Vauch have shown that elevated temperatures (up to 35°C), strong illumination intensity, and a 12:12 hour light-dark cycle promote this compound production [4]. These conditions should be standardized when cultivating cyanobacteria for reproducible this compound extraction.

  • Developmental Regulation: Recent research has revealed that this compound production may be developmentally regulated in some cyanobacteria. A study using Nostoc punctiforme demonstrated a regulatory linkage between this compound production and hormogonia differentiation, suggesting complex regulatory networks controlling this compound biosynthesis [6].

Troubleshooting and Method Optimization

Successful quantification of this compound requires attention to potential analytical challenges and implementation of appropriate optimization strategies.

  • Extraction Efficiency: If this compound yields are lower than expected, consider the following optimizations:

    • Increase sonication time during extraction (up to 45 minutes)
    • Test alternative solvent systems (acetone:methanol 1:1 or pure dimethylformamide)
    • Perform multiple sequential extractions (3-5 times) to ensure complete pigment recovery
    • Verify complete homogenization of the biomass prior to extraction
  • Chromatographic Issues:

    • Peak Tailing: Increase formic acid concentration to 0.2% or use ammonium formate buffer
    • Poor Resolution: Adjust gradient program to achieve better separation; extend runtime if necessary
    • Retention Time Shift: Ensure consistent column temperature and mobile phase preparation
  • Mass Spectrometry Sensitivity:

    • For low-abundance samples, increase injection volume or concentrate extracts further
    • Optimize collision energy for specific instrument configuration
    • Verify instrument calibration regularly using standard reference compounds
  • Method Transfer Considerations:

    • When adapting this method to different instrumentation, re-optimize MS parameters
    • Validate method performance on the new system before analyzing experimental samples
    • Include quality control samples to monitor method performance over time

Applications in Pharmaceutical Development

The quantitative analysis of this compound has significant implications for pharmaceutical development, particularly in the realm of natural product-based therapeutics. This compound has demonstrated potent anti-proliferative activity against various human cell lines, with studies showing specific inhibition of key kinases involved in hyperproliferative inflammatory diseases [1]. The precise quantification method described herein enables standardised assessment of this compound content for:

  • Standardisation of natural product extracts for biological activity testing
  • Quality control during purification processes
  • Stability studies of this compound-containing formulations
  • Bioavailability assessments in pharmacokinetic studies

Furthermore, understanding the biosynthetic regulation of this compound production has implications for metabolic engineering approaches aimed at increasing yields for pharmaceutical production [7]. The genes responsible for this compound biosynthesis have been identified in Nostoc punctiforme, revealing an 18-gene cluster dedicated to its production [2]. This genetic knowledge, combined with robust analytical methods, facilitates the development of optimized production systems for this pharmaceutically promising compound.

Conclusion

The HPLC-MS method described in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in cyanobacterial samples. The validated protocol offers excellent linearity across a wide concentration range with precision and accuracy suitable for pharmaceutical research requirements. Proper attention to cultivation conditions, sample preparation techniques, and chromatographic parameters ensures reproducible results that facilitate meaningful comparisons between studies. As interest in this compound's pharmaceutical applications continues to grow, this standardized analytical approach will support quality control in natural product development and enable further investigation into the factors regulating this compound production in cyanobacterial systems.

References

extracting scytonemin from cyanobacterial sheath

Author: Smolecule Technical Support Team. Date: February 2026

Scytonemin: An Overview

This compound is a yellow-brown, lipid-soluble ultraviolet (UV)-screening pigment found almost exclusively in the extracellular polysaccharide (EPS) sheath of many cyanobacteria [1] [2]. It is a dimeric compound composed of indolic and phenolic subunits and exists in oxidized and reduced forms [2] [3].

Its primary role is to act as a first line of defense, absorbing harmful UV-A radiation (315–400 nm) very efficiently, preventing up to 90% of UV-A from penetrating the cells [2] [3]. This makes it crucial for the survival of cyanobacteria in high-insolation environments [4]. Beyond its ecological role, this compound exhibits remarkable antioxidant, anti-inflammatory, and anti-proliferative properties, showing promise as a natural sunscreen in cosmetics and as a therapeutic agent in pharmaceuticals [2] [3]. Recent studies highlight its potential as an anti-cancer agent, inducing apoptosis in leukemia cell lines [5].

This compound Extraction and Analysis Protocol

This protocol outlines a standard procedure for the extraction, purification, and preliminary characterization of this compound from dried cyanobacterial biomass, synthesizing methods from recent literature.

Biomass Preparation and Pre-processing
  • Cyanobacterial Strains: Common this compound-producing genera include Nostoc, Scytonema, and Calothrix [2] [4]. For high yield, select strains known for robust sheath formation.
  • Growth and Induction: Grow cyanobacteria under appropriate conditions. UV-A radiation is a key inducer of this compound biosynthesis [2] [3].
  • Harvesting and Drying: Harvest biomass and dry it thoroughly. Freeze-drying is preferred to preserve heat-sensitive compounds.
Solvent Extraction

This is a critical step where solvent choice impacts yield and purity.

  • Procedure:
    • Pulverize the dried cyanobacterial biomass into a fine powder using a mortar and pestle or a mechanical grinder.
    • Weigh a specific amount (e.g., 1 g) of the powdered biomass.
    • Add the extraction solvent at a recommended ratio (e.g., 10-20 mL solvent per gram of biomass). Common solvents and their reported efficacies are summarized in Table 1.
    • Incubate the mixture overnight at 4°C with constant shaking or stirring [1].
    • Centrifuge the mixture (e.g., 10,000 × g for 15 minutes) to pellet cellular debris.
    • Carefully collect the supernatant, which contains the extracted pigments.

Table 1: Common Solvents for this compound Extraction

Solvent System Reported Advantages / Context Key Considerations
100% Acetone Frequently used; effective for direct extraction from dry biomass [1] [2]. Excellent for initial crude extraction.
Methanol:Ethyl Acetate (1:1, v/v) Commonly employed for its balanced extraction efficiency [2]. A standard, well-regarded solvent system.
100% Ethyl Acetate Used for extracting the oxidized, lipid-soluble form [2] [3]. Suitable for specific this compound forms.
100% Acetonitrile Also cited in extraction protocols [2]. Another effective option for researchers.
Purification and Concentration
  • Concentration: Transfer the supernatant to a rotary evaporator to evaporate the solvent completely. Redissolve the resulting crude extract in a minimal volume of a suitable solvent (e.g., acetone or dimethylformamide) for further purification [3].
  • Purification: Purify the crude extract using Preparative Thin-Layer Chromatography (Prep-TLC) on silica gel plates [1]. This compound appears as a mahogany-colored or yellow-brown band. The band can be scraped off and eluted from the silica gel with a strong solvent like acetone or ethyl acetate.
Characterization and Analysis
  • UV-Visible Spectroscopy: This is a primary and quick method for identification. Dissolve the purified compound and scan between 200-500 nm. This compound shows characteristic absorption peaks, with an in-vitro maximum at 384-386 nm and a strong peak at 252 nm [4] [3].
  • Mass Spectrometry: Use UPLC-ESI-Q-TOF-MS for precise molecular identification. This compound (oxidized form, C₃₆H₂₀N₂O₄) has a molecular mass of 544 g/mol, and the protonated ion [M+H]⁺ should be observed at m/z 545.1496 [1].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, analyze the compound using 1D and 2D NMR (e.g., in DMSO-d₆). Key diagnostic signals include diastereotopic methylene protons and characteristic aromatic and exchangeable proton resonances [1].

The experimental workflow from biomass to characterization can be visualized as follows:

G Start Start: Cyanobacterial Biomass A Pre-processing (Drying, Powdering) Start->A B Solvent Extraction (e.g., Acetone, 4°C, overnight) A->B C Centrifugation B->C D Concentration (Rotary Evaporation) C->D E Purification (Prep-TLC) D->E F Characterization E->F G UV-Vis Spectrometry F->G H Mass Spectrometry F->H I NMR Spectroscopy F->I

Therapeutic Potential and Key Findings

Research into this compound's bioactivity has revealed significant potential, particularly in oncology. A 2025 study investigated the effects of this compound (SCY) and Nostoc commune extract (NOS) on various cancer cell lines [5].

Table 2: Antiproliferative Activity of this compound (SCY) and Nostoc Extract (NOS) [5]

Cell Line Cell Type SCY IC₅₀ (μM) NOS IC₅₀ (μM)
HL-60 Promyelocytic Leukemia 60.5 157.0
Jurkat T-cell Leukemia 88.2 196.0
HeLa Cervical Carcinoma 194.5 740.3
MCF-7 Breast Carcinoma 462.0 536.8
A549 Lung Adenocarcinoma 231.8 429.5
HCT116 Colorectal Carcinoma 175.2 312.4
MCF-10A Non-tumorigenic Mammary Epithelial >500 >500
BJ-5ta Immortalized Skin Fibroblasts >500 >500

The data in Table 2 demonstrates that this compound exhibits selective cytotoxicity, with significantly higher potency against hematological cancer cells (like HL-60 and Jurkat) compared to solid tumor lines and, importantly, much lower toxicity against non-cancerous cells [5].

The study further elucidated that this compound induces apoptosis in leukemia cells through the mitochondrial pathway. The mechanistic pathway is illustrated below:

G SCY This compound Treatment A ↑ p21 Expression ↓ Rb Protein SCY->A C Mitochondrial Dysfunction SCY->C B Cell Cycle Arrest (G0/G1 or G1 Phase) A->B D Dissipation of Membrane Potential (ΔΨm) C->D E Cytochrome c Release D->E F Caspase Activation (-9, -3, -7) E->F G PARP Cleavage F->G H Apoptosis G->H

Discussion and Concluding Remarks

This compound is a highly stable and versatile pigment with immense biotechnological potential [2] [3]. The protocols outlined here provide a foundation for its extraction and characterization. Its strong UV absorption and stability make it a prime candidate for cosmeceutical applications as a natural sunscreen agent [2]. More notably, its potent and selective anti-proliferative activity, underpinned by the ability to induce mitochondrial apoptosis, positions it as a promising lead compound for anti-cancer drug development, especially against leukemias [5].

Future research should focus on optimizing large-scale production, potentially through metabolic engineering of cyanobacterial hosts [3], and further elucidating its mechanism of action against a broader range of malignancies.

References

Comprehensive Application Notes and Protocols for Studying the Scytonemin Biosynthetic Gene Cluster in Nostoc punctiforme

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Scytonemin and Its Biotechnological Significance

This compound is a lipid-soluble, yellow-brown pigment belonging to the indole-alkaloid class that serves as a natural sunscreen in numerous cyanobacterial species. This protective pigment is localized in the extracellular polysaccharide sheath and exhibits maximum absorption in the UV-A range (384 nm in acetone), with additional absorption spanning the UV-C to blue spectral regions [1]. Its unique molecular structure consists of a symmetrical dimer of cyclopentano-[b]indole units connected by a carbon-carbon bond, creating an extensively conjugated system that effectively dissipates UV radiation as heat [2]. This compound has attracted significant scientific interest not only for its photoprotective properties but also for its recently discovered anti-inflammatory and anti-proliferative activities, including the inhibition of human polo-like kinase 1, suggesting potential pharmaceutical applications [2].

The biosynthesis of this compound is encoded by a conserved gene cluster initially identified in Nostoc punctiforme ATCC 29133. This cluster was first characterized through transposon mutagenesis, which revealed that disruption of specific genes resulted in complete loss of this compound production without affecting other cellular processes [3]. Subsequent comparative genomics studies have demonstrated that this gene cluster is highly conserved across diverse cyanobacterial species, including Lyngbya PCC 8106, Anabaena PCC 7120, Nodularia CCY 9414, and Chlorogloeopsis sp. strain Cgs-089 [4] [5]. The conservation of this biosynthetic pathway across evolutionarily distant strains indicates an ancient origin, possibly dating back to the Precambrian era when cyanobacteria needed protection from intense UV radiation before the formation of the protective ozone layer [1].

Gene Cluster Organization and Functional Components

The this compound biosynthetic pathway in Nostoc punctiforme ATCC 29133 is primarily encoded by an 18-gene cluster (NpR1276 to NpR1259) that functions as a single operon [3] [2]. This cluster can be divided into three functional modules: (1) the core biosynthetic genes (scyA-scyF), (2) precursor biosynthesis genes encoding enzymes for the shikimic acid and aromatic amino acid pathways, and (3) additional conserved clusters involved in regulation and transport. In addition to the main cluster, two auxiliary clusters have been identified: a two-component regulatory system (NpF1278 and NpF1277) and the ebo cluster (NpF5232 to NpF5236) believed to be involved in precursor transport [6] [4].

Table 1: Organization and Function of the this compound Gene Cluster in Nostoc punctiforme ATCC 29133

Gene Designation Name Predicted Function Cellular Localization
NpR1276 scyA Acetolactate synthase homolog; condenses indole-3-pyruvate and p-hydroxyphenylpyruvate Cytoplasmic/Transmembrane
NpR1275 scyB Leucine dehydrogenase homolog; oxidative deamination of tryptophan Cytoplasmic
NpR1274 scyC Cyclization and decarboxylation of initial condensation product Cytoplasmic
NpR1273 scyD Unknown function; contains export signal domain Periplasmic
NpR1272 scyE Unknown function; contains export signal domain Periplasmic
NpR1271 scyF Unknown function; contains export signal domain Periplasmic
NpR1270 tyrP Tyrosine permease Transmembrane
NpR1269 tyrA Prephenate dehydrogenase; produces p-hydroxyphenylpyruvate Cytoplasmic
NpR1268 dsbA Thiol:disulfide oxidoreductase; protein folding Periplasmic
NpR1267 trpE Anthranilate synthase component I Cytoplasmic
NpR1266 trpG Anthranilate synthase component II Cytoplasmic
NpR1265 trpD Anthranilate phosphoribosyltransferase Cytoplasmic
NpR1264 trpC Indole-3-glycerol phosphate synthase Cytoplasmic
NpR1263 trpA Tryptophan synthase alpha chain Cytoplasmic
NpR1262 trpB Tryptophan synthase beta chain Cytoplasmic
NpR1261 aroB 3-dehydroquinate synthase Cytoplasmic
NpR1260 aroG 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase Cytoplasmic
NpR1259 - Unknown function; transmembrane domain Transmembrane

The core biosynthetic genes (scyA-scyF) encode novel enzymes specifically dedicated to this compound assembly, with no known homologs in other pathways [4]. The downstream genes (NpR1270 to NpR1259) primarily encode enzymes involved in the biosynthesis of aromatic amino acids, including redundant copies of genes for the shikimic acid pathway and tryptophan biosynthesis [3] [4]. This redundancy suggests that the cluster provides dedicated precursor supply specifically for this compound production without compromising central metabolic pathways. Interestingly, the tyrosine biosynthesis pathway within the cluster ends at p-hydroxyphenylpyruvate, one step short of tyrosine, indicating this intermediate is the direct precursor for this compound assembly [4].

Biosynthetic Pathway and Compartmentalization

The biosynthesis of this compound begins with the aromatic amino acid precursors tryptophan and tyrosine (via p-hydroxyphenylpyruvate). The established early steps of the pathway involve: (1) oxidative deamination of tryptophan to indole-3-pyruvic acid by ScyB; (2) conversion of prephenate to p-hydroxyphenylpyruvate by TyrA; and (3) an acyloin condensation reaction between indole-3-pyruvic acid and p-hydroxyphenylpyruvate catalyzed by ScyA to form a β-ketoacid intermediate [2]. This unstable intermediate then undergoes cyclization and decarboxylation catalyzed by ScyC to form a ketone product that is one oxidation state away from the proposed monomeric precursor of this compound [2].

G cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm Tryptophan Tryptophan Tyrosine Tyrosine IPA IPA Tryptophan->IPA ScyB (Oxidative deamination) HPP HPP Tyrosine->HPP TyrA BetaKetoAcid BetaKetoAcid IPA->BetaKetoAcid ScyA (Condensation) HPP->BetaKetoAcid Monomer Monomer BetaKetoAcid->Monomer ScyC (Cyclization & Decarboxylation) This compound This compound Monomer->this compound Oxidative dimerization (ScyE?)

Figure 1: Proposed this compound Biosynthetic Pathway Showing Cellular Compartmentalization

The later steps of this compound biosynthesis are less well characterized but are predicted to involve oxidative dimerization of the monomeric precursors to form the mature pigment. Mutational studies indicate that ScyE is essential for this compound production, while ScyD and ScyF play non-essential but potentially adjuvant roles [2]. Interestingly, heterologous expression of all six scy genes in E. coli resulted in the accumulation of proposed monomeric intermediates but not mature this compound, suggesting that additional factors or specific cellular conditions may be required for the final dimerization step [2].

An unusual aspect of this compound biosynthesis is its compartmentalization within the cell. Bioinformatics analyses of the Scy protein sequences reveal that ScyD, ScyE, and ScyF contain export signal domains, suggesting they localize to the periplasm [4] [5]. Additionally, ScyA, TyrP, and NpR1259 contain transmembrane domains. This organization implies that the early steps of this compound biosynthesis (monomer formation) occur in the cytoplasm, while later assembly steps take place in the periplasm before the mature pigment is exported to the extracellular sheath [4]. This compartmentalization is particularly noteworthy as it represents an unusual trait for prokaryotic metabolic pathways, which typically are not compartmentalized to this extent.

Regulatory Mechanisms and Induction Conditions

This compound production is primarily induced by UVA radiation (320-400 nm), though it can also be enhanced by supplementary environmental factors including UVB, high light intensity, and in some cases, osmotic stress [6] [1]. The regulatory system controlling this compound biosynthesis consists of a two-component regulatory system (TCRS) located adjacent to the main biosynthetic cluster (NpF1278 and NpF1277) [6] [1]. The sensor kinase (NpF1277) contains PAS/PAC domains known to bind small molecules in response to environmental stimuli such as light, oxygen, pH, or salinity [6]. The response regulator (NpF1278) features an AraC output DNA-binding domain and is essential for this compound production, as mutants lacking this gene fail to produce this compound under UVA stress [1].

Gene expression studies have demonstrated that the entire this compound gene cluster is upregulated in response to UVA exposure, with peak expression occurring approximately 48 hours after induction [6]. Recent research has expanded our understanding of how different environmental conditions affect the expression of this compound biosynthetic genes:

Table 2: Expression of this compound Biosynthetic Genes Under Different Stress Conditions

Stress Condition scyA Expression trpB Expression eboE Expression This compound Production
UVA (5 W m⁻²) Strongly upregulated Strongly upregulated Strongly upregulated Detected
UVB (0.5 W m⁻²) Upregulated Upregulated Upregulated Detected
High Light (100 µmol photons m⁻² s⁻¹) Upregulated Upregulated Upregulated Not detected
Osmotic Stress (5 g NaCl L⁻¹) No significant change No significant change No significant change Not detected

Interestingly, under high light conditions, the biosynthetic genes are upregulated without subsequent this compound detection, suggesting a time-dependent delay in pigment production or the involvement of additional regulatory mechanisms beyond gene expression [6]. The lack of response to osmotic stress indicates that this compound production is specifically tuned to light-associated stressors rather than general environmental challenges.

Gene Expression Analysis Protocol

Culture Conditions and Stress Induction
  • Growth medium: Use Allen and Arnon (AA/4) medium for Nostoc punctiforme ATCC 29133 cultures [6] [2]
  • Acclimation: Grow cultures under white light (~40 µmol photons m⁻² s⁻¹) until they reach mid-exponential phase
  • Stress application: For UVA treatment, supplement with UVA radiation (5 W m⁻² continuous); for UVB treatment, provide UVB (0.5 W m⁻² for 3 hours daily); for high light, increase intensity to 100 µmol photons m⁻² s⁻¹ continuous; for osmotic stress, add NaCl to 5 g L⁻¹ [6]
  • Experimental setup: Filter cells onto 90 mm polycarbonate membrane filters and place them floating on nitrogen-free AA/4 medium in sterile glass dishes to ensure even illumination [6]
  • Duration: Maintain stress conditions for 48 hours based on previous data showing peak this compound gene expression at this time point [6]
  • Controls: Include parallel cultures maintained under standard white light conditions without stress
RNA Extraction and cDNA Synthesis
  • Cell harvesting: Vortex cells off filters and concentrate by centrifugation [6]
  • RNA preservation: Immediately freeze cell pellets in liquid nitrogen and store at -80°C until processing [6]
  • RNA isolation: Extract total RNA using bead-beating and LiCl precipitation methods [6]
  • DNA removal: Treat RNA samples with DNase using the Ambion TURBO DNA-free Kit according to manufacturer's protocol [6]
  • cDNA synthesis: Convert 2 µg of DNase-treated RNA to cDNA using the Sensi-Fast cDNA Synthesis Kit [6]
Quantitative PCR Analysis
  • Target genes: Design primers for representative genes from each cluster: scyA (NpR1276) for the main biosynthetic cluster, trpB (NpR1262) for the downstream region, and eboE (NpF5233) for the transport cluster [6]
  • Reference gene: Use Npun_R0035 encoding DNA gyrase as a housekeeping control [6]
  • qPCR reaction: Perform triplicate reactions for each sample using iScriptTM Reverse Transcription Supermix on a CFX Connect Real-Time PCR System [6]
  • Thermal cycler conditions: 95°C for 3 minutes, followed by 39 cycles of 95°C for 10 seconds and 55°C for 30 seconds [6]
  • Data analysis: Calculate normalized expression using the ΔΔCq method in CFX Manager software [6]
  • Statistical analysis: Perform appropriate statistical tests with triplicate biological replicates [6]

Mutagenesis Protocol for Functional Gene Characterization

In-Frame Deletion Mutant Construction
  • Target genes: Design deletion constructs for scyD, scyE, and scyF to investigate their roles in this compound biosynthesis [2]
  • Strain background: Use Nostoc punctiforme UCD 153, a derivative of ATCC 29133 that displays dispersed growth in shaking culture and higher gene replacement frequency [2]
  • Growth conditions: Maintain wild-type and mutant strains in liquid Allen and Arnon medium diluted fourfold (AA/4) or on solidified AA plates [2]
  • Nutritional supplementation: When necessary, add 2.5 mM NH₄Cl buffered with 5 mM MOPS (pH 7.8) to the medium [2]
  • Selection antibiotic: Use neomycin at 25 µg mL⁻¹ for selection and maintenance of transformed N. punctiforme strains [2]
Phenotypic Characterization of Mutants
  • This compound extraction: Grind cells with glass mortar and pestle, then extract pigment with 100% acetone in the dark overnight [6] [2]
  • Spectrophotometric analysis: Identify this compound by its characteristic absorption peak at 384 nm [6] [1]
  • Intermediate analysis: Monitor for accumulation of predicted biosynthetic intermediates in deletion mutants [2]
  • Complementation tests: Express wild-type genes in mutant backgrounds to confirm observed phenotypes are due to the targeted deletions [2]
Comparative Analysis of Mutant Strains
  • UV tolerance assessment: Expose wild-type and mutant strains to UVA radiation and monitor growth and viability [2]
  • Gene expression profiling: Compare expression of other this compound cluster genes in deletion mutants to identify potential regulatory interactions [2]
  • Biochemical characterization: Analyze extracted pigments by HPLC and mass spectrometry to identify any alternative products or shunt metabolites [2]

Applications in Biotechnology and Drug Development

The unique properties of this compound and the genetic tools developed for manipulating its biosynthetic pathway offer several promising biotechnological applications. In the pharmaceutical sector, this compound's demonstrated anti-proliferative activity and specific inhibition of human polo-like kinase 1 (PLK1) suggest potential as a lead compound for cancer therapeutics [2]. PLK1 plays crucial roles in cell cycle progression, particularly in mitosis, making it an attractive target for anticancer drugs. The anti-inflammatory properties of this compound further expand its potential medicinal applications [1].

In the cosmetic and materials science industries, this compound offers exceptional potential as a natural UV filter in sunscreens and protective coatings [1]. Unlike many synthetic UV filters that degrade under prolonged sunlight exposure, this compound exhibits remarkable photostability, maintaining its protective function even after extended UV irradiation [1]. Its long-term stability has been demonstrated in environmental studies, which detected intact this compound in sedimentary records and deep-sea sediments, indicating exceptional resistance to degradation [1].

The heterologous expression of the this compound biosynthetic pathway in more tractable organisms, such as E. coli, represents a promising strategy for large-scale production [2]. While current efforts have successfully achieved production of monomeric precursors, the complete biosynthesis of mature this compound in heterologous hosts remains a challenge, likely requiring optimization of the oxidative dimerization conditions or identification of additional facilitating factors [2]. Further functional characterization of all this compound biosynthetic genes, particularly the downstream genes scyD, scyE, and scyF, will be essential for developing efficient bioproduction platforms.

Conclusion and Future Perspectives

The this compound biosynthetic gene cluster represents a fascinating example of specialized metabolism in cyanobacteria, with unusual features such as cellular compartmentalization and extensive gene redundancy for precursor supply. The protocols and application notes presented here provide researchers with essential tools for investigating this unique biosynthetic system. While significant progress has been made in characterizing the early steps of this compound biosynthesis, the later stages—particularly the oxidative dimerization and export mechanisms—require further investigation.

Future research directions should include: (1) complete biochemical characterization of all Scy enzymes, particularly ScyD, ScyE, and ScyF; (2) structural analysis of key enzymes to understand substrate specificity and reaction mechanisms; (3) optimization of heterologous expression systems for sustainable this compound production; and (4) exploration of this compound derivatives with modified properties through combinatorial biosynthesis. The continued investigation of this remarkable natural sunscreen will undoubtedly yield valuable insights into cyanobacterial biology and provide new tools for biotechnology and medicine.

References

Introduction to Scytonemin and Its Biosynthetic Enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Scytonemin is a yellow-brown, lipid-soluble dimeric pigment found exclusively in the extracellular sheaths of many cyanobacteria [1] [2]. It serves as a highly effective sunscreen, absorbing broadly across the UV-C, UV-B, UV-A, and violet-blue spectral regions (λmax ~370 nm in vivo) [1] [3]. This function is critical for cyanobacteria inhabiting high-insolation environments such as desert crusts, rocks, and intertidal mats [1] [4]. Beyond its photoprotective role, this compound has attracted significant interest for its anti-inflammatory and anti-proliferative activities, acting as an inhibitor of human polo-like kinase 1, which highlights its potential in pharmaceutical applications [5] [3].

The biosynthesis of this compound in the model cyanobacterium Nostoc punctiforme ATCC 29133 is governed by an 18-gene cluster [5] [6]. Within this cluster, the upstream genes scyA, scyB, and scyC have been biochemically characterized and are responsible for the initial steps of assembling the this compound monomer from aromatic amino acid precursors [5] [7].

Enzyme Functions and Catalytic Mechanisms

The table below summarizes the core functions and characteristics of the three key biosynthetic enzymes.

Enzyme Gene Locus (in N. punctiforme) Catalytic Function Reaction Catalyzed Cofactors/Requirements
ScyB NpR1275 Oxidative deamination L-Tryptophan → 3-Indole pyruvic acid + NH₃ [5] [7] NAD⁺ [7]
ScyA NpR1276 Regioselective acyloin coupling 3-Indole pyruvic acid + p-hydroxyphenylpyruvic acid → β-ketoacid (2) [5] [7] Thiamine diphosphate (ThDP), Mg²⁺ [7]
ScyC NpR1274 Cyclization & Decarboxylation β-ketoacid (2) → Tricyclic ketone (5) [5] [7] Purified enzyme shows minimal additional cofactor requirements [7]

The following diagram illustrates the sequential biosynthetic pathway from tryptophan and tyrosine derivatives to the tricyclic ketone precursor.

G LTrp L-Tryptophan ScyB ScyB (Oxidative Deamination) LTrp->ScyB LTyp Tyrosine Derivative (p-hydroxyphenylpyruvate) ScyA ScyA (Acyloin Coupling) LTyp->ScyA IPA 3-Indole pyruvic acid (3) IPA->ScyA BKA β-ketoacid (2) ScyC ScyC (Cyclization & Decarboxylation) BKA->ScyC TK Tricyclic ketone (5) ScyB->IPA ScyA->BKA ScyC->TK

Experimental Protocols

This section provides methodologies for the heterologous expression, assay, and analysis of ScyA, ScyB, and ScyC activity, primarily based on reconstituted systems in E. coli.

Protocol 1: Heterologous Expression and Purification

This protocol is adapted from studies that successfully expressed active enzymes in E. coli [5] [7].

  • Gene Cloning: Amplify the coding sequences for scyA, scyB, and scyC (e.g., from N. punctiforme genomic DNA). Subclone each gene into a suitable expression vector, such as pET-28b or pET-29b, to produce N- or C-terminal His₆-tagged fusion proteins.
  • Transformation: Transform the individual plasmid constructs into an E. coli expression host (e.g., BL21(DE3)).
  • Protein Expression:
    • Inoculate 1 L of LB medium containing the appropriate antibiotic and grow at 37°C with shaking until OD₆₀₀ reaches ~0.6.
    • Induce protein expression by adding isopropyl β-d-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
    • Incubate the culture for 16-18 hours at 18°C for optimal soluble protein production.
  • Protein Purification:
    • Harvest cells by centrifugation and lyse via sonication.
    • Purify the His-tagged proteins using immobilized metal affinity chromatography under native conditions.
    • Desalt the eluted proteins into a suitable storage buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5) and confirm purity by SDS-PAGE.
Protocol 2: Tandem In Vitro Enzymatic Assay

This assay monitors the combined activity of ScyA, ScyB, and ScyC to produce the tricyclic ketone 5 [7].

  • Reaction Setup:
    • Prepare a 1 mL reaction mixture containing:
      • 50 mM HEPES buffer (pH 7.5)
      • 10 mM MgCl₂
      • 100 µM ThDP
      • 1 mM NAD⁺
      • 2 mM L-Tryptophan
      • 2 mM p-hydroxyphenylpyruvic acid
      • Purified ScyA, ScyB, and ScyC (e.g., 10-50 µg of each enzyme)
    • Incubate the reaction at 30°C for 60 minutes.
  • Reaction Quenching and Analysis:
    • To identify the final product, quench the reaction by adding 100 µL of 1 M sodium borohydride (NaBH₄) in 0.1 M NaOH and incubate on ice for 30 minutes. This reduces the ketone product 5 to stable, diastereomeric cyclopentanols 6a and 6b, which are easier to isolate and characterize [7].
    • Acidify the mixture with dilute HCl and extract the reduced products with ethyl acetate.
    • Analyze the extract by reverse-phase HPLC (e.g., C18 column, gradient of 10-100% acetonitrile in water with 0.1% formic acid) or LC-MS to detect the formation of 6a and 6b (expected ratio ~5.5:1) [7].

The workflow for this tandem assay is visualized below.

G Start Reaction Mixture: L-Trp, p-HPP, Cofactors Step1 Incubate with ScyA, ScyB, ScyC (30°C, 60 min) Start->Step1 Int1 Tricyclic Ketone (5) (Labile) Step1->Int1 Step2 Quench with NaBH₄ (On ice, 30 min) Int1->Step2 End Analyze Stable Cyclopentanols (6a & 6b) via HPLC/LC-MS Step2->End

Application Notes for Researchers

  • Critical Control: Always include control reactions omitting one or more enzymes or using heat-inactivated enzymes to confirm the specificity of the product formation observed in HPLC/LC-MS traces.
  • Substrate Preparation: The substrate p-hydroxyphenylpyruvic acid can be enzymatically generated in situ by including the enzyme TyrA (prephenate dehydrogenase) in the reaction, as it is part of the native gene cluster [5].
  • Challenges with Downstream Steps: Heterologous expression of the first three genes (scyABC) in E. coli leads to the accumulation of the monomeric precursor 3 and shunt products, but not the dimeric this compound [5]. This indicates that the late oxidative and dimerization steps, potentially involving other genes in the cluster (e.g., scyD, scyE, scyF), are not fully resolved. Mutational studies show that while ΔscyE is this compound-deficient, ΔscyD and ΔscyF still produce the pigment, suggesting they are not essential [5].
  • Pathway Compartmentalization: Bioinformatics analyses predict that ScyD, ScyE, and ScyF contain signal peptides for export to the periplasm [6]. This suggests a unique compartmentalization where early biosynthesis occurs in the cytoplasm (ScyA, ScyB, ScyC), and later steps may take place in the periplasm [5] [6].

References

Comprehensive Application Notes and Protocols: Scytonemin Anti-Inflammatory Activity in RAW 264.7 Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Scytonemin and Its Anti-Inflammatory Potential

This compound is a yellow-green ultraviolet sunscreen pigment found in the extracellular sheath of various aquatic and terrestrial cyanobacteria. This lipid-soluble secondary metabolite possesses a unique dimeric structure composed of indolic and phenolic subunits connected through an olefinic carbon-carbon bond. Recent research has revealed that beyond its well-established photoprotective properties, this compound exhibits significant anti-inflammatory activity, making it a promising candidate for pharmaceutical and cosmeceutical applications. The compound demonstrates remarkable stability under various abiotic stress conditions, including UV radiation, heat, and oxidizing agents, which enhances its potential for practical applications. This compound is exclusively biosynthesized by cyanobacteria and can constitute up to 5% of their dry weight, with content ranging from 0.08% to 7.98% across different species [1] [2].

The anti-inflammatory properties of this compound have attracted significant attention from researchers investigating natural compounds for therapeutic applications. Studies utilizing the RAW 264.7 murine macrophage cell line have demonstrated that this compound effectively modulates key inflammatory pathways and reduces the production of pro-inflammatory mediators. Macrophages play a pivotal role in initiating and propagating inflammatory responses, and their activation leads to the production of various inflammatory mediators, including tumor necrosis factor-α (TNF-α) and nitric oxide (NO). The RAW 264.7 cell line serves as an excellent model for screening anti-inflammatory compounds because it responds consistently to inflammatory stimuli such as lipopolysaccharide (LPS) and expresses measurable inflammatory markers. This compound's ability to suppress inflammation through multiple molecular targets positions it as a valuable compound for further research and development [3] [2].

Anti-Inflammatory Effects and Quantitative Data

Efficacy of this compound in Suppressing Pro-inflammatory Mediators

Research has consistently demonstrated that this compound effectively inhibits the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells. In a comprehensive study, this compound treatment resulted in a dose-dependent suppression of TNF-α secretion and nitric oxide (NO) accumulation. At a concentration of 20 μM, this compound caused 40.4% inhibition of TNF-α production and 74.3% inhibition of NO production in LPS-stimulated RAW 264.7 cells. The reduced form of this compound (R-scy) has also shown significant anti-inflammatory effects, suppressing LPS/IFNγ-induced NO production in RAW264 cells through induction of hemeoxygenase-1 expression via the Nrf2/ARE pathway. Importantly, this compound exhibited no significant cytotoxic effects at the concentrations used in these anti-inflammatory studies, supporting its safety profile for research applications [3] [4].

The anti-inflammatory efficacy of this compound extends beyond in vitro models to in vivo applications. Topical application of this compound significantly inhibited 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear swelling in BALB/c mice, a well-established model of skin inflammation. This was accompanied by reduced expression of TNF-α and inducible nitric oxide synthase (iNOS) in the TPA-treated ear tissue. The consistency between in vitro and in vivo results strengthens the evidence for this compound's anti-inflammatory properties and supports its potential for therapeutic development. The multi-targeted mechanism of action, involving both the NF-κB and Nrf2 pathways, distinguishes this compound from many other natural anti-inflammatory compounds and may contribute to its efficacy [3] [5].

Quantitative Analysis of this compound's Anti-Inflammatory Effects

Table 1: Anti-Inflammatory Effects of this compound in RAW 264.7 Cells

Parameter Measured Stimulant Used This compound Concentration Inhibition Percentage Reference
TNF-α production LPS (200 ng/mL) 20 μM 40.4% [3]
NO production LPS (200 ng/mL) 20 μM 74.3% [3]
TNF-α mRNA expression LPS (200 ng/mL) 20 μM Significant reduction [3]
iNOS mRNA expression LPS (200 ng/mL) 20 μM Significant reduction [3]
NF-κB activity LPS (200 ng/mL) 20 μM Significant suppression [3]

Table 2: Effects of Reduced this compound (R-scy) in Inflammatory Models

Parameter Measured Stimulant Used Concentration Effect Observed Reference
NO production LPS/IFNγ Not specified Significant suppression [4]
HO-1 expression LPS/IFNγ Not specified Induction via Nrf2/ARE pathway [4]
ROS generation Baseline Not specified Increase as second messengers [4]

Detailed Experimental Protocols

Cell Culture and Maintenance

Protocol for RAW 264.7 Cell Culture:

  • Culture Conditions: Maintain RAW 264.7 cells (murine macrophage cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin in a humidified incubator at 37°C with 5% CO₂ [6].
  • Subculturing: Passage cells when they reach 80-90% confluence. Gently scrape or use cell scrapers for detachment as RAW 264.7 cells are semi-adherent. Alternatively, use gentle pipetting for detachment. Seed cells at an appropriate density (typically 1×10⁶ cells/mL) for experiments.
  • Experimental Seeding: Plate cells in appropriate culture vessels (6-well, 12-well, or 96-well plates) at a density of 5×10⁵ cells/mL and allow to adhere for 2-4 hours before treatments. For gene expression studies, plate in 6-well plates; for nitrite assays, use 96-well plates; for protein studies, use appropriate plates based on analysis method [3] [4].
This compound Preparation and Treatment

This compound Stock Solution Preparation:

  • Solubilization: Prepare this compound stock solution in an appropriate organic solvent. Based on solubility studies, this compound dissolves readily in organic solvents such as acetone, ethyl acetate, acetonitrile, or N,N-dimethylformamide. A common approach is to use methanol:ethyl acetate (1:1, v/v) for initial dissolution [2] [7].
  • Stock Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) and store at -20°C protected from light. The stability of this compound under various conditions ensures consistent results across experiments.
  • Working Solutions: Dilute the stock solution in cell culture medium immediately before use. Ensure that the final concentration of organic solvent in cell culture does not exceed 0.1% (v/v) to avoid solvent toxicity. Include vehicle controls in all experiments.

Treatment Protocol:

  • Pre-treatment: For most anti-inflammatory studies, pre-treat cells with this compound (1-20 μM) for 1-2 hours before inflammatory stimulation [3].
  • Inflammatory Stimulation: After pre-treatment, stimulate cells with LPS (200 ng/mL) or LPS/IFNγ combination according to experimental design. Continue incubation for the required duration (typically 12-24 hours) based on the parameters being measured [3] [4].
  • Concentration Range: Based on published studies, effective concentrations range from 1-20 μM. Include a dose-response curve (e.g., 5, 10, 20 μM) to establish concentration-dependent effects.
Assessment of Inflammatory Markers

Nitric Oxide (NO) Production Measurement:

  • Sample Collection: Collect cell culture supernatants after treatment (typically 24 hours post-stimulation).
  • Griess Reaction: Measure nitrite accumulation (stable product of NO) using the Griess reagent system. Mix equal volumes of culture supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride) in a 96-well plate.
  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure absorbance at 540-550 nm using a microplate reader.
  • Quantification: Calculate nitrite concentration using a sodium nitrite standard curve (typically 0-100 μM). Express results as percentage inhibition compared to LPS-stimulated controls [3] [4].

TNF-α Cytokine Measurement:

  • ELISA Protocol: Collect cell culture supernatants after treatment (typically 6-12 hours post-stimulation for TNF-α measurement).
  • Commercial Kits: Use commercial mouse TNF-α ELISA kits according to manufacturer's instructions.
  • Procedure: Add samples and standards to antibody-coated plates, incubate, wash, add detection antibody, followed by enzyme conjugate, and finally substrate solution. Stop reaction and measure absorbance at appropriate wavelength.
  • Calculation: Determine TNF-α concentration from standard curve and express as percentage of LPS-stimulated control [3].

Gene Expression Analysis (qRT-PCR):

  • RNA Isolation: Extract total RNA from treated cells using appropriate RNA isolation kits. Ensure RNA integrity and purity (A260/A280 ratio ~2.0).
  • cDNA Synthesis: Reverse transcribe equal amounts of RNA (0.5-1 μg) to cDNA using reverse transcriptase and random hexamers or oligo-dT primers.
  • Quantitative PCR: Perform qPCR using gene-specific primers for TNF-α, iNOS, and housekeeping genes (e.g., GAPDH, β-actin). Use SYBR Green or TaqMan chemistry.
  • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method. Normalize target gene expression to housekeeping genes and compare to appropriate controls [3].

Molecular Mechanisms and Signaling Pathways

NF-κB Pathway Inhibition

This compound primarily exerts its anti-inflammatory effects through suppression of the NF-κB signaling pathway, a key regulator of inflammatory responses. In unstimulated cells, NF-κB exists in an inactive state in the cytoplasm, complexed with the inhibitory protein IκBα. Upon LPS stimulation, IκBα undergoes phosphorylation and degradation, leading to nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes. Treatment with this compound effectively blocks LPS-induced IκBα degradation and prevents nuclear translocation of p65, thereby inhibiting the expression of downstream inflammatory mediators including TNF-α and iNOS. This mechanism was confirmed through Western blot analysis showing preserved IκBα levels and impaired p65 nuclear translocation in this compound-treated, LPS-stimulated RAW 264.7 cells [3].

The following diagram illustrates the molecular mechanism of this compound's anti-inflammatory activity through NF-κB pathway inhibition:

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_deg IkB_deg IKK->IkB_deg NFkB_trans NFkB_trans IkB_deg->NFkB_trans TNFa_expr TNFa_expr NFkB_trans->TNFa_expr iNOS_expr iNOS_expr NFkB_trans->iNOS_expr This compound This compound Inhib1 Inhibits IκBα degradation This compound->Inhib1 Inhib2 Blocks p65 nuclear translocation This compound->Inhib2 Inhib1->IkB_deg Inhibits Inhib2->NFkB_trans Blocks

Nrf2/ARE Pathway Activation

The reduced form of this compound (R-scy) has been shown to activate the Nrf2/ARE pathway, contributing to its anti-inflammatory effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1. R-scy treatment generates reactive oxygen species (ROS) that act as second messengers, modifying sulfhydryl groups on Keap1 and leading to Nrf2 release and nuclear translocation. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), inducing the expression of cytoprotective genes including heme oxygenase-1 (HO-1). HO-1 then mediates anti-inflammatory effects through various mechanisms, including suppression of pro-inflammatory cytokine production. This pathway represents an additional mechanism through which this compound derivatives exert their anti-inflammatory activity [4].

The diagram below illustrates the activation of the Nrf2/ARE pathway by reduced this compound:

G RScy Reduced this compound ROS ROS Generation RScy->ROS Keap1 Keap1 ROS->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_trans Nrf2 Nuclear Translocation Nrf2->Nrf2_trans ARE ARE Nrf2_trans->ARE HO1 HO-1 Expression ARE->HO1 AntiInflam Anti-inflammatory Effects HO1->AntiInflam

Research Applications and Implications

Applications in Drug Development and Cosmeceuticals

The multifaceted anti-inflammatory properties of this compound make it a promising candidate for pharmaceutical development, particularly for inflammatory skin conditions. Research has demonstrated that this compound not only inhibits pro-inflammatory mediators but also exhibits anti-proliferative properties by selectively inhibiting kinases including polo-like kinase 1 (PLK1), protein kinase C, and cyclin-dependent kinases. These properties suggest potential applications in anti-cancer therapies, particularly for conditions where inflammation and cellular proliferation are interconnected. Additionally, the dual functionality of this compound as both a UV-protectant and anti-inflammatory agent positions it as an ideal ingredient for multi-functional cosmeceuticals that can protect skin from UV damage while simultaneously mitigating inflammation [2] [7].

The stability of this compound under various environmental conditions enhances its suitability for commercial applications. Studies have shown that this compound retains its structure and function after continuous exposure to visible light (93% retention after 50 days) and UV-A radiation (84% retention after 50 days), outperforming chlorophyll which degrades completely under the same conditions. This stability, combined with its natural origin and efficacy at low concentrations, makes this compound an attractive alternative to synthetic anti-inflammatory compounds and UV filters. Future research directions should focus on optimizing extraction protocols, enhancing bioavailability, and conducting clinical trials to validate efficacy in human models [2] [7].

Conclusion

This compound represents a naturally derived compound with significant anti-inflammatory properties demonstrated in RAW 264.7 macrophage models. Its ability to modulate multiple inflammatory pathways, particularly through inhibition of NF-κB signaling and activation of the Nrf2/ARE pathway, provides a mechanistic basis for its observed efficacy. The detailed protocols outlined in this document provide researchers with standardized methods for evaluating this compound's anti-inflammatory activity, ensuring consistency and reproducibility across studies. As research continues to elucidate the full therapeutic potential of this compound, its application in pharmaceutical and cosmeceutical products appears increasingly promising. The combination of UV protection, antioxidant activity, and anti-inflammatory effects positions this compound as a valuable multi-functional compound worthy of further investigation and development.

References

Scytonemin as an Inhibitor of the NF-κB Pathway: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Scytonemin is a yellow-green ultraviolet (UV)-screening pigment found in the extracellular sheath of various aquatic and terrestrial cyanobacteria [1] [2]. Historically recognized for its role in photoprotection, recent research has unveiled its significant potential as a potent anti-inflammatory and anti-proliferative agent [1] [3] [4]. Its biological activity is of particular interest to the cosmetic and pharmaceutical industries, especially for skin care and cancer therapeutics [4].

A key mechanism underlying this compound's anti-inflammatory effect is the inhibition of the NF-κB signaling pathway [1]. NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a pivotal transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, cell survival, and proliferation [5] [6]. Dysregulation of NF-κB is implicated in chronic inflammatory diseases, autoimmune disorders, and cancer [5]. This document outlines the experimental evidence for this compound's inhibitory role and provides detailed protocols for researchers to investigate its effects.

Key Findings and Quantitative Data Summary

Experimental data from both in vivo and in vitro models demonstrate that this compound effectively suppresses inflammation by targeting the NF-κB pathway.

In Vivo Anti-inflammatory Activity

A mouse model of acute skin inflammation was used to assess this compound's efficacy [1].

  • Model: 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear swelling in BALB/c mice.
  • Treatment: Topical application of this compound.
  • Result: this compound significantly inhibited TPA-induced ear swelling. Furthermore, it suppressed the expression of key inflammatory mediators in the treated ear tissue [1].
In Vitro Anti-inflammatory Activity and NF-κB Inhibition

Studies on murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) provide mechanistic insights [1]. The tables below summarize the quantitative findings.

Table 1: Effect of this compound on LPS-Induced Production of Inflammatory Mediators in RAW 264.7 Cells

Inflammatory Mediator Inducer (Concentration) This compound Concentration Inhibition Citation
TNF-α secretion LPS (200 ng/mL) 20 µM 40.4% [1]
Nitric Oxide (NO) production LPS (200 ng/mL) 20 µM 74.3% [1]

Table 2: Effect of this compound on mRNA Expression and NF-κB Signaling in LPS-Stimulated RAW 264.7 Cells

Parameter Measured Inducer (Concentration) This compound Effect Citation
TNF-α mRNA expression LPS (200 ng/mL) Dose-dependent inhibition [1]
iNOS mRNA expression LPS (200 ng/mL) Dose-dependent inhibition [1]
NF-κB transcriptional activity LPS (200 ng/mL) Significant dose-dependent suppression [1]
IκBα degradation LPS (200 ng/mL) Blocked [1]
p65 nuclear translocation LPS (200 ng/mL) Blocked [1]

Detailed Experimental Protocols

Protocol A: Assessing Anti-inflammatory Effects in a Mouse Model of Skin Inflammation

This protocol is adapted from the study demonstrating this compound's in vivo efficacy [1].

  • Objective: To evaluate the topical anti-inflammatory activity of this compound against TPA-induced ear edema.
  • Materials:
    • Animals: BALB/c mice (e.g., 6-8 weeks old).
    • Test Compound: this compound (dissolved in a suitable vehicle like acetone or DMSO, with final vehicle concentration ≤ 0.2%).
    • Inducer: 12-O-tetradecanoylphorbol-13-acetate (TPA).
    • Vehicle Control: The solvent used for this compound.
  • Procedure:
    • Pre-treatment: Apply this compound (e.g., at 10 µL/ear) topically to the inner and outer surfaces of the right ear of each mouse. The left ear receives vehicle only as a control.
    • Induction of Inflammation: One hour after pre-treatment, apply TPA (e.g., 300 ng in 10 µL/ear) to both ears.
    • Measurement: After 4 hours, euthanize the mice and collect ear tissue biopsies.
    • Ear Swelling Assessment: Measure ear thickness with a digital caliper or punch ear discs and weigh them. The difference between the TPA-treated and vehicle-treated ears indicates the level of inflammation and its inhibition.
    • Gene Expression Analysis (Optional): Isolate total RNA from the ear biopsies. Analyze the mRNA expression levels of TNF-α and iNOS using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).
Protocol B: Evaluating NF-κB Pathway Inhibition in Cell Culture

This protocol details the methods for confirming this compound's mechanism of action in macrophages [1].

  • Objective: To determine the effect of this compound on the LPS-induced NF-κB signaling pathway in RAW 264.7 cells.
  • Materials:
    • Cell Line: RAW 264.7 murine macrophage-like cells.
    • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic/antimycotic solution.
    • Test Compound: this compound (prepare a stock solution in DMSO; ensure final DMSO concentration ≤ 0.2% in all treatments).
    • Inducer: Lipopolysaccharide (LPS) from E. coli.
    • Assay Kits: NO assay (e.g., Griess reagent), TNF-α ELISA kit, cell viability assay (e.g., MTT or resazurin).
  • Procedure:
    • Cell Culture and Seeding: Maintain RAW 264.7 cells in a humidified incubator at 37°C with 5% CO₂. Seed cells into multi-well plates at an appropriate density (e.g., 5 × 10⁴ cells/well for 24-well plates) and allow to adhere overnight.
    • Pre-treatment and Stimulation: Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for a predetermined time (e.g., 1-2 hours). Then, stimulate the cells with LPS (e.g., 200 ng/mL) for an additional specified period (e.g., 6-24 hours, depending on the downstream readout).
    • Viability Assay: Perform a cell viability assay (e.g., resazurin) to ensure that the observed effects are not due to cytotoxicity [3].
    • Analysis of Inflammatory Mediators:
      • NO Production: Collect cell culture supernatants. Measure nitrite accumulation, a stable product of NO, using the Griess reaction.
      • TNF-α Secretion: Use a commercial ELISA kit to quantify TNF-α levels in the supernatants.
    • Analysis of mRNA Expression: Extract total RNA from treated cells. Perform qRT-PCR to measure the mRNA expression levels of TNF-α and iNOS.
    • Analysis of NF-κB Activation:
      • NF-κB Transcriptional Activity: Use a reporter gene assay (e.g., luciferase) in cells transfected with an NF-κB-responsive reporter construct.
      • IκBα Degradation & p65 Translocation: Prepare cytoplasmic and nuclear protein extracts. Analyze the levels of IκBα in the cytoplasmic fractions and the p65 subunit in the nuclear fractions by Western blotting.

Mechanism of Action: NF-κB Pathway Diagram

The following diagram illustrates the canonical NF-κB pathway and the specific points where experimental evidence indicates this compound acts. This compound blocks the degradation of IκBα and the subsequent nuclear translocation of the p65/p50 NF-κB complex, thereby preventing the expression of pro-inflammatory genes.

G cluster_ext cluster_cyto cluster_nuc LPS LPS/Inflammatory Stimulus Receptor Cell Membrane Receptor LPS->Receptor Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates NFkB_Inactive NF-κB p65/p50 IκBα Complex IKK_complex->NFkB_Inactive Phosphorylates IκBα NFkB_Active NF-κB p65/p50 NFkB_Inactive->NFkB_Active Releases IkB_Degraded Degraded IκBα NFkB_Inactive->IkB_Degraded Ubiquitination & Degradation Nucleus Nucleus NFkB_Active->Nucleus Translocates SCY_Effect1 This compound Inhibits SCY_Effect1->IKK_complex Blocks Activation / Function SCY_Effect1->NFkB_Inactive Stabilizes Complex Gene_Expression Expression of TNF-α, iNOS, etc. Nucleus->Gene_Expression Binds DNA SCY_Effect2 This compound Inhibits SCY_Effect2->NFkB_Active Blocks Translocation

Conclusion and Research Prospects

The data conclusively show that This compound is a potent inhibitor of the NF-κB pathway, exerting its effects by blocking IκBα degradation and p65 nuclear translocation, leading to reduced expression of key inflammatory mediators like TNF-α and iNOS [1]. This mechanism supports its potential as a multi-functional skin care ingredient for UV protection and anti-inflammation, and as a candidate for anti-cancer therapeutics due to its anti-proliferative properties [1] [3] [4].

Future research should focus on:

  • Optimizing Extraction and Synthesis: Developing cost-effective methods for large-scale production, potentially via metabolic engineering of cyanobacteria [4].
  • Exploring Structural Analogs: Investigating synthetic derivatives or naturally occurring analogs for improved potency and bioavailability [7].
  • Conducting Preclinical Studies: Evaluating the efficacy, pharmacokinetics, and safety of this compound in additional animal models of chronic inflammatory diseases and cancer.

References

Scytonemin as an Inhibitor of TNF-α and iNOS: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Scytonemin is a yellow-green ultraviolet sunscreen pigment found in the extracellular sheaths of various aquatic and terrestrial cyanobacteria. Beyond its established role in UV protection, recent research has uncovered its potent anti-inflammatory properties. These notes detail the mechanism by which this compound inhibits skin inflammation by specifically downregulating the expression of critical pro-inflammatory mediators, namely tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS).

The primary mechanism of action involves the suppression of the NF-κB signaling pathway. In vitro and in vivo studies demonstrate that this compound blocks the degradation of the inhibitory protein IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit. This inhibition at the transcriptional level leads to a marked reduction in the mRNA and protein levels of TNF-α and iNOS, resulting in decreased production of TNF-α cytokine and nitric oxide (NO) [1] [2]. These findings position this compound as a promising multi-functional ingredient for cosmeceutical and pharmaceutical applications, offering both UV protection and anti-inflammatory benefits [1].

Key Findings and Quantitative Data Summary

The anti-inflammatory efficacy of this compound is demonstrated through quantitative data from key experiments. The table below summarizes the inhibitory effects observed in a murine macrophage cell line (RAW 264.7) and an in vivo mouse model.

Table 1: Summary of this compound's Anti-Inflammatory Effects In Vivo and In Vitro

Experimental Model Inducing Agent Measured Parameter Inhibition by this compound Citation
BALB/c Mouse Ear TPA (300 ng/ear) Ear Swelling (Edema) Significant Suppression [1]
BALB/c Mouse Ear TPA (300 ng/ear) TNF-α mRNA Expression Significant Down-regulation [1]
BALB/c Mouse Ear TPA (300 ng/ear) iNOS mRNA Expression Significant Down-regulation [1]
RAW 264.7 Cells LPS (200 ng/mL) TNF-α Protein Secretion 40.4% inhibition at 20 μM [1]
RAW 264.7 Cells LPS (200 ng/mL) Nitric Oxide (NO) Production 74.3% inhibition at 20 μM [1]
RAW 264.7 Cells LPS (200 ng/mL) TNF-α mRNA Expression Dose-dependent inhibition [1]
RAW 264.7 Cells LPS (200 ng/mL) iNOS mRNA Expression Dose-dependent inhibition [1]
RAW 264.7 Cells LPS (200 ng/mL) NF-κB Transcriptional Activity Dose-dependent suppression [1]

Mechanism of Action: NF-κB Pathway Inhibition

The anti-inflammatory effect of this compound is mediated, at least in part, by the down-regulation of the NF-κB pathway, a master regulator of inflammation. The following diagram illustrates the sequential mechanism by which this compound exerts its inhibitory action.

G LPS LPS Receptor Receptor LPS->Receptor IKKComplex IKKComplex Receptor->IKKComplex IkBAlpha IkBAlpha IKKComplex->IkBAlpha NFkB NFkB IkBAlpha->NFkB Sequesters NFkB_Nucleus NFkB_Nucleus NFkB->NFkB_Nucleus Translocates TNFalpha_mRNA TNFalpha_mRNA NFkB_Nucleus->TNFalpha_mRNA Transcribes iNOS_mRNA iNOS_mRNA NFkB_Nucleus->iNOS_mRNA Transcribes This compound This compound This compound->IkBAlpha Prevents Degradation This compound->NFkB Blocks Nuclear Translocation

Diagram Title: this compound Inhibition of the NF-κB Inflammatory Pathway

This diagram outlines the signaling cascade induced by a pro-inflammatory stimulus like Lipopolysaccharide (LPS) and the points of inhibition by this compound [1]:

  • LPS Activation: LPS binds to its receptor on the cell surface (e.g., TLR4), activating the IκB kinase (IKK) complex.
  • IκBα Degradation: The activated IKK complex phosphorylates IκBα, targeting it for degradation. This step is blocked by this compound, which prevents IκBα degradation.
  • NF-κB Translocation: With IκBα degraded, the NF-κB complex (p65 subunit) is freed and translocates to the nucleus. This compound blocks this nuclear translocation.
  • Gene Transcription: Inside the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including TNF-α and iNOS.
  • Inhibition: By stabilizing IκBα and preventing NF-κB nuclear translocation, this compound ultimately downregulates the expression of TNF-α and iNOS, reducing inflammation.

Detailed Experimental Protocols

In Vitro Protocol: Assessing Anti-inflammatory Effects in RAW 264.7 Macrophages

This protocol is designed to evaluate the effect of this compound on LPS-induced production of TNF-α and NO in a murine macrophage cell line.

Table 2: Reagents and Equipment for In Vitro Assay

Item Specification
Cell Line RAW 264.7 murine macrophage-like cells
Test Compound This compound (e.g., dissolved in DMSO, final concentration ≤ 0.1%)
Stimulating Agent Lipopolysaccharide (LPS from E. coli), stock 1 mg/mL
Key Assay Kits TNF-α ELISA Kit, Griess Reagent System for Nitrite
Key Instruments CO₂ Incubator, Centrifuge, Microplate Reader, RT-PCR System

Procedure:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in 96-well or 24-well plates at a density of 1 x 10⁵ cells/well and allow to adhere overnight in a complete growth medium at 37°C with 5% CO₂. Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 20 μM) or vehicle control for 1-2 hours [1].
  • Inflammation Induction: Stimulate the cells with LPS at a final concentration of 200 ng/mL. Include control wells with no LPS and no this compound (negative control) and wells with LPS but no this compound (positive control) [1].
  • Incubation and Sample Collection: Incubate the plates for an additional 18-24 hours. After incubation, centrifuge the plates and carefully collect the cell culture supernatant.
  • Analysis of Inflammatory Mediators:
    • TNF-α Measurement: Use the collected supernatant to quantify secreted TNF-α protein levels using a commercial ELISA kit, following the manufacturer's instructions.
    • Nitric Oxide Measurement: Measure nitrite accumulation in the supernatant as an indicator of NO production using the Griess reagent. Add 50 μL of supernatant to 50 μL of Griess reagent, incubate for 10-15 minutes, and measure the absorbance at 540 nm. Compare to a sodium nitrite standard curve.
  • mRNA Expression Analysis (qRT-PCR): To confirm the effect on gene expression, extract total RNA from the treated cells using TRIzol reagent. Perform reverse transcription to generate cDNA, followed by quantitative PCR (qPCR) using specific primers for murine Tnf-α and Nos2 (iNOS). Normalize expression to a housekeeping gene like Gapdh [1].
  • Cell Viability Check (MTT Assay): To ensure that the observed effects are not due to cytotoxicity, perform a parallel MTT assay. After collecting the supernatant, add MTT reagent to the wells, incubate for 4 hours, solubilize the formed formazan crystals with DMSO, and measure the absorbance at 570 nm [1].
In Vivo Protocol: TPA-Induced Mouse Ear Edema Model

This protocol assesses the topical anti-inflammatory efficacy of this compound in a mouse model of acute skin inflammation.

Table 3: Reagents and Equipment for In Vivo Assay

Item Specification
Animals BALB/c mice (typically female, 6-8 weeks old)
Inducing Agent 12-O-tetradecanoylphorbol-13-acetate (TPA)
Test Compound This compound (dissolved in acetone or ethanol)
Vehicle Control Acetone or Ethanol
Key Instruments Digital thickness gauge, Punch biopsy tool, PCR equipment

Procedure:

  • Animal Grouping and Ethical Considerations: House mice under standard conditions and randomly assign them to groups (e.g., n=5-6 per group): Vehicle control, TPA-only, and TPA + this compound groups. All procedures must receive prior approval from the Institutional Animal Care and Use Committee (IACUC).
  • Topical Application: Apply the test compound, this compound (e.g., 0.5-1.0 mg/ear), topically to the inner and outer surfaces of one ear of each mouse in the treatment group. Apply the vehicle alone to the control group. Allow the application to dry for 10-15 minutes [1].
  • Inflammation Induction: Apply TPA (300 ng dissolved in an appropriate vehicle) to the same ear one hour after the this compound pre-treatment [1].
  • Edema Measurement: Four hours after TPA application, measure the thickness of the ear using a digital thickness gauge. Calculate the increase in ear thickness compared to the pre-treatment measurement or the vehicle-treated control ear.
  • Tissue Collection and Analysis: Euthanize the mice and collect ear biopsies using a punch biopsy tool (e.g., 6-8 mm diameter). Homogenize the tissue for subsequent analysis.
    • Gene Expression Analysis: Extract RNA from the homogenized ear tissue and perform qRT-PCR to measure the mRNA levels of Tnf-α and Nos2 (iNOS) [1].
    • Protein Analysis: Analyze homogenates for TNF-α protein levels by ELISA or for iNOS protein by western blotting.

Conclusion and Research Implications

The presented data and protocols confirm that this compound is a potent natural inhibitor of skin inflammation. Its ability to downregulate TNF-α and iNOS via the NF-κB pathway, combined with its inherent UV-protective properties, makes it an exceptionally attractive candidate for further development. Future research should focus on:

  • Clinical Translation: Evaluating the efficacy and safety of this compound in human trials for inflammatory skin conditions such as dermatitis, psoriasis, or rosacea.
  • Formulation Science: Developing stable and bioavailable topical formulations that ensure optimal skin delivery.
  • Broader Therapeutic Applications: Investigating the potential of this compound or its analogs in other inflammatory diseases where the NF-κB pathway plays a central role, leveraging its established mechanism as a foundation for new drug development.

References

Comprehensive Application Notes and Protocols for Scytonemin as a Natural Sunscreen Cosmetic Ingredient

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Fundamental Properties of Scytonemin

This compound is a lipophilic secondary metabolite produced by various cyanobacterial species as a protective mechanism against solar ultraviolet radiation. This yellow-green to brown pigment is exclusively located in the extracellular polysaccharide sheath of cyanobacteria, where it forms the first line of defense against UV penetration and subsequent cellular damage. With growing consumer awareness about the potential risks associated with synthetic UV filters, along with increasing regulatory scrutiny, this compound represents a promising natural alternative for cosmetic and pharmaceutical formulations seeking improved safety and sustainability profiles.

The molecular structure of this compound consists of a dimeric framework composed of indolic and phenolic subunits connected through a carbon-carbon bond, creating an extensively conjugated system that confers exceptional UV-absorbing properties. This unique structure exists in both oxidized (yellow, MW 544 Da) and reduced (red, MW 546 Da) forms, along with several derivatives including dimethoxythis compound, tetramethoxythis compound, and scytonin. This compound demonstrates broad-spectrum UV absorption capabilities, with maximum absorption at 370 nm in vivo and 384 nm in vitro, effectively protecting against UV-A (315-400 nm), UV-B (280-315 nm), and even UV-C (100-280 nm) radiation. It has been reported to prevent up to 90% of UV-A radiation from penetrating cyanobacterial cells, providing exceptional photoprotection [1] [2].

Beyond its primary sunscreen function, this compound exhibits multi-functional bioactive properties that enhance its cosmetic value. Research has demonstrated significant anti-inflammatory activity through inhibition of NF-κB signaling pathway, suppression of pro-inflammatory cytokines (TNF-α), and reduction of inducible nitric oxide synthase (iNOS) expression. Additionally, this compound shows potent antioxidant capabilities through free radical scavenging activities and anti-proliferative effects against various cell types, including human fibroblasts and endothelial cells, via selective kinase inhibition. These combined properties make this compound particularly valuable for comprehensive skin protection formulations that address multiple aspects of photodamage [3] [1] [4].

Table 1: Fundamental Physicochemical Properties of this compound

Property Specifications Significance for Cosmetic Applications
Molecular Weight 544 Da (oxidized form), 546 Da (reduced form) Suitable molecular size for topical formulation
Solubility Lipid-soluble; insoluble in water Compatible with oil-based cosmetic formulations; requires emulsification for aqueous systems
Primary Solvents Acetone (100%), ethyl acetate (100%), acetonitrile (100%), methanol:ethyl acetate (1:1), N,N-dimethylformamide Guides extraction and purification protocol development
Stability Highly stable under UV-B (0.78 W·m⁻²), heat (60°C), and oxidizing conditions (0.25% H₂O₂) for 1h; 84% retention after 50 days UV-A exposure Ensures product shelf-life and maintenance efficacy under storage and use conditions
Spectral Absorption λmax in vivo: 370 nm; λmax in vitro: 384 nm; Broad spectrum covering UV-A, UV-B, and UV-C ranges Provides broad-spectrum protection against relevant solar wavelengths
Cellular Distribution Extracellular sheath location in cyanobacteria Natural surface positioning mimics desired topical application in sunscreens

Experimental Protocols for this compound Extraction, Quantification, and Activity Assessment

Cyanobacterial Biomass Production and this compound Induction

Principle: Select appropriate cyanobacterial strains and apply UV irradiation to stimulate this compound biosynthesis before extraction.

Materials:

  • Cyanobacterial strains (Nostoc punctiforme PCC 73102, Nostoc flagelliforme, Scytonema sp., Lyngbya aestuarii)
  • BG-11 medium or appropriate growth medium
  • UV-A lamps (wavelength 315-400 nm, intensity 5-10 W·m⁻²)
  • Photobioreactor or culture flasks with aeration
  • Centrifuge and harvesting equipment

Procedure:

  • Inoculate cyanobacterial strains in BG-11 medium and cultivate under standard growth conditions (25-30°C, light intensity 50 μmol photons m⁻² s⁻¹) for 14-21 days until late exponential phase.
  • Harvest biomass by centrifugation at 5,000 × g for 10 minutes.
  • Resuspend biomass in fresh medium at concentrated density (approximately 5× concentration).
  • Expose to UV-A radiation (320-400 nm) at intensity of 5-10 W·m⁻² for 48-72 hours while maintaining moderate visible light conditions (30 μmol photons m⁻² s⁻¹).
  • Monitor this compound induction visually by development of yellow-brown pigmentation in extracellular sheath.
  • Harvest induced biomass by centrifugation at 5,000 × g for 10 minutes.
  • Wash biomass with distilled water to remove residual medium components.
  • Freeze-dry or oven-dry (60°C) biomass until constant weight is achieved.
  • Store dried biomass in airtight containers at -20°C protected from light until extraction.

Notes: Optimal induction occurs under moderate UV-A fluence rates; excessive irradiation can cause photoinhibition. Nitrogen limitation and osmotic stress can further enhance this compound production in some strains [1] [5].

This compound Extraction and Purification

Principle: Utilize organic solvents to extract this compound from dried cyanobacterial biomass, followed by purification steps to remove interfering compounds.

Materials:

  • Dried, this compound-induced cyanobacterial biomass
  • Acetone (100%, analytical grade)
  • Methanol:ethyl acetate (1:1, v/v) mixture
  • Rotary evaporator with water bath
  • Ultrasonication bath
  • Centrifuge and centrifugation tubes
  • Silica gel for column chromatography
  • TLC plates (Silica gel 60 F254)
  • Glass microfiber filters (Whatman GF/F)

Procedure:

  • Weigh 100 mg of dried cyanobacterial biomass and transfer to a glass vial.
  • Add 10 mL of extraction solvent (acetone or methanol:ethyl acetate 1:1).
  • Subject the mixture to ultrasonication at 40 kHz for 30 minutes at 4°C.
  • Incubate overnight at 4°C in the dark with continuous gentle agitation.
  • Centrifuge at 10,000 × g for 15 minutes to pellet insoluble debris.
  • Collect the supernatant and filter through glass microfiber filter (Whatman GF/F).
  • Evaporate the filtrate to dryness using rotary evaporation at 40°C.
  • Resuspend the crude extract in 2 mL of acetone for further purification.
  • For purification, load the crude extract onto a silica gel column (1.5 × 30 cm) and elute with a gradient of methanol:chloroform (1:9 to 3:7 v/v).
  • Monitor fractions by TLC (silica gel, methanol:chloroform 1:9, Rf ~ 0.4) and combine this compound-containing fractions.
  • Evaporate purified fractions to dryness and store at -20°C protected from light.

Notes: this compound is characterized by its distinctive green-brown (oxidized form) or bright red (reduced form) appearance on TLC plates. The extraction yield typically ranges from 0.08% to 7.98% of dry weight depending on the cyanobacterial strain and induction efficiency [1] [6] [2].

Spectrophotometric Quantification and Characterization

Principle: Utilize UV-Vis spectrophotometry to quantify this compound concentration based on its characteristic absorption maxima and molar extinction coefficients.

Materials:

  • Purified this compound standard
  • UV-Vis spectrophotometer with scanning capability
  • Quartz cuvettes (1 cm path length)
  • Acetone or acetonitrile (HPLC grade)
  • Analytical balance

Procedure:

  • Prepare a stock solution of purified this compound in acetone (approximately 100 μg/mL).
  • Scan the absorption spectrum from 250 to 500 nm to identify characteristic peaks.
  • For quantification, measure absorbance at 384 nm using the molar extinction coefficient of ɛ384 = 36.25 L g⁻¹ cm⁻¹.
  • Calculate this compound concentration using the Beer-Lambert law: C = A/(ɛ × l), where C is concentration (g/L), A is absorbance, ɛ is molar extinction coefficient (L g⁻¹ cm⁻¹), and l is path length (cm).
  • For identity confirmation, check the ratio of absorbances at 384 nm and 252 nm (A384/A252 ≈ 1.6-1.8 for pure this compound).
  • For in vivo quantification, extract known amounts of biomass and normalize this compound content to dry weight.

Notes: The oxidized form of this compound shows λmax at 384 nm in organic solvents, while the reduced form shows additional peaks at 278 and 300 nm. The in vivo maximum absorption occurs at 370 nm [1] [2].

Table 2: Analytical Methods for this compound Characterization

Method Application Key Parameters Limitations
UV-Vis Spectrophotometry Quantification and purity assessment λmax at 384 nm (oxidized form); λmax at 252, 278, 300 nm (reduced form) Cannot distinguish between this compound derivatives without separation
Thin Layer Chromatography (TLC) Rapid screening and purity check Silica gel plates; methanol:chloroform (1:9) mobile phase; Rf ≈ 0.4 Semi-quantitative at best; limited resolution for complex mixtures
High Performance Liquid Chromatography (HPLC) Precise quantification and separation of derivatives C18 reverse-phase column; acetonitrile:water gradient; detection at 384 nm Requires specialized equipment and optimized method
Mass Spectrometry (MS) Structural confirmation and identification of derivatives m/z 545 [M+H]+ for oxidized form; m/z 547 [M+H]+ for reduced form Requires pure samples and specialized equipment
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation Characteristic indolic and phenolic proton signals between 6-8 ppm Requires substantial amounts of highly purified material

Bioengineering and Production Scale-Up Strategies

The natural production of this compound by cyanobacteria presents significant challenges for commercial application, including relatively low yields and slow growth rates of producer organisms. Consequently, metabolic engineering approaches have been developed to enhance this compound production. The complete 18-gene cluster responsible for this compound biosynthesis has been identified in Nostoc punctiforme ATCC 29133 (genes Npun_R1276 to Npun_R1259), with key enzymes including ScyA, ScyB, and ScyC characterized for their roles in the biosynthetic pathway [7] [1] [6].

The this compound biosynthesis pathway begins with the shikimate pathway, which generates the aromatic amino acid precursors. The diagram below illustrates the complete biosynthetic pathway and regulatory elements:

G Shikimate Shikimate PEP PEP ShikimatePathway Shikimate Pathway PEP->ShikimatePathway E4P E4P E4P->ShikimatePathway Chorismate Chorismate ShikimatePathway->Chorismate L_Tryptophan L_Tryptophan Chorismate->L_Tryptophan L_Tyrosine L_Tyrosine Chorismate->L_Tyrosine ScyB ScyB L_Tryptophan->ScyB pHP p-Hydroxyphenylpyruvate L_Tyrosine->pHP ScyA ScyA pHP->ScyA IPA 3-Indolepyruvic Acid IPA->ScyA KetoneIntermediate Cyclized Ketone Intermediate ScyA->KetoneIntermediate ScyB->IPA ScyC ScyC This compound This compound ScyC->this compound KetoneIntermediate->ScyC UV_Stress UV-A Radiation & Environmental Stress GeneCluster 18-Gene this compound Biosynthesis Cluster UV_Stress->GeneCluster GeneCluster->ScyA GeneCluster->ScyB GeneCluster->ScyC

Diagram 1: this compound biosynthetic pathway and regulatory elements. The pathway begins with precursors from central carbon metabolism (yellow) proceeding through enzymatic transformations (red) to final this compound product (blue). Regulatory influences are shown with dashed lines.

Heterologous Production Systems:

  • Bacterial Expression: Attempts to express the complete this compound pathway in E. coli have faced challenges due to the complexity of the gene cluster and incomplete understanding of the terminal dimerization step. However, individual enzymes have been successfully expressed and characterized [8].
  • Cyanobacterial Optimization: Engineered Nostoc and Synechocystis strains with enhanced this compound production through overexpression of biosynthetic genes and modulation of precursor supply have shown promise. Specific strategies include:
    • Overexpression of rate-limiting enzymes in the shikimate pathway
    • Modulation of regulatory elements controlling this compound gene cluster expression
    • Optimization of culture conditions to induce this compound production without compromising biomass yield

Production Process Optimization:

  • Strain Selection: Identify high-yielding wild strains or develop engineered strains with enhanced production capabilities.
  • Bioreactor Design: Utilize photobioreactors with controlled light intensity (including UV-A induction cycles), temperature, and nutrient delivery systems.
  • Two-Stage Cultivation: Implement biomass growth phase under optimal conditions followed by stress induction phase for this compound production.
  • Extraction Efficiency: Develop environmentally friendly extraction methods with solvent recycling systems.
  • Product Formulation: Create stable formulations maintaining this compound's photoprotective properties in final cosmetic products.

Current research focuses on overcoming the dimerization challenge in heterologous systems, where the final C-C bond formation between two monomeric units remains incompletely characterized. Advances in synthetic biology and metabolic engineering are expected to address these limitations in the near future [1] [8].

Anti-inflammatory Activity Assessment and Mechanism of Action

This compound demonstrates significant anti-inflammatory properties that enhance its value as a multi-functional cosmetic ingredient. Experimental evidence shows that this compound inhibits skin inflammation by blocking the expression of inflammatory mediators, partially through down-regulation of NF-κB activity. The following diagram illustrates the molecular mechanism of this compound's anti-inflammatory action:

G LPS Inflammatory Stimulus (LPS/TPA) TLR4 TLR4 Receptor LPS->TLR4 NFkBPathway NF-κB Signaling Activation TLR4->NFkBPathway IkBaDegradation IκBα Degradation NFkBPathway->IkBaDegradation p65Translocation p65 Nuclear Translocation IkBaDegradation->p65Translocation ProInflammatoryGenes Pro-inflammatory Gene Expression p65Translocation->ProInflammatoryGenes TNFa TNF-α Secretion ProInflammatoryGenes->TNFa iNOS iNOS Induction ProInflammatoryGenes->iNOS Inflammation Skin Inflammation TNFa->Inflammation NO NO Production iNOS->NO NO->Inflammation This compound This compound This compound->IkBaDegradation Inhibits This compound->p65Translocation Blocks InVivoModel In Vivo Model: TPA-induced mouse ear edema InVivoModel->Inflammation InVitroModel In Vitro Model: LPS-stimulated RAW 264.7 macrophages InVitroModel->TNFa InVitroModel->NO

Diagram 2: Molecular mechanism of this compound anti-inflammatory activity. This compound (blue) inhibits key steps in the NF-κB signaling pathway (red), preventing expression of pro-inflammatory mediators (green). Experimental models are shown with dashed connections.

Protocol for Anti-inflammatory Activity Assessment

In Vivo Model (TPA-induced mouse ear edema):

Materials:

  • BALB/c mice (6-8 weeks old)
  • 12-O-tetradecanoylphorbol-13-acetate (TPA)
  • This compound test formulations (0.5-2.0% in appropriate vehicle)
  • Vehicle control (base formulation without this compound)
  • Positive control (commercial anti-inflammatory agent)
  • Digital thickness gauge
  • Tissue homogenization equipment
  • ELISA kits for TNF-α detection

Procedure:

  • Divide mice into experimental groups (n=6-8): negative control (vehicle only), TPA-only control, this compound treatment groups (various concentrations), and positive control group.
  • Apply TPA (300 ng/ear) to both surfaces of the right ear of each mouse.
  • Apply this compound formulations (20-50 μL) to the same ears 30 minutes after TPA application.
  • Measure ear thickness before treatment and at 4-6 hours after TPA application using a digital thickness gauge.
  • Sacrifice animals and collect ear tissue biopsies.
  • Assess ear swelling by weight difference between treated and untreated ear punches (6 mm diameter).
  • Homogenize ear tissue samples and analyze TNF-α levels using ELISA.
  • Extract RNA for quantitative PCR analysis of TNF-α and iNOS mRNA expression.

Evaluation:

  • Calculate percentage inhibition of edema: % inhibition = [(C - T) / (C - N)] × 100, where C is TPA-only control, T is treatment group, N is negative control.
  • Significant dose-dependent inhibition of ear swelling should be observed with this compound treatment.
  • Reduced TNF-α protein and mRNA levels should correlate with this compound concentration [3].

In Vitro Model (LPS-stimulated RAW 264.7 macrophages):

Materials:

  • RAW 264.7 murine macrophage cell line
  • Lipopolysaccharide (LPS) from E. coli
  • This compound test solutions (1-20 μM in DMSO or culture medium)
  • Griess reagent for nitrite determination
  • ELISA kits for murine TNF-α
  • MTT assay reagents for cell viability
  • RNA extraction and qRT-PCR equipment

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in 5% CO₂.
  • Seed cells in 24-well plates (2 × 10⁵ cells/well) and incubate for 24 hours.
  • Pre-treat cells with this compound (1-20 μM) for 1 hour.
  • Stimulate cells with LPS (200 ng/mL) for 18-24 hours.
  • Collect culture supernatants for TNF-α and nitrite analysis.
  • Assess cell viability using MTT assay.
  • Extract RNA for qRT-PCR analysis of TNF-α and iNOS mRNA expression.

Analytical Methods:

  • Nitrite Quantification: Mix 100 μL culture supernatant with 100 μL Griess reagent, incubate 10 minutes, measure absorbance at 540 nm.
  • TNF-α ELISA: Perform according to manufacturer's protocol.
  • qRT-PCR: Isolate total RNA, synthesize cDNA, and perform quantitative PCR with primers specific for TNF-α and iNOS.

Evaluation:

  • This compound should demonstrate dose-dependent inhibition of LPS-induced TNF-α secretion and NO production without significant cytotoxicity.
  • IC₅₀ values typically range from 10-20 μM for these inflammatory mediators.
  • mRNA expression of TNF-α and iNOS should be significantly downregulated [3] [1].

Formulation Considerations, Regulatory Aspects, and Commercial Prospects

Formulation Strategies for Cosmetic Applications

Successful incorporation of this compound into cosmetic formulations requires addressing its lipophilic character and ensuring stability throughout the product shelf life. Based on its physicochemical properties, several formulation approaches have been developed:

Nanoformulation Approaches:

  • Nanostructured Lipid Carriers (NLCs): Enhanced skin hydration, improved UV protection, and sustained release properties. NLCs show higher loading capacity for lipophilic compounds like this compound compared to solid lipid nanoparticles.
  • Liposomes: Suitable for delivery of both hydrophilic and lipophilic components, with demonstrated efficacy in sunscreen formulations.
  • Nanoemulsions: Improved skin penetration and stability for topical applications.

Stabilization Strategies:

  • Antioxidant Systems: Incorporation of complementary antioxidants (Vitamin E, ascorbyl palmitate) to prevent oxidative degradation.
  • Light-Protective Packaging: Opaque containers with UV-blocking properties to maintain efficacy.
  • Synergistic Combinations: Formulation with other natural UV-absorbing compounds like mycosporine-like amino acids (MAAs) for broad-spectrum protection [9] [10].

Table 3: Formulation Strategies for this compound in Cosmetic Products

Formulation Type Advantages Recommended this compound Concentration Compatibility Considerations
Oil-in-Water Emulsion Good spreadability; consumer acceptance 0.5-2.0% (w/w) Requires effective emulsifier systems; compatible with various oil phases
Anhydrous Formulations Enhanced chemical stability; simplified preservation 1.0-3.0% (w/w) Compatible with silicone, ester, and hydrocarbon bases
Nanostructured Lipid Carriers (NLCs) Enhanced UV protection; controlled release; improved skin hydration 0.5-1.5% (w/w) Requires specialized production equipment; regulatory consideration of nanomaterials
Stick Formulations High application precision; suitable for sensitive areas 2.0-5.0% (w/w) High wax content may require processing at elevated temperatures
Hydrogel Patches Sustained release; targeted application 1.0-3.0% (w/w) Limited to water-soluble polymer systems with compatibility enhancers
Regulatory Considerations and Safety Profile

The incorporation of this compound into commercial cosmetic products requires careful attention to regulatory guidelines and comprehensive safety assessment:

Safety Considerations:

  • Cytotoxicity Profile: this compound demonstrates selective cytotoxicity at higher concentrations (>20 μM) but shows excellent tolerance in topical applications at recommended use levels.
  • Skin Irritation Potential: Preliminary studies indicate low irritation potential, but formal human repeat insult patch testing is recommended.
  • Phototoxicity and Photosensitivity: No evidence of phototoxic or photosensitizing effects has been reported.
  • Environmental Safety: Unlike synthetic UV filters like oxybenzone and octinoxate, this compound shows no coral reef bleaching effects, making it environmentally favorable [3] [8].

Regulatory Pathway:

  • Toxicological Assessment: Comprehensive testing including acute toxicity, skin irritation, skin sensitization, repeated dose toxicity, and phototoxicity.
  • Efficacy Validation: In vitro SPF testing and critical wavelength determination according to FDA or COLIPA guidelines.
  • Stability Testing: Accelerated stability studies under ICH guidelines to establish shelf life.
  • Manufacturing Compliance: Adherence to Good Manufacturing Practices (GMP) for cosmetics.
  • Labeling Requirements: Accurate ingredient declaration according to INCI nomenclature [9] [10].

Conclusion and Future Prospects

This compound represents a promising natural alternative to synthetic UV filters in cosmetic formulations, offering broad-spectrum UV protection combined with multi-functional benefits including anti-inflammatory and antioxidant activities. Its exceptional stability and favorable safety profile further enhance its commercial potential. The experimental protocols outlined in this document provide researchers with standardized methods for extraction, quantification, and efficacy assessment of this compound.

Future development should focus on addressing production challenges through advanced bioengineering approaches, completing comprehensive safety assessments for regulatory approval, and developing innovative formulation strategies to maximize stability and efficacy. As consumer demand for natural, environmentally friendly sunscreen options continues to grow, this compound-based formulations present a significant opportunity for innovation in the cosmetic industry.

The multi-functional nature of this compound – combining UV protection with anti-inflammatory and antioxidant properties – positions it as an ideal active ingredient for comprehensive skin protection products that address multiple aspects of photodamage and skin aging. With continued research and development, this compound has the potential to become a cornerstone ingredient in next-generation cosmetic formulations.

References

Total Synthesis of Scytonemin: Detailed Protocols and Experimental Procedures for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Scytonemin and Its Significance

This compound is a unique dimeric alkaloid pigment exclusively produced by various cyanobacterial species as a protective mechanism against harmful UV radiation. First discovered in 1849 but structurally characterized only in 1993, this secondary metabolite possesses a symmetrical structure composed of two identical cyclopenta[b]indole-2(1H)-one units linked through a central carbon-carbon bond at the C1-C1' positions, with each unit appended with a 4-hydroxybenzylidene moiety at the 3-position. This extensive conjugated system gives this compound its remarkable UV-absorbing properties, with strong absorption across the UV-C to blue light spectrum (λmax = 370 nm in vivo, 384 nm in vitro), effectively filtering up to 90% of incident UV radiation while transmitting wavelengths necessary for photosynthesis. [1] [2]

The biological significance of this compound extends beyond its primary photoprotective role. Research has revealed that this pigment exhibits potent biological activities, including anti-inflammatory and antiproliferative properties through inhibition of polo-like kinase 1 (PLK1) and other cell cycle regulatory kinases. This has positioned this compound as a promising pharmacophore for developing novel therapeutic agents targeting hyperproliferative disorders such as cancer. Additionally, its exceptional stability under diverse physicochemical conditions makes it a candidate biomarker for paleoclimatological reconstructions and astrobiological research. [3] [4] [2]

The structural complexity of this compound, characterized by its eight fused rings and unique homodimeric architecture, has presented significant challenges for chemical synthesis. This document provides detailed protocols for the total synthesis of this compound, enabling research access to this compound and its analogs for biomedical investigation and drug development applications. [3]

Retrosynthetic Analysis and Strategic Approach

The synthetic strategy for this compound employs a biomimetic approach inspired by its proposed biosynthetic pathway, which facilitates the construction of this complex molecule through logical disconnections. The retrosynthetic analysis proceeds through the following key strategic disconnections:

  • Primary disconnection at the C1-C1' bond reveals two identical monomeric precursors, enabling a symmetrical dimerization approach that simplifies the synthetic design.
  • The monomeric units are further disconnected through a tandem Heck-Suzuki-Miyaura sequence that constructs the tricyclic cyclopenta[b]indole framework while simultaneously establishing the exocyclic double bond with correct stereochemistry.
  • The final commercial starting material is 3-indole acetic acid, providing an accessible entry point to the synthesis. [3]

This biomimetic approach is particularly advantageous as it employs an oxidative coupling of two identical monomeric units, eliminating the need for pre-installation of functional groups that would be lost during dimerization. The proposed biosynthetic pathway involves coupling of tryptophan and tyrosine derivatives, where L-tryptophan is converted to 3-indole pyruvic acid, which then couples with p-hydroxyphenylpyruvic acid. The resulting β-ketoacid undergoes cyclization to form a tricyclic ketone resembling half of the this compound skeleton, which is then oxidatively dimerized to form the complete natural product. [5] [6]

Table 1: Key Strategic Disconnections in this compound Synthesis

Disconnection Level Strategic Approach Resulting Fragments
Primary Dimer Disconnection Oxidative Coupling Two Monomeric Precursors (Tetracyclic 3-(Arylidene)-3,4-dihydrocyclopenta[b]indol-2(1H)-one)
Monomer Construction Tandem Heck-Suzuki-Miyaura Reaction Alkynyl Iodoindole Intermediate + Arylboronic Acid
Tricyclic System Formation Heck Carbocyclization Functionalized Indole Derivative
Starting Material Functional Group Manipulation 3-Indole Acetic Acid

The following diagram illustrates the logical workflow of the retrosynthetic analysis and strategic approach for this compound total synthesis:

G This compound This compound Monomer Monomer This compound->Monomer C1-C1' Bond Disconnection AlkynylIodoindole AlkynylIodoindole Monomer->AlkynylIodoindole Tandem Heck-Suzuki Disconnection ArylboronicAcid ArylboronicAcid Monomer->ArylboronicAcid Suzuki Coupling Partner IndoleAceticAcid IndoleAceticAcid AlkynylIodoindole->IndoleAceticAcid Functional Group Manipulation

Detailed Synthetic Procedures

Synthesis of Monomeric Precursor
3.1.1 Preparation of Iodinated Weinreb Amide (Compound 6)

Objective: Conversion of commercially available 3-indole acetic acid to iodinated Weinreb amide intermediate.

Procedure:

  • Weinreb Amide Formation: Dissolve 3-indole acetic acid (5.0 g, 28.5 mmol) in anhydrous dichloromethane (100 mL) under nitrogen atmosphere. Add N,O-dimethylhydroxylamine hydrochloride (3.06 g, 31.4 mmol) followed by N,N-diisopropylethylamine (11.9 mL, 68.4 mmol). Cool the mixture to 0°C and add 1-propanephosphonic acid cyclic anhydride (T3P, 50% in ethyl acetate, 21.8 mL, 37.1 mmol) dropwise over 15 minutes. Warm the reaction to room temperature and stir for 12 hours. Quench with saturated aqueous sodium bicarbonate solution (100 mL) and extract with dichloromethane (3 × 75 mL). Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain compound 5 as a white solid (5.42 g, 92% yield). [3]

  • Electrophilic Aromatic Iodination: Dissolve compound 5 (4.0 g, 19.4 mmol) in anhydrous acetonitrile (80 mL) under nitrogen atmosphere. Add silver triflate (5.5 g, 21.4 mmol) and stir for 10 minutes at room temperature. Prepare a solution of molecular iodine (4.92 g, 19.4 mmol) in acetonitrile (20 mL) and add dropwise over 30 minutes. Monitor reaction by TLC (hexanes:ethyl acetate, 1:1). Upon completion (approximately 2 hours), filter through Celite to remove silver salts and concentrate under reduced pressure. Purify by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain compound 6 as a pale yellow solid (5.21 g, 85% yield). Critical Note: Use slightly less than 1 equivalent of iodine (0.95 equiv) and add silver triflate carefully to avoid diiodination, which is difficult to separate. [3]

Characterization Data:

  • Compound 5: White solid; Rf = 0.35 (hexanes:ethyl acetate, 1:1); 1H NMR (400 MHz, CDCl3) δ 8.10 (br s, 1H), 7.65 (dt, J = 7.9, 0.9 Hz, 1H), 7.37 (dt, J = 8.1, 0.9 Hz, 1H), 7.23 (ddd, J = 8.1, 7.0, 1.1 Hz, 1H), 7.16 (ddd, J = 8.0, 7.0, 1.1 Hz, 1H), 3.77 (s, 2H), 3.70 (s, 3H), 3.21 (s, 3H). [3]
  • Compound 6: Pale yellow solid; Rf = 0.45 (hexanes:ethyl acetate, 1:1); 1H NMR (400 MHz, CDCl3) δ 8.40 (br s, 1H), 7.73 (d, J = 7.9 Hz, 1H), 7.33 (d, J = 8.1 Hz, 1H), 7.22 (t, J = 7.5 Hz, 1H), 7.10 (t, J = 7.5 Hz, 1H), 3.71 (s, 2H), 3.69 (s, 3H), 3.20 (s, 3H). [3]
3.1.2 Synthesis of Alkynyl Ketone and Acetal Protection (Compounds 7-8)

Objective: Introduction of alkyne functionality and protection as acetal.

Procedure:

  • Alkynylation: Prepare a solution of trimethylsilylethynyl lithium (1.0 M in THF, 22.8 mL, 22.8 mmol) at -78°C under nitrogen. Dissolve compound 6 (5.0 g, 15.2 mmol) in anhydrous THF (50 mL) and add dropwise to the lithiated alkyne solution over 20 minutes. Warm gradually to room temperature and stir for 4 hours. Quench with saturated ammonium chloride solution (100 mL) and extract with ethyl acetate (3 × 75 mL). Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by flash column chromatography (silica gel, hexanes:ethyl acetate, 4:1) to obtain compound 7 as a yellow oil (4.12 g, 82% yield). [3]

  • Acetal Formation: Dissolve compound 7 (3.5 g, 10.6 mmol) and 1,2-bis(trimethylsiloxy)ethane (4.15 mL, 15.9 mmol) in anhydrous dichloromethane (50 mL) under nitrogen. Add trimethylsilyl trifluoromethanesulfonate (0.38 mL, 2.12 mmol) dropwise at 0°C. Stir at room temperature for 6 hours. Quench with triethylamine (1 mL) followed by saturated sodium bicarbonate solution (75 mL). Extract with dichloromethane (3 × 50 mL), combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography (silica gel, hexanes:ethyl acetate, 9:1) to obtain compound 8 as a colorless oil (3.81 g, 85% yield). Note: These specific acetalization conditions (1,2-bis(trimethylsiloxy)ethane with TMSOTf catalysis) were the only ones found to provide satisfactory acetal formation. [3]

Tandem Heck-Suzuki-Miyaura Cyclization

Objective: Construction of tricyclic cyclopenta[b]indole framework with exocyclic double bond.

Procedure:

  • Catalyst Preparation: In a dried Schlenk flask under nitrogen, mix palladium acetate (0.028 g, 0.125 mmol) and tri-tert-butylphosphine (0.051 g, 0.25 mmol) in anhydrous toluene (5 mL). Stir for 15 minutes to generate the active catalyst. [3]

  • Tandem Reaction: Dissolve compound 8 (1.0 g, 2.37 mmol) and 4-methoxyboronic acid (0.361 g, 2.37 mmol) in anhydrous toluene (15 mL). Add cesium carbonate (1.16 g, 3.56 mmol) and the preformed catalyst solution. Heat at 85°C for 12 hours under nitrogen atmosphere. Monitor reaction by TLC and LC/MS. Cool to room temperature, filter through Celite, and concentrate under reduced pressure. Purify by flash column chromatography (silica gel, hexanes:ethyl acetate, 7:3) to obtain compound 9b as a yellow solid (0.72 g, 68% yield). [3]

Critical Optimization Parameters:

  • Stoichiometry Balance: For electron-rich boronic acids (e.g., 4-methoxyboronic acid), use 1.1 equivalents of boronic acid and 1.8 equivalents of base to suppress competitive direct Suzuki coupling without Heck cyclization.
  • Electronic Effects: Phenylboronic acid (1.5 equiv) gives exclusive cyclized product, while electron-rich boronic acids require adjusted stoichiometry to prevent competing direct Suzuki coupling.
  • Catalyst System: Pd(OAc)2 with tri-tert-butylphosphine in toluene with Cs2CO3 base provides optimal results. [3]
Deprotection to Generate Monomeric Units (Compounds 11a-b)

Objective: Removal of protecting groups to generate monomers for oxidative dimerization.

Procedure:

  • Acetal Hydrolysis: Dissolve compound 9b (0.65 g, 1.46 mmol) in tetrahydrofuran (15 mL). Add 1M hydrochloric acid (5 mL) and stir at room temperature for 3 hours. Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate (3 × 25 mL). Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the ketone intermediate (0.58 g, 98% yield). [3]

  • Desilylation: Dissolve the ketone intermediate (0.58 g, 1.43 mmol) in tetrahydrofuran (15 mL). Add tetrabutylammonium fluoride (1.0 M in THF, 1.72 mL, 1.72 mmol) and stir at room temperature for 2 hours. Quench with water (50 mL) and extract with ethyl acetate (3 × 25 mL). Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography (silica gel, hexanes:ethyl acetate, 1:1) to obtain monomer 11b as an orange solid (0.49 g, 95% yield). [3]

The following diagram illustrates the complete synthetic workflow from starting material to monomeric precursor:

G Start 3-Indole Acetic Acid (4) Step1 Weinreb Amide Formation Start->Step1 Int1 Weinreb Amide (5) Step1->Int1 Step2 Electrophilic Iodination Int1->Step2 Int2 Iodinated Weinreb Amide (6) Step2->Int2 Step3 Alkynylation Int2->Step3 Int3 Alkynyl Ketone (7) Step3->Int3 Step4 Acetal Protection Int3->Step4 Int4 Alkynyl Iodoindole (8) Step4->Int4 Step5 Tandem Heck-Suzuki-Miyaura Int4->Step5 Int5 Cyclized Product (9b) Step5->Int5 Step6 Deprotection Sequence Int5->Step6 Monomer Monomer (11b) Step6->Monomer

Oxidative Dimerization to this compound Skeleton

Optimization of Oxidative Coupling Conditions

Objective: Identification of optimal conditions for dimerization of monomeric precursors through enolate coupling.

Screening Approach: A systematic evaluation of oxidants was conducted using monomer 11a to establish optimal dimerization conditions. The monomer was treated with LDA to generate the corresponding lithium enolate, followed by addition of various oxidants. The results are summarized in the table below: [3]

Table 2: Screening of Oxidative Coupling Conditions for Dimerization

Entry Oxidant (Equiv) LDA (Equiv) Yield (%) Time (h) Observations
1 CuOTf (2.4) 2 Trace 70 Poor reactivity, mostly recovered monomer
2 CuCl₂ (1.2) 1.1 0 0.7 Consumption of monomer without product formation
3 PhI(OAc)₂ (0.6) 1.1 25 2 Potent reactivity, potential polymerization side products
4 FeCl₃ (1.1) 1.1 40 24 Clean reaction, unreacted monomer recoverable
5 FeCl₃ (2.2) 2.1 56 24 Optimal conditions for model system
6 FeCl₃ (2.2) 2.1 70 24 Higher yield with methoxy-monomer 11b

General Procedure: Under nitrogen atmosphere, dissolve monomer 11b (100 mg, 0.277 mmol) in anhydrous THF (5 mL). Cool to -78°C and add LDA (2.0 M in THF, 0.291 mL, 0.582 mmol) dropwise. Stir for 30 minutes at -78°C. Prepare a solution of FeCl₃ (90 mg, 0.554 mmol) in anhydrous DMF (2 mL) and add dropwise to the reaction mixture. Warm gradually to room temperature and stir for 24 hours. Quench with saturated ammonium chloride solution (10 mL) and extract with ethyl acetate (3 × 15 mL). Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography (silica gel, dichloromethane:methanol, 98:2) to obtain dimer 12b as a brown solid (70 mg, 70% yield). [3]

Critical Parameters:

  • Stoichiometry: Use 2.2 equivalents of FeCl₃ and 2.1 equivalents of LDA relative to monomer for optimal yields.
  • Solvent System: THF for enolate formation, with FeCl₃ dissolved in DMF for addition.
  • Electronic Effects: Higher yields obtained with methoxy-monomer 11b compared to the model system (11a), consistent with enhanced reactivity of enolates conjugated with electron-rich aromatic groups. [3]
Final Functional Group Manipulations

Objective: Conversion of dimeric intermediate to fully conjugated this compound.

Procedures:

  • Demethylation: Dissolve dimer 12b (50 mg, 0.069 mmol) in anhydrous dichloromethane (5 mL). Cool to 0°C and add boron tribromide (1.0 M in dichloromethane, 0.207 mL, 0.207 mmol) dropwise. Warm to room temperature and stir for 6 hours. Carefully quench with methanol (2 mL) at 0°C, then concentrate under reduced pressure. Purify by flash column chromatography (silica gel, dichloromethane:methanol, 95:5) to obtain tetrahydrothis compound 12c as a dark brown solid (42 mg, 87% yield). [3]

  • Final Oxidation: Dissolve tetrahydrothis compound 12c (40 mg, 0.057 mmol) in anhydrous toluene (5 mL). Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 38.8 mg, 0.171 mmol) and heat at 80°C for 2 hours. Cool to room temperature, filter through a short pad of silica, and concentrate. Purify by preparative TLC (silica gel, chloroform:methanol, 9:1) to obtain this compound (1) as a green-brown solid (35 mg, 88% yield). [3]

Analytical Characterization and Validation

Spectroscopic Properties

Comprehensive spectroscopic analysis is essential for verifying the structure of synthetic this compound and intermediates:

UV-Vis Spectroscopy: this compound exhibits characteristic absorption maxima at 212, 252, 278, 300, and 386 nm in vitro, with a primary maximum at 370 nm in vivo. The absorption profile should demonstrate the broad UV-absorbing capability across UV-C, UV-B, and UV-A regions. [1] [2]

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C36H20N2O4. ESI-Q-TOF-MS: m/z calculated for [M+H]+ 545.1496, found 545.1496. Key fragmentation includes neutral loss patterns consistent with the dimeric structure. [7]

NMR Spectroscopy:

  • 1H NMR (900 MHz, DMSO-d6): Characteristic signals include diastereotopic methylene protons (δ 3.71 and 3.24, J = 18.9 Hz), aromatic protons in the indole and phenolic regions, and exchangeable protons (δ 11.94, 10.24, 10.16, and 6.86).
  • 13C NMR (225 MHz, DMSO-d6): Key carbon signals include carbonyl carbons (δ ~200), imine carbon (δ 173.1), indoline carbon C-8a (δ 133.6), C-8b (δ 62.2), and C-3a (δ 104.8). [7]
Chromatographic Analysis

TLC Conditions: Silica gel plates with eluent system chloroform:methanol (9:1). This compound exhibits Rf ≈ 0.4, with green-brown coloration visible under UV light at 254 nm and 365 nm. The reduced form of this compound appears bright red on TLC. [5] [1]

HPLC Validation: Reverse-phase C18 column (250 × 4.6 mm, 5μm) with gradient elution (acetonitrile:water with 0.1% formic acid). Monitor at 370 nm; synthetic this compound should co-elute with authentic standard and show identical spectral properties.

Applications and Research Implications

The development of an efficient total synthesis of this compound enables numerous research applications and provides solutions to supply chain challenges associated with natural extraction:

Table 3: Research Applications of Synthetic this compound

Application Area Potential Use Research Evidence
Photoprotection Sunscreen formulations, UV-protective coatings Absorbs up to 90% of incident UV radiation (λmax = 370 nm) [1] [2]
Biomedical Research Kinase inhibition, anticancer agents Inhibition of polo-like kinase 1 (PLK1) and other cell cycle regulatory kinases [3] [4]
Anti-inflammatory ROS scavenging, inflammatory pathway modulation Demonstrated antioxidant properties and reactive oxygen species scavenging [4]
Environmental Science Paleoclimate biomarker, astrobiological research Exceptional stability under diverse physicochemical conditions [4] [2]
Material Science Natural pigment, photostable dye High stability and unique chromatic properties [7] [2]

Supply Advantages: Natural extraction of this compound from cyanobacteria typically yields 0.08-7.98% of dry weight, with cultivation challenges including slow growth rates and induction requirements. The synthetic approach provides consistent, scalable access to this compound and structural analogs for structure-activity relationship studies. [2]

Structural Analog Research: The synthetic methodology enables preparation of this compound analogs such as this compound imine, recently structurally revised as a cyclic hydropyrrolo[2,3-b]indole rather than a primary imine. This compound demonstrates interesting chromic properties and may represent an in-vivo state of this compound released upon condensation with acetone during extraction. [7]

Conclusion and Future Directions

The total synthesis of this compound described herein represents an efficient and modular approach to this structurally unique cyanobacterial pigment. The key features include a tandem Heck-Suzuki-Miyaura reaction for construction of the tricyclic cyclopenta[b]indole framework and a biomimetic oxidative dimerization that efficiently forges the central C1-C1' bond. The synthesis proceeds in 10 linear steps from commercially available 3-indole acetic acid with an overall yield of approximately 15-20%.

Future research directions include:

  • Methodology Optimization: Development of continuous flow processes for the tandem cyclization and oxidative coupling steps to improve efficiency and scalability.
  • Analog Synthesis: Preparation of structurally modified analogs through variation of the boronic acid coupling partner and modification of the indole system to explore structure-activity relationships.
  • Biomedical Evaluation: Comprehensive investigation of kinase inhibition profiles, anticancer activity, and anti-inflammatory mechanisms of synthetic this compound and its analogs.
  • Formulation Development: Optimization of delivery systems for cosmetic and therapeutic applications, particularly for topical administration in sunscreen products.

This synthetic protocol provides researchers with reliable access to this compound and its derivatives, facilitating further investigation of this promising natural product's biological activities and potential applications in medicine, cosmetics, and materials science.

References

Application Notes and Protocols for Metabolic Engineering of Scytonemin in Cyanobacteria

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Scytonemin is a promising lipid-soluble, yellow-brown pigment with significant commercial potential in cosmetic and pharmaceutical industries due to its potent UV-screening, antioxidant, anti-inflammatory, and anti-proliferative properties [1] [2]. This indole-alkaloid is exclusively biosynthesized by certain cyanobacteria and located in their extracellular polysaccharide sheath, where it can constitute up to 5% of the dry cell weight and absorb up to 90% of incident UV-A radiation [1] [3]. The growing demand for natural UV-protectants and therapeutic agents has accelerated research into enhancing this compound production through metabolic engineering and optimized cultivation strategies [1] [4]. These application notes consolidate recent advances in this compound research, providing detailed protocols for the genetic manipulation, cultivation, and extraction of this valuable natural product to enable reproducible and scalable production for research and development purposes.

Biosynthetic Pathway and Genetic Regulation

Gene Cluster and Key Enzymes

The this compound biosynthetic gene cluster was first identified in Nostoc punctiforme PCC 73102 and consists of 18 genes (NpR1276 to NpR1259) [5] [2]. This cluster displays a mosaic structure with variations in gene content, organization, and direction among different cyanobacterial species [6]. The cluster includes:

  • Upstream assembly genes (scyA-scyF) directly involved in this compound skeleton formation
  • Redundant aromatic amino acid biosynthetic genes for precursor supply
  • Regulatory elements controlling cluster expression

Key enzymatic steps in this compound assembly include:

  • ScyB: Converts L-tryptophan to 3-indole pyruvic acid through oxidative deamination [3] [5]
  • ScyA: A thiamine-dependent enzyme that couples 3-indole pyruvic acid with p-hydroxyphenylpyruvic acid [3]
  • ScyC: Catalyzes cyclization and decarboxylation to form a tricyclic ketone resembling half of the this compound skeleton [3] [6]

The direct precursors for this compound biosynthesis are tryptophan and p-hydroxyphenylpyruvate, generated through the shikimate and aromatic amino acid biosynthesis pathway from central carbon metabolism intermediates phosphoenolpyruvate and erythrose-4-phosphate [1].

Pathway Diagram

G cluster_periplasm Periplasmic Space PEP Phosphoenolpyruvate (PEP) Shikimate Shikimate Pathway PEP->Shikimate E4P Erythrose-4-phosphate (E4P) E4P->Shikimate CHR Chorismate Shikimate->CHR TRP Tryptophan CHR->TRP HPP p-Hydroxyphenylpyruvate (p-HPP) CHR->HPP ScyB ScyB Oxidative Deamination TRP->ScyB ScyA ScyA Condensation HPP->ScyA IPA 3-Indole Pyruvic Acid ScyB->IPA IPA->ScyA BKA β-Ketoacid Intermediate ScyA->BKA ScyC ScyC Cyclization BKA->ScyC Monomer Tricyclic Ketone Monomer ScyC->Monomer Periplasmic Oxidative Steps & Dimerization Monomer->Periplasmic Export This compound This compound (Dimer) ScyDEF ScyD/E/F & Other Modifying Enzymes Periplasmic->ScyDEF ScyDEF->this compound

Figure 1: this compound biosynthetic pathway and compartmentalization in cyanobacteria. The pathway initiates with central carbon metabolism intermediates and involves both cytoplasmic and periplasmic steps, with key enzymatic transformations catalyzed by ScyA, ScyB, and ScyC [1] [3] [5].

Cellular Compartmentalization

This compound biosynthesis exhibits unusual compartmentalization for prokaryotes [5]:

  • Cytoplasmic steps: Early condensation reactions and structural monomer synthesis
  • Periplasmic steps: Later oxidative transformations and dimerization, facilitated by ScyD, ScyE, and ScyF which contain signal peptide export domains

This compartmentalization likely facilitates the final deposition of this compound in the extracellular sheath, where it provides UV protection without interfering with cellular processes [5].

Production Optimization Strategies

Comparison of Optimization Approaches

Table 1: Strategies for enhancing this compound production in cyanobacteria

Strategy Organism Key Conditions This compound Yield Productivity Reference
Salt Stress Chroococcidiopsis sp. UAM571 20 g L⁻¹ NaCl, BG11 medium, 14 days 3.17 mg g⁻¹ DW (53× increase) 57.4 μg L⁻¹ day⁻¹ [6]
Two-Stage Attached Cultivation Leptolyngbya mycodia Attached growth, UV induction ~2.5× higher than submerged Significantly improved [7]
Periodic Solar Irradiation Nostoc flagelliforme Daily 30 min solar exposure 11.10 mg g⁻¹ DW, 12.39 mg L⁻¹ High yield achieved [8]
Metabolic Engineering Nostoc punctiforme Overexpression of scy cluster Potential for significant enhancement Under investigation [1] [5]
Abiotic Inducers of this compound Biosynthesis

Table 2: Effects of different abiotic factors on this compound production

| Inducing Factor | Effect on this compound Production | Mechanism | Optimal Range | |---------------------|-----------------------------------|---------------|-------------------| | UV-A Radiation | Primary inducer, up to 5% of cellular dry weight | Upregulation of all 18 genes in scy cluster | 315-400 nm wavelength | [1] [2] | | Salt Stress | 53-fold increase in Chroococcidiopsis sp. UAM571 | Osmotic stress response, EPS thickening | 20 g L⁻¹ NaCl | [6] | | Desiccation | Significant induction | Related to oxidative stress response | Periodic cycles | [2] [8] | | High Light | Moderate induction | Related to oxidative stress | Species-dependent | [2] | | Nutrient Limitation | Variable effects | Metabolic reorganization | Nitrogen or phosphate limitation | [2] |

Detailed Experimental Protocols

Protocol 1: Two-Stage Cultivation with UV Induction

Purpose: To decouple growth and this compound production for enhanced yields [7]

Materials:

  • Cyanobacterial strain (Leptolyngbya mycodia, Nostoc flagelliforme, or Chroococcidiopsis sp.)
  • BG-11 medium: 1.5 g L⁻¹ NaNO₃, 0.075 g L⁻¹ MgSO₄·7H₂O, 0.02 g L⁻¹ Na₂CO₃, 0.04 g L⁻¹ K₂HPO₄, 0.06 g L⁻¹ citric acid, 0.06 g L⁻¹ ferric ammonium citrate, 0.036 g L⁻¹ CaCl₂·2H₂O, 0.001 g L⁻¹ Na₂EDTA·2H₂O, plus 1 mL L⁻¹ trace metal solution [7]
  • Photobioreactor system (submerged or attached)
  • UV-A lamps (315-400 nm) or natural sunlight exposure system

Procedure:

  • Inoculum Preparation

    • Maintain axenic cultures on solid BG-11 medium at 4°C
    • Inoculate 50 mL liquid BG-11 medium with fresh colonies
    • Grow under constant white LED light (40 μmol photons m⁻² s⁻¹) at 25°C with shaking at 130 rpm
    • Use exponential phase cultures (OD₇₅₀ 0.2-0.4) for experiments [8]
  • Stage 1: Biomass Accumulation

    • Cultivate under optimal growth conditions (25°C, continuous illumination at 40 μmol photons m⁻² s⁻¹)
    • For attached cultivation: Use support materials such as glass, stainless steel, polyethylene, or loofah sponge to enhance light availability [7]
    • Monitor growth by OD₇₅₀ or dry weight measurements
    • Harvest during late exponential phase for maximum biomass
  • Stage 2: this compound Induction

    • Expose to UV-A radiation (370 nm peak) at 5-10 W m⁻² for induction
    • Alternative: Use periodic short-term solar irradiation (30-60 min daily) [8]
    • For salt stress induction: Supplement with 10-20 g L⁻¹ NaCl [6]
    • Continue induction for 7-14 days with daily monitoring
  • Harvesting

    • Collect biomass by centrifugation (5,000 × g, 10 min) or by scraping from attached surfaces
    • Freeze-dry biomass for dry weight determination and storage

G Start Culture Inoculation (BG-11 Medium) Stage1 Stage 1: Biomass Accumulation Conditions: 25°C, 40 μmol photons m⁻² s⁻¹ 7-14 days Start->Stage1 Decision Culture at Late- Exponential Phase? Stage1->Decision Decision->Stage1 No Stage2 Stage 2: this compound Induction UV-A (5-10 W m⁻²) OR 20 g L⁻¹ NaCl OR Daily 30 min solar irradiation 7-14 days Decision->Stage2 Yes Harvest Harvest Biomass Centrifugation or Scraping (attached cultures) Stage2->Harvest Analyze Analysis Dry Weight & This compound Extraction Harvest->Analyze

Figure 2: Two-stage cultivation workflow for this compound production, separating biomass accumulation from pigment induction to maximize yields [7] [8].

Protocol 2: this compound Extraction and Quantification

Purpose: To efficiently extract and quantify this compound from cyanobacterial biomass

Materials:

  • Freeze-dried cyanobacterial biomass
  • Extraction solvents: 100% acetone, 100% ethyl acetate, or methanol:ethyl acetate (1:1, v/v)
  • Glass vials, glass microfiber filters (Whatman GF/F)
  • Centrifuge, rotary evaporator, vacuum manifold
  • UV-Vis spectrophotometer

Procedure:

  • Biomass Preparation

    • Lyophilize harvested biomass completely
    • Homogenize using a tissue grinder or mortar and pestle
    • Weigh accurately 10-50 mg portions for extraction
  • Solvent Extraction

    • Add 1 mL extraction solvent per 10 mg dry weight biomass
    • Options: 100% acetone, 100% ethyl acetate, or methanol:ethyl acetate (1:1) [1] [2]
    • Pulverize biomass with glass Pasteur pipette until solvent is darkly colored
    • Incubate at 4°C in darkness for 8-12 hours
  • Clarification

    • Centrifuge at 5,000 × g for 10 minutes to pellet debris
    • Filter supernatant through glass microfiber filter (Whatman GF/F)
    • Evaporate solvent using rotary evaporator or under nitrogen stream
  • Purification

    • Triturate residue with 2 mL anhydrous pentane (×6) to remove carotenoids and chlorophyll
    • Remove yellow-green pentane solution, leaving dark brown-black residue
    • Dry residue on vacuum manifold for 30 minutes
    • Store at -20°C in darkness
  • Quantification

    • Dissolve purified this compound in 1 mL acetone
    • Measure absorbance at 384 nm (in vitro maximum)
    • Calculate concentration using molar extinction coefficient ε₃₈₄ = 50,000 M⁻¹ cm⁻¹ [9]
    • Express as mg this compound per g dry weight biomass

Alternative Field Method (TLC):

  • Extract small samples (25-50 mg) in 0.5-1.0 mL acetone
  • Spot on silica gel TLC plates with authentic this compound standard
  • Develop with 1:9 methanol:chloroform (Rf ~ 0.4)
  • Identify by characteristic colors: oxidized form (green-brown), reduced form (bright red) [3]
Protocol 3: Genetic Engineering of this compound Pathway

Purpose: To enhance this compound production through metabolic engineering

Materials:

  • Cyanobacterial strain with sequenced genome
  • Cloning vectors, PCR reagents, transformation equipment
  • Gene expression analysis tools (qPCR, RNA-Seq)
  • Synthetic biology tools for pathway optimization

Procedure:

  • Gene Cluster Identification

    • Identify this compound gene cluster through genome sequencing and comparative genomics
    • Confirm presence of core genes (scyA-scyF, aromatic amino acid biosynthetic genes, regulatory elements) [5]
  • Pathway Engineering Strategies

    • Overexpression of rate-limiting enzymes: Identify and amplify expression of key steps in shikimate pathway and scy cluster
    • Elimination of metabolic shunt pathways: Knock out competing branches of aromatic amino acid metabolism
    • Heterologous expression: Express this compound biosynthetic genes in fast-growing cyanobacterial hosts or E. coli [1] [10]
    • Promoter engineering: Replace native promoters with inducible or strong constitutive promoters
  • Implementation

    • Design constructs using synthetic biology approaches
    • Transform cyanobacterial hosts using established protocols
    • Select and screen for transformants with enhanced this compound production
  • Validation

    • Analyze gene expression changes using qPCR or transcriptomics
    • Quantify this compound yields under inducing conditions
    • Assess growth characteristics and genetic stability of engineered strains

Applications and Future Directions

This compound's unique properties enable diverse applications:

  • Cosmeceuticals: Natural sunscreen component with high photostability and UV-A/B/C absorption [1] [2]
  • Pharmaceuticals: Anti-cancer properties through polo-like kinase 1 (PLK1) inhibition, anti-inflammatory activity via NF-κB pathway suppression [1]
  • Biomaterials: UV-protective coatings and materials with enhanced stability [1]

Future research should focus on:

  • Systems metabolic engineering integrating metabolic engineering with evolutionary engineering, synthetic biology, and systems biology [10]
  • Development of commercial-scale production using cost-effective cultivation systems
  • Exploration of this compound derivatives with enhanced properties or novel activities
  • Clinical validation of therapeutic applications in cancer and inflammatory diseases

Troubleshooting Guide

Table 3: Common issues and solutions in this compound production

Problem Possible Causes Solutions
Low biomass yield Suboptimal growth conditions, photoinhibition Optimize light intensity, nutrient composition, use two-stage cultivation
Minimal this compound induction Insufficient UV exposure, inadequate stress signaling Increase UV-A intensity, combine multiple inducers (UV + salt)
High culture contamination Non-axenic cultures, open cultivation systems Use antibiotic selection, maintain axenic conditions, utilize 10-20 g L⁻¹ NaCl to reduce contaminants
Variable yields between batches Inconsistent induction timing, genetic instability Standardize induction at specific growth phase, use genetically stable strains
Difficulty in extraction Incomplete cell disruption, wrong solvent choice Optimize homogenization, test multiple solvent systems

Conclusion

These application notes provide comprehensive protocols for the metabolic engineering and optimized production of this compound in cyanobacteria. The integration of traditional cultivation optimization with modern genetic engineering approaches offers promising avenues for enhancing this compound yields to commercially viable levels. Researchers are encouraged to adapt these protocols to their specific cyanobacterial strains and production systems, with particular attention to the two-stage cultivation strategy that separates growth from product induction. Continued advances in cyanobacterial metabolic engineering and bioreactor design will undoubtedly accelerate the commercial development of this compound-based products in cosmecutical and pharmaceutical industries.

References

Scytonemin as a Biosignature for Mars Exploration: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Relevance

Scytonemin is a lipid-soluble, yellow-brown indole-alkaloid pigment produced by cyanobacteria in their extracellular polysaccharide sheaths in response to environmental stressors, particularly ultraviolet (UV) radiation [1] [2]. Its primary biological role is photoprotection, where it can absorb up to 90% of incident UV-A and UV-B radiation, thereby protecting cyanobacterial cells from photodamage and preserving photosynthetic proficiency [3] [2]. This pigment is noted for its exceptional stability under diverse physicochemical conditions, a property that is crucial for its potential preservation in the Martian regolith over geological timescales [1] [2] [4].

The relevance of this compound to astrobiology is multi-faceted. Its evolutionary history suggests it was produced by cyanobacteria at least 2.1 billion years ago, indicating a long-term stability that parallels periods when Mars was potentially more habitable [5]. Furthermore, its distinct molecular structure offers a recognizable target for remote and in-situ detection technologies [4].

Key Properties and Quantitative Data

The following tables summarize the core physicochemical properties of this compound and its stability under different environmental conditions, which underpin its utility as a biosignature.

Table 1: Physicochemical Properties of this compound [1] [2] [4]

Property Description
Chemical Class Lipid-soluble indole alkaloid
Color Yellow-brown (oxidized form), Red (reduced form)
Molecular Weight 544 g/mol (oxidized parent compound)
UV-Vis Absorption (in vitro) Strong, broadband; (\lambda_{\text{max}}) ~ 384 nm
Fluorescence Non-fluorescent
Primary Location Extracellular polysaccharide (EPS) sheath
Stability Highly stable under extreme conditions (pH, temperature)

Table 2: Stability and Preservation Data from Analog Studies

Condition/Parameter Observation/Value Context & Citation
General Stability Highly stable in diverse environments; does not require metabolic replenishment. Key for long-term preservation on Mars [2].
Iron-Complex Formation Theoretical and spectroscopic evidence for stable Fe(III)-scytonemin complex formation. Enhances preservation and provides a distinct Raman biosignature [4].
Atacama Desert Field Experiment (8-month exposure) Rapid degradation of chlorophyll-a; detection of more stable breakdown products. Supports the potential for this compound to outlast other biomarkers in hyperarid conditions [6].

Experimental Protocols

This section provides detailed methodologies for the extraction, characterization, and detection of this compound, applicable to both laboratory research and potential in-situ planetary instrumentation.

Protocol for this compound Extraction from Biomass or Regolith Simulants

This protocol is adapted from procedures used in terrestrial microbial mat and cyanobacterial culture studies [3] [2].

Principle: this compound is extracted from dried biomass or soil/regolith samples using organic solvents due to its lipophilic nature.

Materials:

  • Sample: Dried cyanobacterial biomass or Mars regolith simulant (e.g., MGS-1) inoculated with cyanobacteria.
  • Solvents: Acetone (100%), Methanol, or Ethyl Acetate.
  • Equipment: Centrifuge, centrifuge tubes, rotary evaporator or nitrogen evaporator, glass vials, mortar and pestle or tissue homogenizer.

Procedure:

  • Homogenization: Pulverize 25–50 mg of the dried sample in a glass vial using a mortar and pestle or the tip of a glass Pasteur pipette.
  • Solvent Extraction: Add 0.5–1.0 mL of acetone (or other solvent) to the vial and continue macerating the sample until the solvent turns dark brown.
  • Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 5 minutes) to pellet insoluble debris. Transfer the supernatant to a clean tube.
  • Concentration: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
  • Clean-up (Optional): The dark residue can be triturated with anhydrous pentane (e.g., 6 x 2 mL) to remove highly non-polar contaminants like carotenoids and chlorophyll [3].
  • Storage: Re-dissolve the purified this compound residue in a known volume of solvent (e.g., DMSO or acetone) for analysis and store at -20°C in the dark.
Protocol for Characterization via Thin Layer Chromatography (TLC)

TLC provides a rapid, field-deployable method for initial screening of this compound presence [3].

Materials: Silica gel TLC plates, developing chamber, eluent (e.g., 1:9 methanol:chloroform), authentic this compound standard.

Procedure:

  • Spot the sample extract and a standard this compound solution on a silica gel TLC plate.
  • Develop the plate in a chamber pre-saturated with the 1:9 methanol:chloroform eluent.
  • Observe the dried plate under visible light. This compound has an Rf value of approximately 0.4 and appears green-brown. Its reduced form, which may also be present, is bright red [3].
Protocol for Structural Analysis via Raman Spectroscopy

Raman spectroscopy is a leading non-destructive technique for in-situ planetary missions and is highly sensitive to the molecular structure of this compound and its metal complexes [4].

Principle: Monochromatic light interacts with molecular vibrations, producing a inelastically scattered spectrum that serves as a molecular "fingerprint."

Key Spectral Signatures for this compound:

  • Parent this compound: Characteristic bands include aromatic C-C stretches (~1600 cm⁻¹) and C=O stretches (~1650 cm⁻¹).
  • Fe(III)-Scytonemin Complex: Theoretical studies predict significant spectral shifts upon complexation. Key diagnostic changes include a shift of the ~1650 cm⁻¹ band to lower wavenumbers (~1595 cm⁻¹) and the appearance of new bands between 1300-1400 cm⁻¹, which are attributed to vibrational modes involving the coordinated nitrogen atoms [4]. The detection of these shifted bands in a sample would be a strong indicator of a preserved, complexed biosignature.

The workflow from sample collection to data interpretation for Raman-based detection is summarized below.

G Start Sample Collection (Regolith/Sheath Material) P1 Sample Preparation (Optional minimal processing for in-situ analysis) Start->P1 P2 Raman Spectroscopy (Laser Excitation & Spectral Acquisition) P1->P2 P3 Spectral Data Analysis P2->P3 C1 Detect parent this compound characteristic bands P3->C1 Compare against spectral library C2 Detect Fe(III)-scytonemin complex shifted bands P3->C2 Compare against theoretical predictions P4 Biosignature Identification C1->P4 Match found C2->P4 Match found

Diagram 1: Experimental workflow for Raman spectroscopy-based detection of this compound, illustrating the path from sample collection to biosignature identification.

Detection Methodologies for Martian Missions

The search for this compound on Mars will rely on instrumentation capable of in-situ chemical analysis. Several techniques, informed by terrestrial analog studies, are considered promising.

  • Raman Spectroscopy: This is a premier technique due to its non-destructive nature and specificity. As Diagram 1 illustrates, it can directly identify this compound and its metal complexes based on their unique vibrational fingerprints [7] [4]. Its feasibility is demonstrated by its inclusion on instruments like the SHERLOC spectrometer on NASA's Perseverance rover.
  • Combined X-ray Diffraction (XRD) and Nuclear Magnetic Resonance (NMR): This integrative approach is a novel proposal for future missions. XRD provides detailed mineralogical context, while NMR could investigate molecular structures in solution or solid state without crystallization, offering complementary data for confirming complex organic matter [7].
  • Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) is a workhorse for organic analysis on Mars (e.g., SAM instrument on Curiosity). It could identify thermal degradation products of this compound or detect it directly if a suitable sample preparation and introduction method is developed [6].

Limitations and Future Research Directions

While promising, the use of this compound as a biosignature has challenges that require further investigation.

  • Differentiating Biotic from Abiotic Origins: A fundamental challenge in astrobiology is proving a molecular signature is truly biological. The discovery of This compound imine, now structurally revised as a cyclic hydropyrrolo[2,3-b]indole, highlights this complexity. While it may form abiotically as an artifact of isolation with acetone and ammonia, its presence could also reveal an in-vivo chromatic adaptation of this compound to high light [5]. Future research must focus on establishing unambiguous biogenic criteria.
  • Preservation under Martian Oxidizing Conditions: The presence of perchlorates in Martian soil poses a significant threat to organic matter. Long-term field experiments in the Atacama Desert, a Mars analog, show that even stable biomolecules like chlorophyll degrade rapidly, though their more stable breakdown products can persist [6]. Research is needed to quantify the degradation kinetics of this compound specifically under Mars-relevant oxidant and radiation conditions.
  • Instrumental and Analytical Constraints: Rovers have limited instrument suites. Therefore, developing portable, multi-technique suites that can apply complementary methods (e.g., Raman, MS, NMR) to the same sample is critical for robust life detection and avoiding false positives/negatives [8] [7].

Conclusion

This compound stands out as a compelling target in the search for life on Mars due to its proven UV-protective function, exceptional molecular stability, and readily detectable spectroscopic features. The protocols for its extraction and analysis, particularly via Raman spectroscopy, are well-established in terrestrial labs and are directly translatable to the operational paradigms of current and future Martian rovers. While challenges remain in definitively proving its biogenicity and understanding its preservation limits, ongoing research in Mars analog environments on Earth continues to validate its status as a high-priority biosignature. Future missions to Mars, especially those targeting ancient clay-rich or iron-oxidizing terrains, should prioritize the search for this robust pigment.

References

Troubleshooting Guide: Low Scytonemin Yield

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common issues, their potential causes, and evidence-based solutions to increase scytonemin production.

Problem & Symptoms Potential Causes Recommended Solutions & Key Citations

| Low this compound content per biomass | Lack of effective stress induction [1] [2] | • Salt Stress: Add 10-20 g/L NaCl to growth medium. Can increase yield over 50-fold [1]. • Light Stress: Apply short-term solar irradiation. Daily 30-min exposure effective for sustained production [2]. | | | Suboptimal growth or biomass yield [1] | • Select fast-growing cyanobacterial strains (e.g., Chroococcidiopsis sp.) [1]. • Ensure culture is in exponential growth phase (OD750 of 0.2-0.4) before applying stress conditions [2]. | | Low overall this compound concentration | Inefficient induction protocol damaging cells [2] | Replace continuous, high-intensity UV with periodic, short-term solar irradiation. This reduces growth inhibition while inducing this compound pathway [2]. | | Artifact formation during extraction | Use of acetone creating isolation artifacts [3] [4] | Be aware that this compound can convert to "this compound imine" in acetone with ammonia. This cyclic derivative may be an isolation artifact rather than true native pigment [3] [4]. |

Detailed Experimental Protocols

Here are detailed methodologies for the two most effective yield-enhancement strategies from recent research.

Protocol 1: Enhancement via Salt Stress

This protocol is adapted from a 2024 study on the endolithic cyanobacterium Chroococcidiopsis sp. UAM571, which achieved a 53-fold increase in this compound content using NaCl [1].

  • Strain Selection and Pre-culture: Select a suitable cyanobacterial strain (e.g., Chroococcidiopsis sp.). Maintain and grow the culture in standard BG11 medium under optimal conditions until it reaches a robust growth phase [1].
  • NaCl Stress Application: Supplement the BG11 medium with NaCl. The study tested concentrations of 0, 10, and 20 g/L.
  • Culture and Monitoring: Inoculate the pre-cultured strain into the NaCl-supplemented media. Continue cultivation for 7-14 days, monitoring growth and this compound yield.
  • Analysis: Harvest biomass and quantify this compound content (mg per g Dry Weight) and concentration (mg per L culture). The highest this compound content was achieved at 20 g/L NaCl after 14 days [1].
Protocol 2: Induction by Periodic Solar Irradiation

This protocol is based on a 2023 study using Nostoc flagelliforme, which achieved a high this compound yield of 11.10 mg/g DW with minimal growth inhibition [2].

  • Pre-culture Condition: Use cell suspension cultures in the exponential growth phase (OD750 between 0.2 and 0.4). Grow cultures under constant, low-intensity white LED light (40 μmol photons m⁻² s⁻¹) [2].
  • Solar Irradiation Treatment: Transfer culture flasks to sunlight for short, periodic exposures. Two effective strategies were identified:
    • 60 minutes of irradiation with a one-day interval between treatments.
    • Daily 30-minute irradiation.
  • Post-Treatment Culture: After each irradiation, return flasks to standard indoor growth conditions.
  • Harvest: this compound production remains elevated for several days after a single irradiation event. Determine the optimal harvest time (e.g., 4-8 days) for your specific setup [2].

Workflow & Pathway Visualization

The following diagram summarizes the decision-making process for diagnosing and resolving low this compound yield, incorporating the strategies detailed above.

cluster_issue Identify Primary Issue cluster_strategy Implement Solutions Start Diagnosing Low This compound Yield A Low pigment per biomass (mg/g DW)? Start->A B Low overall concentration in culture (mg/L)? Start->B C Unexpected compounds or artifacts? Start->C Strat1 Apply Stressor: Salt (10-20 g/L NaCl) or Periodic Solar Irradiation A->Strat1 Strat2 Optimize Biomass & Apply Stress B->Strat2 Strat3 Review Extraction: Avoid acetone with ammonia C->Strat3 Outcome Expected Outcome: Significantly Increased This compound Production Strat1->Outcome Strat2->Outcome Strat3->Outcome

Key Takeaways for Optimization

To effectively boost this compound yields in your research, focus on these core principles:

  • Stress is Essential: this compound is a secondary metabolite induced by environmental stress. Simply growing cyanobacteria under ideal conditions will not maximize production. The deliberate, controlled application of stressors like salt or UV light is necessary to trigger the biosynthetic pathway [1] [2].
  • Balance Stress and Growth: The most successful strategies apply stress in a way that minimizes permanent damage to the culture. Periodic, short-term stress allows the cells to recover and continue growing, leading to a higher overall yield of both biomass and pigment [2].
  • Strain Selection Matters: Different cyanobacterial strains have varying innate capacities for growth and this compound production. Screening and selecting a high-performing strain is a critical first step for any production pipeline [1].

References

Environmental Factors Affecting Scytonemin Induction

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes how different environmental factors influence scytonemin synthesis in cyanobacteria, specifically based on a study using Chroococcidiopsis sp. [1].

Environmental Factor Effect with UV-A Effect without UV-A Overall Impact on this compound Synthesis
Increased Temperature Synergistic increase in production rate [1] Not specified in search results Positive: Enhances the induction effect of UV-A [1]
Oxidative Stress Synergistic increase in production rate [1] Not specified in search results Positive: Enhances the induction effect of UV-A [1]
Osmotic Stress (Salt) Inhibits synthesis [1] Low-level synthesis is induced [1] Negative (with UV-A): Suppresses the typical UV-A induction [1]
UV-A Radiation Primary inducing signal [1] [2] Not applicable (primary inducer) Essential: The main trigger for biosynthesis [1]

Detailed Experimental Protocol for UV-A Induction

Here is a methodology you can adapt for laboratory-scale induction and quantification of this compound, based on the principles found in the search results [1] [3].

1. Cyanobacterial Strain and Pre-culture:

  • Strain Selection: Use this compound-producing strains such as Chroococcidiopsis sp., Chlorogloeopsis sp., or Nostoc sp. [1] [2] [3].
  • Growth Conditions: Maintain pre-cultures in an appropriate liquid medium (like BG-11) under standard conditions (e.g., 25-30°C) with continuous cool white fluorescent light.

2. UV-A Induction Treatment:

  • Experimental Setup: Divide log-phase cultures into experimental (UV-A treated) and control (no UV-A) groups.
  • UV-A Source: Use fluorescent black light lamps with a peak emission around 365 nm. It is critical to shield the cultures with a filter (like cellulose diacetate) to block any UV-B radiation, as the response is specific to UV-A [3].
  • Induction Parameters: A typical protocol can expose cultures to a UV-A fluence rate of 2-5 W m⁻² for several days. Growth under these conditions should be monitored, as this compound accumulation is often correlated with the resumption of growth after an initial delay [3].

3. Harvesting and Pigment Extraction:

  • Harvest: Collect biomass via centrifugation or filtration.
  • Cell Lysis: Lyse the cells using methods like sonication or repeated freeze-thaw cycles.
  • This compound Extraction: Due to its lipophilic nature, this compound is best extracted using organic solvents. A common and effective method is sequential extraction with:
    • Water: To remove polar compounds.
    • Acetone: To extract chlorophyll a and other pigments.
    • Dimethyl Sulfoxide (DMSO): DMSO is highly effective at solubilizing the oxidized form of this compound for quantification [2].

4. Quantification and Analysis:

  • Spectrophotometry: This is the most straightforward method for quantification. Measure the absorbance of the DMSO extract at 384 nm, 386 nm (in vitro maximum), or 370 nm (in vivo maximum) [2].
  • Calculation: Use the specific extinction coefficient reported for this compound in DMSO to calculate the concentration in your extract. The formula is generally: This compound concentration (μg/mL) = (Absorbance at λ_max × Volume of extract × Dilution factor) / (Extinction coefficient × Path length).

This compound Induction & Stress Response Pathway

The following diagram illustrates the complex regulatory pathway for this compound synthesis, integrating signals from multiple environmental factors as identified in the research [1].

G UV_A UV-A Radiation Biosynthesis This compound Biosynthesis (Tryptophan & Tyrosine pathway) UV_A->Biosynthesis Primary Inducer Heat Increased Temperature Heat->Biosynthesis Synergistic Enhancement Oxidative Oxidative Stress Oxidative->Biosynthesis Synergistic Enhancement Osmotic Osmotic Stress (Salt) Osmotic->Biosynthesis Inhibitory Effect This compound This compound Accumulation Biosynthesis->this compound

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments.

Q1: My cyanobacterial cultures are not producing expected this compound yields under UV-A light. What could be wrong?

  • A: Consider these factors and validations:
    • Verify UV-A Spectrum: Ensure your light source primarily emits in the UV-A range (315-400 nm) and that you are using a filter to block UV-B. The response is specific to UV-A wavelengths [3].
    • Check Culture Age: this compound is a secondary metabolite. Using cultures in the late-logarithmic growth phase might yield better results compared to early-log phase cultures.
    • Monitor Other Stressors: Review the table above. Inadvertent stress factors in your lab environment, such as higher-than-optimal salt concentration in the medium, could be inhibiting synthesis despite UV-A exposure [1].
    • Confirm Pigment Extraction: The oxidized form of this compound is insoluble in water and poorly soluble in many organic solvents. Ensure you are using an effective solvent like DMSO for complete extraction and quantification [2].

Q2: I observe inhibited growth in my cultures during UV-A induction. Is this normal, and how should I proceed?

  • A: Yes, this is a documented response. Studies show that UV-A radiation causes an initial growth delay. Growth typically restarts only after this compound has accumulated in the extracellular envelopes, providing protection [3]. Therefore, monitor growth over a longer period (several days to a week) rather than concluding the experiment prematurely.

Q3: Besides UV-A, are there other factors I can manipulate to boost this compound production?

  • A: Yes. The pathway diagram shows that this compound induction is part of a complex stress response.
    • Synergistic Factors: Applying mild heat stress or photooxidative conditions concurrently with UV-A exposure can synergistically increase the rate of this compound production [1].
    • Unexpected Inducer: Interestingly, osmotic stress (e.g., from salt) can trigger low levels of this compound synthesis even in the absence of UV-A. However, it inhibits synthesis when combined with UV-A, so these factors should not be used together [1].

References

scytonemin stability under different redox conditions

Author: Smolecule Technical Support Team. Date: February 2026

Scytonemin Stability Profile

The following table summarizes key stability data for this compound under different abiotic stresses, as confirmed by experimental studies.

Stress Condition Experimental Treatment Stability Outcome Key Experimental Findings
Redox State Exists in oxidized (yellow-brown) and reduced (red) forms. [1] [2] Inter-convertible and stable. [2] The reduced form is more soluble in organic solvents. [2]
UV Radiation Continuous exposure to 5 W m⁻² UV-A for 50 days. [1] 84% of this compound remained. [1] Chlorophyll a degraded to undetectable levels within 10 days, highlighting this compound's superior stability. [1]
Visible Light Continuous exposure to 55 W m⁻² visible light for 50 days. [1] 93% of this compound remained. [1] Demonstrates high photostability under intense visible light. [1]
Heat Stress Exposure to 60°C for 1 hour. [1] Highly stable, no significant degradation reported. [1] Stability confirmed under short-term thermal stress. [1]
Oxidizing Agent Exposure to 0.25% H₂O₂ for 1 hour. [1] Highly stable, no significant degradation reported. [1] Retains structure under significant oxidative stress, consistent with its antioxidant function. [1]

Frequently Asked Questions & Troubleshooting

Here are some common questions and issues related to working with this compound, along with evidence-based guidance.

Q1: What are the core solubility properties of this compound, and what solvents are recommended for extraction?

  • Issue: Difficulty dissolving the pigment or choosing an appropriate solvent.
  • Solution: this compound is lipid-soluble and hydrophobic (insoluble in water). [3] [1] [2]
  • Recommended Solvents: For extraction, 100% acetone is most commonly and effectively used. [4] [1] [5] Other satisfactory solvents include 100% ethyl acetate, acetonitrile, and a mixture of methanol:ethyl acetate (1:1, v/v). [1]

Q2: How does the redox state affect my experiments with this compound?

  • Issue: Observing different colors or spectroscopic signatures.
  • Solution: Be aware that this compound has two main redox forms:
    • Oxidized form: This is the most common yellow-brown form. It is less soluble in organic solvents. [2]
    • Reduced form: This form is red and is more soluble in organic solvents. [2]
    • The two forms are inter-convertible. [2] Theoretical studies also suggest that these redox derivatives could be stable in different environments (e.g., oxidized on Mars, reduced on Titan), which is relevant for astrobiology research. [6]

Q3: I isolated a compound reported as "this compound imine." How should I handle this?

  • Issue: Potential misidentification of a this compound analog.
  • Solution: A 2025 study has revised the structure of so-called "this compound imine." [7]
    • It is not a primary imine but a cyclic hydropyrrolo[2,3-b]indole derivative (2b).
    • The study indicates this compound may be an artifact formed when this compound reacts with acetone (a common extraction solvent) in the presence of ammonia. [7]
    • If your extraction protocol uses acetone, this finding is critical for correctly identifying your isolates.

Experimental Workflow for Stability Assessment

For a standardized approach to evaluating this compound stability in your lab, you can follow this general workflow. The diagram below outlines the key steps from preparation to analysis.

cluster_stressors Applied Stressors cluster_analysis Analysis Techniques Start Start: Prepare this compound Sample A Extract with 100% Acetone Start->A B Purify via Prep TLC A->B C Apply Stressor B->C D Incubate and Sample C->D C1 • UV Radiation • Heat • Oxidizing Agent • Altered Redox C->C1 E Analyze Stability D->E F Interpret Data E->F E1 • Absorbance Spectroscopy • HPLC • Raman Spectroscopy E->E1

The key methodologies supporting this workflow are:

  • Pigment Extraction & Confirmation: Cells are typically opened via grinding, and this compound is extracted in 100% acetone in the dark overnight. [4] [8] Its presence is confirmed by absorbance spectroscopy, with a characteristic peak at 384 nm. [4] [1] [8]
  • Stability Treatment: Apply the chosen stressor (e.g., UV-A at 5 W m⁻², heat at 60°C, H₂O₂). [1] The duration can vary from one hour for acute stress to several days or weeks for long-term stability studies. [1]
  • Post-Treatment Analysis: After stress application, the integrity of this compound is re-analyzed. The primary method is absorbance spectroscopy to quantify remaining pigment. [4] [8] Techniques like HPLC and Raman spectroscopy are also used for precise characterization and quantification. [6] [5]

References

identifying scytonemin degradation products

Author: Smolecule Technical Support Team. Date: February 2026

Scytonemin Stability and Known Derivatives

The table below summarizes key stability data from research, which is crucial for troubleshooting experimental results involving this compound exposure to various conditions.

Stress Condition Experimental Details Impact on this compound Reference
UV-A Radiation 5 W·m⁻² for 50 days on dry Nostoc punctiforme 84% of original content remained [1]
Visible Light 55 W·m⁻² for 50 days on dry N. punctiforme 93% of original content remained [1]
UV-B Radiation 0.78 W·m⁻² for 1 hour High stability reported [1]
Heat Stress 60 °C for 1 hour High stability reported [1]
Oxidative Stress 0.25% H₂O₂ for 1 hour High stability reported [1]

While not degradation products, several naturally occurring related compounds and redox forms are characterized and could be mistaken for degradation artifacts in analyses:

  • Redox Forms: this compound exists in an oxidized (yellow-brown, 544 Da) and a reduced (bright-red, 546 Da) form [2] [3] [1].
  • Natural Derivatives: Several derivatives have been identified from cyanobacteria, particularly Scytonema sp. [2] [3]:
    • Dimethoxythis compound
    • Tetramethoxythis compound
    • Scytonine
    • This compound-3a-imine

Experimental Protocols for Analysis

Here are detailed methodologies for key experiments in this compound research that you can include in your troubleshooting guides.

Protocol 1: Field-Based Qualitative Analysis of this compound using Thin-Layer Chromatography (TLC)

This method is adapted for quick checks in the field or lab [4].

  • Sample Preparation: Transfer 25–50 mg of microbial mat or cell biomass to a small glass vial. Add 0.5-1.0 mL of acetone and pulverize the material with a glass Pasteur pipette until the solvent is deeply colored.
  • TLC Analysis:
    • Stationary Phase: Silica gel plate.
    • Mobile Phase: Methanol:Chloroform in a 1:9 ratio.
    • Procedure: Spot the acetone extract on the TLC plate and develop in the mobile phase.
  • Visualization & Interpretation:
    • The oxidized form of this compound (green-brown) has an Rf value of approximately 0.4.
    • The reduced form (bright red) separates under these conditions and can also be visualized.
    • Co-spotting with an authentic this compound standard is recommended for confirmation.
Protocol 2: Quantitative Extraction and Analysis of this compound from Mat Samples

This protocol is for larger-scale, quantitative extraction [4].

  • Drying and Homogenization: Dry the frozen biomass (e.g., 2.59 g) in an oven at 60 °C overnight. Grind the dried material in 30 mL of acetone.
  • Extraction: Allow the mixture to extract at 4 °C in the dark for 8-9 hours.
  • Clarification: Filter the brown extract through a Whatman GF/F glass microfiber filter.
  • Concentration: Evaporate the filtrate using a rotary evaporator.
  • Purification: Triturate (wash and scrub) the resulting residue with 6 x 2 mL of anhydrous pentane to remove carotenoids and chlorophyll. The pentane-soluble fraction will be yellow-green. The remaining dark brown-black residue is crude this compound.
  • Analysis: The purified residue can be further characterized by techniques like 1H NMR to determine the ratio of oxidized to reduced this compound [4].

This compound Analysis Workflow

The following diagram maps the logical workflow from sample collection to compound identification, integrating the protocols above.

Sample Collection Sample Collection Field-Based TLC Field-Based TLC Sample Collection->Field-Based TLC Lab Extraction Lab Extraction Sample Collection->Lab Extraction Presence/Absence Confirmation Presence/Absence Confirmation Field-Based TLC->Presence/Absence Confirmation Solvent Removal Solvent Removal Lab Extraction->Solvent Removal Crude Pigment Crude Pigment Solvent Removal->Crude Pigment Purification (Trituration) Purification (Trituration) Crude Pigment->Purification (Trituration) Pure this compound Pure this compound Purification (Trituration)->Pure this compound Advanced Characterization Advanced Characterization Pure this compound->Advanced Characterization HPLC Analysis HPLC Analysis Advanced Characterization->HPLC Analysis NMR Spectroscopy NMR Spectroscopy Advanced Characterization->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Advanced Characterization->Mass Spectrometry Quantification Quantification HPLC Analysis->Quantification Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Mass Confirmation Mass Confirmation Mass Spectrometry->Mass Confirmation

Key Insights for Troubleshooting

  • Stability is a Key Feature: The high stability of this compound under various abiotic stresses means that significant degradation under standard laboratory conditions is unlikely [1]. If you observe unexpected compounds in chromatographic analyses, they are more likely to be natural derivatives or redox products rather than degradation artifacts.
  • Focus on Natural Variants: When identifying unknown peaks in HPLC or TLC, first compare them with known natural variants of this compound, such as the dimethoxy or reduced forms [2] [3].
  • Analytical Techniques for Characterization: The most common and precise techniques for characterizing and quantifying this compound mentioned in the literature are UV-absorbance spectroscopy, HPLC, and Raman spectroscopy [2].

How to Proceed Further

The search results confirm that this compound is highly stable, which is likely why its degradation products are not a major focus in the available literature. To continue your investigation, you could:

  • Search Specialized Databases: Look up the known chemical structure of this compound (CAS 59585-71-2) in chemical databases that predict or document metabolic and degradation pathways.
  • Explore Forced Degradation Studies: Consider designing experiments based on forced degradation (e.g., using intense UV-C radiation, strong oxidants, or extreme pH) to deliberately break down the molecule and study its products, a common practice in pharmaceutical development.

References

purification scytonemin from mycosporine-like amino acids

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Compounds: Scytonemin vs. MAAs

Successful separation begins with understanding their distinct chemical properties. The table below summarizes the key differences.

Feature This compound Mycosporine-like Amino Acids (MAAs)
Chemical Nature Lipid-soluble, dimeric indole-phenolic alkaloid [1] [2] Water-soluble, cyclohexenone/cyclohexenimine ring with amino acids [3] [4]
Molecular Weight ~544 Da (oxidized form) [5] Typically <400 Da [3] [4]
Solubility Soluble in organic solvents (acetone, acetonitrile, ethyl acetate) [2] [5] Soluble in water and aqueous methanol [3] [4]
UV Absorption Max In vivo: ~370 nm; In vitro: ~384 nm [6] [5] 310 - 360 nm [3] [4]
Cellular Location Extracellular sheath [7] [6] Extracellular polysaccharide matrix [5]
Representative Compounds This compound, reduced this compound, dimethoxythis compound [2] [5] Shinorine, porphyra-334, palythine [3] [4]

Advanced Separation: Fast Centrifugal Partition Chromatography (FCPC)

Traditional separation of these compounds can be challenging due to their polarity and complex matrices. Based on a recent study, Fast Centrifugal Partition Chromatography (FCPC) offers a highly efficient and rapid alternative to conventional methods like semi-preparative HPLC [4].

FCPC is a form of liquid-liquid chromatography that uses a solvent system without a solid stationary phase, preventing irreversible adsorption and offering easy scalability [4]. The following workflow illustrates the specific steps for separating MAAs and this compound from a crude cyanobacterial extract.

Start Crude Cyanobacterial Extract Step1 Partition with ATPS (Water/Ethanol/Ammonium Sulfate/Methanol) Start->Step1 Step2 Centrifuge Step1->Step2 Step3 Three Layers Form Step2->Step3 Step4 Upper Phase (Organic) Contains this compound Step3->Step4 Step5 Gelatinous Middle Layer (Discard - contains polysaccharides, etc.) Step3->Step5 Step6 Lower Phase (Aqueous) Contains MAAs Step3->Step6 Step7 Evaporate Solvent Further purify via SPE if needed Step4->Step7 Step9 Obtain Purified MAAs Step6->Step9 Step8 Obtain Purified this compound Step7->Step8

FCPC Protocol for MAA Separation (from [4])

The method below is optimized for isolating MAAs like shinorine and porphyra-334, which is a critical first step in separating them from this compound.

  • 1. Prepare the Aqueous Two-Phase System (ATPS)

    • Create a solvent system with the following composition by weight:
      • Water: 51.4%
      • Ethanol (96%): 28.0%
      • Ammonium Sulfate: 18.2%
      • Methanol: 2.4%
    • Equilibrate the mixture in a separation funnel. The settling time should be approximately 33 seconds [4].
  • 2. Load the Sample and Run FCPC

    • Use the upper phase as the stationary phase and the lower phase as the mobile phase (ascending mode).
    • Instrument: FCPC system (e.g., Kromaton FCPC).
    • Rotation speed: 1800 rpm.
    • Flow rate: 10 mL/min.
    • Temperature: Ambient.
    • Detection: UV at 330 nm (characteristic of MAAs).
    • Run time: Approximately 90 minutes [4].
  • 3. Post-FCPC Purification (Optional)

    • For highest purity, further purify the collected MAA fractions using Solid Phase Extraction (SPE) with a C18 cartridge [4].

Analytical Verification Techniques

After separation, confirm the identity and purity of your isolates using multiple techniques.

Technique Application & Key Identifier
Thin Layer Chromatography (TLC) Quick check. Silica gel plate; Eluent: MeOH:CHCl₃ (1:9). This compound (Rf ~0.4, green-brown), reduced this compound (Rf ~0.4, bright red). MAAs have different Rf [6].
High-Performance Liquid Chromatography (HPLC) Purity and separation. Use C18 column. Monitor this compound at ~384 nm and MAAs at 310-360 nm [4].
Mass Spectrometry (MS) Molecular weight confirmation. MALDI-TOF MS: this compound shows monoisotopic mass at m/z 546 [1]. LC-MS confirms MAA masses (e.g., shinorine at m/z 333) [4].
Nuclear Magnetic Resonance (NMR) Definitive structural confirmation. Required to unambiguously confirm structure and is essential for new derivatives [4].

Frequently Asked Questions (FAQs)

Q1: My this compound yield is very low after extraction with acetone. What could be wrong?

  • Source condition: Ensure the cyanobacterial biomass was properly induced with UV-A radiation before harvesting, as this is a major trigger for this compound biosynthesis [7] [2].
  • Extraction efficiency: this compound is highly stable but strongly associated with the sheath. Make sure the biomass is thoroughly homogenized and consider a longer extraction time (e.g., overnight at 4°C) [6] [5]. Alternative solvents like ethyl acetate or acetonitrile can also be tested [2].

Q2: How can I quickly check in the field if my sample contains this compound?

  • A simple field-adapted TLC method can be used. Pulverize a small sample (25-50 mg) in acetone, spot on a silica gel plate, and run with a methanol:chloroform (1:9) mixture. This compound appears as a green-brown spot (Rf ~0.4), while its reduced form is bright red [6].

Q3: The MAAs I isolated aren't pure enough for NMR analysis. What should I do?

  • The combination of FCPC followed by SPE is highly effective for achieving the high purity required for NMR [4]. If purity is still an issue, re-run the FCPC method or optimize the SPE washing steps.

References

Scytonemin Isomerization Artifact: Core Finding

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study has revised the structure of a compound previously known as "scytonemin imine." The research concludes that what was thought to be a primary imine is, in fact, a cyclic hydropyrrolo[2,3-b]indole derivative.

Most importantly, the study demonstrates that this compound is likely an artifact formed during isolation, specifically when this compound is exposed to acetone and ammonia under mild conditions. This reactivity also reveals a new chromic property of the this compound scaffold [1] [2].


Frequently Asked Questions (FAQs)

  • What is the main artifact I should be concerned with? The primary artifact is the formation of a cyclic hydropyrrolo[2,3-b]indole structure, previously misidentified as "this compound imine." This occurs when native this compound reacts with acetone during extraction [1] [3].

  • How is this artifact formed? The artifact forms through a reaction between this compound and acetone, often in the presence of ammonia. This condensation triggers a cyclization, leading to the revised cyclic structure rather than a simple, linear imine [1] [4].

  • Does this artifact have any biological significance? While identified as an isolation artifact, researchers suggest it may point to a previously unrecognized, reactive in-vivo state of this compound. This chromatic adaptability could play a role in how cyanobacteria regulate photosynthesis and protect against photodamage under high light stress [1] [2].


Troubleshooting Guide: Preventing & Identifying Artifacts

Prevention Protocols

To minimize the formation of isomerization artifacts during your experiments, follow these guidelines:

  • Solvent Selection: Avoid using acetone for the extraction of this compound, as it is a direct reactant in forming the artifact [1] [5]. Opt for alternative solvents during the initial isolation steps.
  • Control Extraction Conditions: Be cautious of ammonia and other basic conditions during processing, as they can catalyze the unwanted condensation and cyclization reaction [1].
Identification and Analysis Protocols

If you suspect artifact formation, these analytical techniques are recommended for confirmation:

  • NMR Spectroscopy: The most definitive evidence for the revised cyclic structure comes from 1D and 2D NMR.
    • Key Evidence: Look for specific HMBC correlations, such as those between the diastereotopic methylene protons (H-17) and the indoline carbon C-8a, which support the cyclic connectivity [1] [2].
    • Chemical Shift Analysis: The carbon chemical shift values for positions like C-3a (δC ~104.8) are more consistent with the revised N,N-substituted structure than the original assignment [1].
  • Mass Spectrometry: Use UPLC-ESI-Q-TOF-MS to confirm the molecular mass. The artifact has a molecular ion at m/z 602.2074 [M+H]+ (calculated for C₃₉H₂₈N₃O₄). A major fragment resulting from the neutral loss of acetone imine (m/z 545.1496) may also be observed [1] [2].
  • Confirmatory Synthesis: To conclusively demonstrate the artifact's origin, you can perform a confirmatory synthesis by treating pure this compound with acetone and ammonia. The formation of the cyclic product under these mild conditions confirms its status as an artifact [1].

Experimental Conditions & Data

The table below summarizes key experimental factors and the analytical data used to identify the this compound isomerization artifact.

Aspect Details
Artifact Formation Conditions Exposure of this compound to acetone and ammonia under mild conditions [1].
Revised Structure Cyclic hydropyrrolo[[2,3-b]indole (this compound hydropyrrolo[2,3-b]indole) [1] [2].
HRMS Data ([M+H]+) m/z 602.2074 (C₃₉H₂₈N₃O₄); Found: 602.2085 [1].

| Key NMR Data (DMSO-d₆) | - H-17: δH 3.71 & 3.24 (J = 18.9 Hz)

  • C-17: δC 54.0
  • CH3 (H-19): δH 1.91, δC 19.9
  • C-18 (imine): δC 173.1 [1] |

Formation Pathway of the this compound Artifact

The following diagram illustrates the transformation from native this compound to the cyclic artifact, summarizing the key experimental conditions and structural changes involved.

G This compound This compound Artifact Cyclic Artifact (Hydropyrrolo[2,3-b]indole) This compound->Artifact Isomerization Conditions Reaction Conditions: Acetone & Ammonia Conditions->this compound Applied During Extraction/Isolation Evidence Key Evidence: - NMR (HMBC correlations) - HRMS (m/z 602.2074) Artifact->Evidence Identified Via

References

Scytonemin Extraction & Purification Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the standard methods for extracting and purifying scytonemin from cyanobacterial biomass as reported in recent research.

Step Description Common Solvents & Methods Key Considerations & Citations
Biomass Preparation Use of dried cyanobacterial cells. Dried biomass is pulverized or ground. Starting with dry weight allows for more consistent yield calculations [1].

| Solvent Extraction | Primary solid-liquid extraction to dissolve this compound. | Acetone (100%): Most frequently used [1] [2]. Methanol:Ethyl Acetate (1:1, v/v) [3]. Acetonitrile (100%) or Ethyl Acetate (100%) [4] [5]. | Incubation is typically overnight at 4°C or for several hours at room temperature with stirring [1] [2]. | | Crude Extract Processing | Concentration of the extract and initial cleaning. | Filtration followed by evaporation of the solvent under reduced pressure using a rotary evaporator [2]. | The residue can be washed with cyclohexane to remove carotenoids and chlorophylls [2]. | | Purification | Isolation of high-purity this compound from the crude extract. | Preparative Thin-Layer Chromatography (Prep-TLC) on silica gel [6]. High-Performance Liquid Chromatography (HPLC) [7] [3]. | this compound is light-sensitive; perform purification steps in dim light or dark conditions [1]. |

This general workflow can be visualized in the following diagram:

G This compound Extraction and Purification Workflow start Start with Dried Cyanobacterial Biomass step1 Primary Extraction (Overnight with solvent) start->step1 step2 Filtration and Concentration (Rotary Evap.) step1->step2 step3 Crude Clean-up (e.g., Cyclohexane Wash) step2->step3 step4 Purification (Prep-TLC or HPLC) step3->step4 end High-Purity This compound step4->end

Frequently Asked Questions & Troubleshooting

Here are answers to specific technical issues your users might encounter.

Question / Issue Potential Cause & Solution

| Low yield of this compound after extraction. | Cause: The cyanobacterial strain or growth conditions may not have induced high this compound production. UV-A radiation is a primary inducer [4]. Solution: Ensure cultures are exposed to UV-A stress prior to harvest. Optimize growth conditions like salinity, which can also stimulate synthesis [4]. | | Co-extraction of pigments (e.g., chlorophyll) affects purity. | Cause: The initial solvent extraction is non-specific. Solution: After evaporating the primary solvent (e.g., acetone), wash the residue repeatedly with a non-polar solvent like cyclohexane to remove green pigments [2]. Subsequent purification with Prep-TLC or HPLC is essential [6]. | | Isolated compound does not match expected spectral properties. | Cause: this compound can form artifacts or derivatives during extraction. A recent study revised the structure of "this compound imine," showing it is an artifact formed from the reaction of this compound with acetone and ammonia [6] [8]. Solution: Be cautious with solvent choices and storage conditions. Use NMR and HR-MS for definitive structural confirmation [6]. | | How is the extraction yield calculated? | Calculation: Yield is typically expressed as a percentage of the dry weight of the starting biomass. For example, one protocol reported a yield of 15 mg of this compound per 1 g of dry biomass, equivalent to 1.5% (w/w) [1]. |

Key Technical Considerations for Protocol Design

  • Stability is a Strength: this compound is known for its high stability against heat, visible light, and UV-A radiation [5]. However, for laboratory handling, storing the purified compound in the dark at low temperatures is still recommended to maintain integrity.
  • Confirm Your Product: Always characterize your final product using analytical techniques. The identity of this compound should be confirmed by its characteristic UV-Vis absorption spectrum with maxima around 252, 278, 300, and 384 nm [3], and ideally by mass spectrometry and NMR if high purity is required [6] [2].

References

enhancing scytonemin biosynthesis nitrogen source

Author: Smolecule Technical Support Team. Date: February 2026

Nitrogen Source & Scytonemin Production

The choice of nitrogen source can significantly influence this compound yield. The following table summarizes findings from a key study on Nostoc punctiforme [1]:

Nitrogen Source Impact on this compound Synthesis Key Findings / Proposed Mechanism
Ammonium (NH₄⁺) Repressed Down-regulates genes in the this compound biosynthetic cluster [1].
Nitrate (NO₃⁻) Repressed Down-regulates genes in the this compound biosynthetic cluster [1].
Dinitrogen (N₂) Enhanced The organism's ability to fix nitrogen leads to higher this compound synthesis under this condition [1].

Experimental Protocol: Assessing Nitrogen Source Impact

This methodology is adapted from research investigating this compound biosynthesis in Nostoc punctiforme PCC 73102 [1].

1. Culture Setup and Growth Conditions:

  • Strain: Nostoc punctiforme PCC 73102.
  • Media: Use a defined mineral medium (e.g., BG-11₀, which is nitrate-free) as the base.
  • Nitrogen Treatments: Prepare separate media supplemented with:
    • N₂: Bubble the culture with a mixture of N₂/CO₂ (e.g., 99%/1%).
    • Nitrate: Add NaNO₃ to a final concentration of a standard amount (e.g., 17.6 mM, as in full-strength BG-11).
    • Ammonium: Add NH₄Cl to a final concentration of a standard amount (e.g., 17.6 mM). Note: The pH should be monitored as ammonium consumption can acidify the medium.
  • Induction: Grow all cultures under a constant source of UV-A radiation (e.g., 5-10 W m⁻²), which is the primary inducer of the this compound biosynthetic pathway [2].

2. This compound Extraction and Analysis:

  • Harvesting: Collect biomass at regular intervals (e.g., daily for 5-7 days) by centrifugation or filtration. Dry the biomass thoroughly (lyophilization or in a 60°C oven).
  • Extraction:
    • Weigh the dried biomass.
    • Ground the biomass homogenously in a glass tube with acetone (approximately 10-20 mL per gram of dry weight) [3] [2].
    • Incubate the mixture at 4°C in the dark for several hours (e.g., 8-12 hours) [3].
    • Clarify the extract by centrifugation or filtration through a glass microfiber filter.
  • Concentration and Purification:
    • Evaporate the acetone extract under reduced pressure (e.g., using a rotary evaporator) or under a stream of nitrogen gas.
    • Triturate the resulting residue with anhydrous pentane (e.g., 6 x 2 mL) to remove carotenoids and chlorophyll, leaving behind a crude this compound fraction [3].
  • Quantification:
    • Spectrophotometry: Redissolve the purified this compound in acetone and measure the absorbance at its characteristic peak of 384 nm [3] [4]. Compare to a standard curve of authentic this compound for quantitative analysis.
    • Dry Weight Calculation: this compound yield can be expressed as a percentage of cellular dry weight [3].

Key Considerations for Your Troubleshooting Guide

Based on the literature, here are critical points to include in your FAQs:

  • Primary Inducer is UV-A: Emphasize that UV-A radiation is the essential environmental signal for triggering this compound production. Any experiment on nitrogen sources must control for this. The 18-gene biosynthetic cluster is upregulated specifically by UV-A [2].
  • Interaction with Other Stressors: Note that other abiotic factors can influence this compound yield alongside nitrogen. Research has shown that salinity [2] and periodic desiccation [1] can also stimulate this compound synthesis.
  • Genetic Basis: The entire this compound biosynthetic pathway is encoded by an 18-gene cluster (from Npun_R1276 to Npun_R1259 in N. punctiforme). The effect of nitrogen source is mediated through the regulation of these genes [1] [4].

This compound Biosynthesis and Nitrogen Regulation

This diagram illustrates the central role of nitrogen fixation and the metabolic pathway leading to this compound, highlighting where nitrogen source exerts its regulatory effect.

Further Research Directions

The search results indicate that a direct, systematic comparison of many different nitrogen sources (e.g., glutamine, urea, etc.) on this compound yield is not available. Your technical center could guide researchers to:

  • Investigate a broader range of organic and inorganic nitrogen sources.
  • Study the interaction effects between nitrogen source and other environmental stressors like oxidative stress or high light intensity.
  • Explore metabolic engineering approaches to bypass nitrogen repression, for example, by constructing strains with constitutive expression of the scy gene cluster.

References

Technical Overview of Scytonemin & Analysis Interference

Author: Smolecule Technical Support Team. Date: February 2026

Scytonemin is a yellow-brown, lipid-soluble ultraviolet (UV) sunscreen pigment found in the extracellular sheaths of many cyanobacteria [1] [2]. Its primary role is photoprotection, absorbing harmful UV-A radiation [3] [1].

A core challenge in its analysis, particularly using Raman spectroscopy, is interference from chlorophyll autofluorescence in photosynthetic cells [4]. This fluorescence is often broad and intense, masking the weaker Raman fingerprint signals of this compound [4].

Challenge Source of Interference Impact on this compound Analysis
Strong Autofluorescence [4] Chlorophyll and other photosynthetic pigments in plant tissue or cyanobacteria [4]. Overwhelms weaker Raman signals, making detection and spectral differentiation difficult or impossible [4].
Signal Overlap Broad-band photoluminescence from the sample [4]. Can overlap with and obscure the Raman signatures of both oxidized and reduced this compound [4].
Photobleaching Intentional defocused laser bleaching to reduce fluorescence [4]. While can reduce interference, may cause irreversible sample damage, preventing long-term or time-lapse studies [4].

The following workflow outlines the key decision points for selecting the appropriate analytical method to overcome these challenges.

G cluster_1 Primary Challenge: Chlorophyll Autofluorescence cluster_2 Mitigation Strategies Start Start Analysis: Plant Tissue with this compound A Strong fluorescence overwhelms Raman signals? Start->A B YES: Fluorescence masks target signal A->B Confirmed C Use NIR Excitation Laser (e.g., 1064 nm) B->C D Consider Nonlinear Methods (CARS, SRS Microscopy) B->D E Enhanced Raman Imaging with minimal fluorescence C->E D->E F Spectral Differentiation of this compound Redox States E->F

Troubleshooting Guide & FAQs

This section provides specific solutions to common problems, based on the strategies identified in the workflow.

FAQ 1: How can I reduce strong chlorophyll autofluorescence during Raman analysis?

Recommended Solution: Use Near-Infrared (NIR) Excitation Wavelengths

  • Methodology: Employ a Raman microscope equipped with a 1064 nm laser for excitation [4].
  • Rationale: Using lasers in the NIR range (785 nm – 1064 nm) minimizes the excitation of fluorescent molecules like chlorophyll, thereby reducing the autofluorescence that can swamp the Raman signal [4].
  • Trade-off: Note that Raman scattering cross-sections decline with longer wavelengths, which can lead to slower imaging speeds. This can be mitigated by using optically parallel excitation and detection systems to enhance the effective scanning rate [4].
FAQ 2: Are there advanced techniques that are less susceptible to this interference?

Alternative Solution: Consider Nonlinear Raman Microscopy

  • Methodology: Use Coherent Anti-Stokes Raman Scattering (CARS) or Stimulated Raman Scattering (SRS) microscopy [4].
  • Rationale: These nonlinear techniques are less prone to fluorescence interference and can offer much faster imaging speeds [4].
  • Limitations:
    • CARS signals are non-linear and proportional to the square of molecular concentration, which can complicate quantification [4].
    • Typical SRS setups may have a limited detection range for vibrational frequencies (e.g., restricted to CH or CC stretching regions), whereas spontaneous Raman allows for simultaneous broadband detection of the informative "fingerprint" region (400–1800 cm⁻¹) [4].
FAQ 3: How can I ensure I'm correctly identifying this compound and its different forms?

Key Consideration: Differentiate Redox States Spectrally

This compound exists in oxidized (OxScy) and reduced (ReScy) forms, which have distinct Raman signatures and cannot be distinguished by UV absorption alone [4] [1].

| Property | Oxidized this compound (OxScy) | Reduced this compound (ReScy) | | :--- | :--- | :--- | | Color | Yellow-brown [1] [2] | Red [2] | | Molecular Weight | 544 Da [2] | 546 Da [2] | | Raman Spectroscopy | Provides strong Raman signals [4] | Provides distinct Raman signals; features were recently experimentally obtained [4] | | Key Application | Use Raman microscopy to map the distinct distributions of OxScy and ReScy within a sample, as their localization may differ [4]. |

Key Experimental Protocols

Here are concise methodologies for the techniques discussed.

  • Raman Microscopy with NIR Excitation

    • Instrument: A Raman spectral microscope with a 1064 nm excitation laser and an InGaAs camera detector.
    • Sample Prep: Mount cyanobacterial filaments or plant tissue on a slide. Minimal preparation is required; the technique can be applied to hydrated samples.
    • Imaging: Use an excitation-laser-line-scanning method to enhance imaging speed. Acquire spectra in the fingerprint region (400–1800 cm⁻¹) to capture the unique signatures of this compound and differentiate it from other cellular components [4].
  • This compound Extraction for Validation

    • While not a microscopic technique, solvent extraction is used to validate the presence of this compound.
    • Procedure: Add dried biomass to a solvent such as 100% acetone, ethyl acetate, or acetonitrile. Incubate at 4°C overnight. Centrifuge the mixture, then evaporate the supernatant. Redissolve the residue in a known volume of solvent for further analysis (e.g., HPLC) [1] [2].

References

scytonemin photostability compared to carotenoids

Author: Smolecule Technical Support Team. Date: February 2026

Photostability and Property Comparison

The following table summarizes the key characteristics of scytonemin and carotenoids based on current research, which are critical factors influencing their photostability and application potential.

Property This compound Carotenoids (e.g., β-carotene)
Chemical Nature Lipid-soluble, dimeric indole alkaloid [1] [2] Tetraterpenoids; long conjugated polyene chains [3] [4]
Primary Function Ultraviolet Radiation (UVR) screening [1] [2] Antioxidant; light-harvesting; photoprotection via energy dissipation [5] [6] [4]
Inherent Photostability Exceptionally stable; does not require energy to maintain function [1] [2] Inherently prone to oxidative degradation and isomerization upon light/heat exposure [3] [7]
Reported Stability Highly stable in diverse physicochemical environments [2] Low photostability; degrades upon exposure to light, oxygen, and heat, leading to color fading [3] [7]
Stabilization Strategies Not typically required due to inherent stability. Requires encapsulation (e.g., in cyclodextrins, humic acids, nanoparticles) or aggregation with other molecules to improve stability [7] [6] [4]
UV Absorption Range UV-C, UV-B, and UV-A (~250-400 nm) [1] [2] Primarily in the visible range (400-500 nm) [3]
Key Photoprotective Mechanism Direct absorption of UVR photons, dissipating energy as heat [2] [8] Antioxidant activity (quenching ROS); excited state energy quenching; can protect other pigments like chlorophyll [5] [6] [4]

Experimental Insights and Protocols

The superior stability of this compound is often implied rather than directly tested against carotenoids in degradation assays. The following experimental data highlights their performance in relevant contexts.

This compound: A Focus on UV Screening

This compound's role is primarily as a highly stable UV screen.

  • UV-A Induction Experiment: Research on endolithic cyanobacteria in halite nodules from the Atacama Desert demonstrated that exposure to UV-A radiation (3.6 W/m² for 96 hours) led to a 1.7-fold increase in both this compound content and the transcription of the this compound biosynthesis gene (scyB). This confirms that cyanobacteria actively produce this stable compound in response to UV stress [9].
  • Sunscreen Efficacy: A 2023 study isolated this compound from an Antarctic Nostoc commune cyanobacterium. The researchers dissolved the purified this compound in methanol and measured its Sun Protection Factor (SPF) value in vitro, achieving an SPF of 33.34 ± 0.02. This demonstrates its strong potential as a natural, stable UV filter [1].
Carotenoids: The Challenge of Stability

A significant body of research focuses on overcoming the inherent instability of carotenoids.

  • Complexation to Enhance Stability: A key study synthesized complexes of β-carotene with humic acids (HA) to improve its properties. The photostability of free β-carotene versus the β-carotene-HA complexes was tested by exposing them to a 500 W halogen lamp for 60 minutes.
    • Result: Free β-carotene underwent rapid degradation, while the complexed β-carotene showed significantly increased photostability. This highlights that without protective strategies, carotenoids are vulnerable to light-induced degradation [7].
  • Protection via Aggregation: Quantum chemical calculations and experimental studies have shown that aggregating β-carotene with Chlorophyll (Chl) can improve chlorophyll's photostability. In this protective relationship, the conjugated polyene chain of β-carotene donates electrons in low-lying excited states, making it more susceptible to damage and thereby shielding the chlorophyll. This underscores that carotenoids can act as sacrificial antioxidants [6].

Molecular Stabilization Mechanisms

The fundamental difference in photostability arises from the distinct molecular mechanisms each pigment employs.

This compound's Inherent Stability

The remarkable stability of this compound is attributed to its unique molecular structure. It is a dimeric molecule with a scytoneman skeleton, featuring indolic and phenolic subunits connected by a carbon-carbon bond [1]. This structure is inherently stable and allows it to efficiently dissipate absorbed UV photon energy as heat without degrading, making it a passive and durable shield [2] [8]. Its location in the extracellular polysaccharide sheath further protects cellular components [1].

Carotenoid Stabilization Strategies

Carotenoids are stabilized through several advanced material science approaches, as their structure is vulnerable to photo-oxidation.

  • Encapsulation: A primary method involves encapsulating carotenoids within host molecules like cyclodextrins, humic acids, or synthetic nanoparticles. This process shields the carotenoids from direct exposure to oxygen and light [7] [4].
  • Formation of Aggregates/Complexes: As demonstrated with humic acids and chlorophyll, creating non-covalent complexes or aggregates can provide a more stable microenvironment. The host material can act as a physical barrier and may also accept electrons, reducing the oxidative stress on the carotenoid [6] [4].
  • Supramolecular Assembly: Advanced delivery systems use designed supramolecular structures to create multiple hydrogen bonds or coordination bonds with the carotenoid. This not only improves stability but can also enhance water solubility and control photo-oxidation efficiency [4].

The diagram below illustrates the two primary strategies for stabilizing carotenoids.

G Start Carotenoid Instability Approach1 Encapsulation Start->Approach1 Approach2 Complexation/Aggregation Start->Approach2 Method1a e.g., Cyclodextrins, Nanoparticles Approach1->Method1a Method1b e.g., Humic Acids Approach1->Method1b Method2a e.g., With Chlorophyll Approach2->Method2a Outcome1 Physical Shielding from Light/Oxygen Method1a->Outcome1 Method1b->Outcome1 Outcome2 Stable Microenvironment Electron Transfer Method2a->Outcome2 Goal Enhanced Photostability Outcome1->Goal Outcome2->Goal

Conclusion for Research and Development

In contrast, carotenoids are fundamentally less photostable but offer valuable multifunctional antioxidant properties. Their successful application in light-exposed environments is contingent upon the use of advanced stabilization technologies like encapsulation.

References

Comparison of Scytonemin and Monomer Raman Signatures

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key differences in the theoretical Raman spectroscopic signatures between dimeric scytonemin and its monomer as identified in the most relevant study [1].

Feature Dimeric this compound Monomeric this compound
IR Spectra Highly similar to monomer; stronger intensities due to near-degenerate vibrational mode pairs [1]. Highly similar to dimer [1].
Non-Resonant Raman Spectra Major differences in the induced change in polarizability [1]. Major differences, particularly in aromatic and unsaturated C-H stretching and bending modes [1].
Resonance Raman Spectra Excitation to low-lying states enhances aromatic stretching activity; suggests both localized and delocalized excitations [1]. Information not specified in the provided research.
Primary Discrepancy Differences lie in their aromatic electronic structures [1]. Differences lie in their aromatic electronic structures [1].

Experimental and Theoretical Protocols

The comparative data presented above was generated through specific computational methods.

  • Theoretical Computational Protocol [1]: The researchers performed in vacuo quantum chemical calculations using Density Functional Theory (DFT) to simulate and compare the Infrared (IR) and Raman activities (both non-resonant and resonance) of the dimeric this compound and its monomeric form.

Biological Significance of Spectral Differences

The differences in the Raman spectra, while subtle in some areas, point to important functional aspects of the molecule.

  • The Role of Dimerization: The study concludes that the key differences between the monomer and dimer originate from their aromatic electronic structures [1]. The dimer's extensive conjugated system is crucial for its role as a UV-protectant.
  • UV Protection Mechanism: The dimeric structure of this compound is specifically required for effective protection against the full range of UV radiation (UVA, UVB, and UVC). Theoretical studies confirm that while the monomer offers limited protection in the UVB and UVC regions, the dimer is essential for absorbing lower-energy UVA radiation while still allowing visible light necessary for photosynthesis to pass through [2].

Key Characteristic Raman Bands for this compound Identification

For practical identification of this compound in natural samples, such as cyanobacterial mats or crusts, several characteristic Raman bands have been established through experimental studies. These are particularly useful for field researchers and astrobiologists [3] [4] [5].

Wavenumber (cm⁻¹) Relative Prominence
~1590 Very strong, prominent feature
~1549 Present
~1444 Present
~1323 Present
~1172 Present

Key Experimental Methodologies for this compound Raman Analysis

The following diagram illustrates the general workflow for obtaining the Raman signature of this compound from cyanobacterial samples, as described in foundational experimental studies [4] [5].

G Start Start: Cyanobacterial Sample A Extraction with Solvent (e.g., Acetone, Ethyl Acetate) Start->A B Purification (e.g., Precipitation, TLC) A->B C Purity Check (UV-Vis Spectrophotometry) B->C D FT-Raman Spectroscopy C->D E Spectral Analysis & Biomarker Identification D->E

References

Experimental Data on Scytonemin's Anti-inflammatory Effects

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental findings from a 2020 study investigating scytonemin's anti-inflammatory properties [1] [2].

Experimental Model Inducing Agent Key Findings Suggested Mechanism
In Vivo: Mouse Ear Edema 12-O-tetradecanoylphorbol-13-acetate (TPA) Topical this compound significantly inhibited TPA-induced ear swelling. Suppressed expression of TNF-α and iNOS in tissue [1] [2]. Down-regulation of the NF-κB pathway [1].
In Vitro: RAW 264.7 Macrophage Cells Lipopolysaccharide (LPS) Dose-dependent inhibition of TNF-α secretion and Nitric Oxide (NO) production. At 20 μM: 40.4% inhibition of TNF-α and 74.3% inhibition of NO [1]. Suppression of TNF-α and iNOS mRNA expression. Inhibition of IκBα degradation and p65 nuclear translocation, blocking NF-κB activation [1].

Experimental Protocols for this compound

Here are the detailed methodologies from the key study cited above [1]:

  • In Vivo Skin Inflammation Model:

    • Animals: BALB/c mice.
    • Induction of Inflammation: Ear inflammation was induced by topical application of 300 ng of TPA per ear.
    • Treatment: this compound was applied topically to the ear.
    • Measurement: Ear thickness was measured after 4 hours to quantify edema. Ear biopsies were used to analyze gene expression of TNF-α and iNOS.
  • In Vitro Cell-Based Assay:

    • Cell Line: RAW 264.7 murine macrophage-like cells.
    • Stimulation & Treatment: Cells were pre-treated with various concentrations of this compound and then stimulated with LPS (200 ng/mL) to induce an inflammatory response.
    • Measurement:
      • Cytokine Production: TNF-α secretion into the culture medium was measured.
      • Nitric Oxide Production: Accumulation of nitrite (a stable product of NO) in the culture medium was quantified using the Griess reaction.
      • Gene Expression: mRNA levels of TNF-α and iNOS were assessed using quantitative RT-PCR.
      • Pathway Analysis: NF-κB activity was measured via a reporter gene assay. The degradation of IκBα and nuclear translocation of the p65 subunit were analyzed by western blotting and immunocytochemistry, respectively.

Comparison with Commercial Anti-inflammatory Agents

While a head-to-head experimental comparison is not available, the mechanism of this compound can be contrasted with that of common commercial agents:

Anti-inflammatory Agent Primary Molecular Target / Mechanism
This compound Inhibits the NF-κB signaling pathway by preventing IκBα degradation and p65 nuclear translocation [1].

| Non-Steroidal Anti-inflammatory Drugs (NSAIDs) (e.g., Ibuprofen, Naproxen) | Inhibit cyclooxygenase (COX-1 and COX-2) enzymes, reducing the production of prostaglandins [3]. | | Corticosteroids (e.g., Dexamethasone) | Act on the glucocorticoid receptor to suppress the transcription of multiple pro-inflammatory genes, including those for cytokines and COX-2. |

This compound's Anti-inflammatory Mechanism of Action

The following diagram illustrates the NF-κB signaling pathway inhibition by this compound, as revealed by the experimental data [1]:

G cluster_membrane Cell Membrane LPS LPS TLR4 Receptor TLR4 Receptor LPS->TLR4 Receptor Binds IKK Complex\nActivation IKK Complex Activation TLR4 Receptor->IKK Complex\nActivation IκBα Phosphorylation\n& Degradation IκBα Phosphorylation & Degradation IKK Complex\nActivation->IκBα Phosphorylation\n& Degradation NF-κB (p65/p50)\nRelease & Activation NF-κB (p65/p50) Release & Activation IκBα Phosphorylation\n& Degradation->NF-κB (p65/p50)\nRelease & Activation p65 Nuclear\nTranslocation p65 Nuclear Translocation NF-κB (p65/p50)\nRelease & Activation->p65 Nuclear\nTranslocation This compound This compound This compound->IκBα Phosphorylation\n& Degradation Inhibits Gene Transcription\n(TNF-α, iNOS) Gene Transcription (TNF-α, iNOS) p65 Nuclear\nTranslocation->Gene Transcription\n(TNF-α, iNOS) Inflammatory Response\n(Edema, Cytokine Release) Inflammatory Response (Edema, Cytokine Release) Gene Transcription\n(TNF-α, iNOS)->Inflammatory Response\n(Edema, Cytokine Release)

Research Status and Future Directions

Current research positions this compound as a promising natural product lead compound rather than a direct competitor to commercial drugs. Its multi-functional profile as both a UV-protectant and anti-inflammatory agent makes it particularly interesting for cosmeceutical applications like sunscreens and skin care products [1] [4].

Key challenges for future drug development include:

  • Scalable Production: Developing efficient methods for large-scale production is a primary focus for its future commercialization [5] [4].
  • Comprehensive Toxicity and Efficacy Profiling: More extensive studies are needed to fully understand its safety and therapeutic potential in different models [4].

References

Scytonemin's Photoprotective & Antioxidant Profile

Author: Smolecule Technical Support Team. Date: February 2026

Property Experimental Data / Description Key Findings

| UV Absorption Spectrum | Peak Absorption: ~370-380 nm (Oxidized form) [1] [2] Spectral Range: Covers UV-C, UV-B, UV-A, and part of the blue-violet spectrum (approx. 250-450 nm) [3] [4] [2] | Provides broad-spectrum protection, particularly effective in the UV-A region. | | Sun Protection Factor (SPF) | SPF Value: 33.34 ± 0.02 (Measured from scytonemin isolated from Nostoc commune) [3] | Qualifies as a good topical UV filter. For context, one study found fungal melanin had a higher SPF than ZnO nanoparticles, but a direct comparison to this compound is not available [5]. | | Antioxidant Activity | Assays: DPPH, ABTS, H2O2 scavenging [6]. Result: Shows dose-dependent free radical scavenging activity [3] [6]. | Confers a dual defense mechanism: directly screens UV radiation and mitigates subsequent oxidative stress [7]. | | Photostability & Environmental Stability | Remains stable after months of UV-A exposure and in deep-sea sediments, indicating high stability [2]. | A key advantage for long-term protection and formulation stability. Its resilience makes it a potential biomarker in paleoclimatology [7] [2]. |

Experimental Protocols for this compound

For research reproducibility, here are the core methodologies from key studies.

  • Isolation & Purification [3] [2]
    • Source: Antarctic cyanobacterium Nostoc commune.
    • Extraction: Biomass dissolved in acetone and stirred overnight at room temperature.
    • Purification: Solvent removed via rotary evaporation; pigments like carotenoids removed by washing the residue with cyclohexane.
  • SPF Measurement [3]
    • Method: The sun protection factor was determined spectrophotometrically. The specific methodology was adapted to test this compound as an organic UV filter for topical application.
  • Antioxidant Assays [3] [6]
    • DPPH Assay: this compound solution in methanol was mixed with a DPPH methanolic solution. Free radical scavenging activity was measured after incubation at room temperature.
    • Other Assays: ABTS and hydrogen peroxide (H2O2) scavenging assays were also employed to confirm antioxidant potential.

This compound Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway of this compound, which is valuable for understanding its production and for potential genetic engineering approaches.

G Start Start Precursors Tryptophan L-Tryptophan Start->Tryptophan Tyrosine L-Tyrosine Start->Tyrosine ScyB ScyB (NpR1275) Oxidative Deamination Tryptophan->ScyB PHPP p-Hydroxyphenylpyruvate (From Tyrosine) Tyrosine->PHPP IPA Indole-3-Pyruvic Acid (From Tryptophan) ScyB->IPA MonomerFormation Cyclization & Decarboxylation (ScyA, ScyC, ScyD, ScyE, ScyF) IPA->MonomerFormation PHPP->MonomerFormation ScytoneminMonomer This compound Monomer MonomerFormation->ScytoneminMonomer PeriplasmTransport Transport to Periplasm (Module II & III: Ebo genes) ScytoneminMonomer->PeriplasmTransport Dimerization Dimerization & Oxidation PeriplasmTransport->Dimerization End This compound (Extracellular Sheath) Dimerization->End

Research Implications and Comparative Context

  • This compound's Niche: this compound's combination of broad-spectrum UV absorption, high intrinsic photostability, and antioxidant activity makes it a compelling candidate for advanced sunscreen formulations and therapeutic applications targeting oxidative stress [3] [7].
  • The Melanin Context: While direct comparative data is lacking, it is known that melanin in human skin provides protection by absorbing a wide range of UV radiation and eliminating reactive oxygen species (ROS) [3]. Fungal melanin has also demonstrated high SPF values in experimental ointments [5]. This suggests that a systematic comparison with this compound would be highly valuable for the field.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

544.14230712 g/mol

Monoisotopic Mass

544.14230712 g/mol

Heavy Atom Count

42

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VPQ7YG2DMW

Wikipedia

Scytonemin

Dates

Last modified: 02-18-2024
1: Zhang G, Zhang Z, Liu Z. Scytonemin inhibits cell proliferation and arrests cell cycle through downregulating Plk1 activity in multiple myeloma cells. Tumour Biol. 2013 Aug;34(4):2241-7. doi: 10.1007/s13277-013-0764-5. Epub 2013 Apr 13. PubMed PMID: 23584897.
2: Zhang G, Zhang Z, Liu Z. Polo-like kinase 1 is overexpressed in renal cancer and participates in the proliferation and invasion of renal cancer cells. Tumour Biol. 2013 Jun;34(3):1887-94. doi: 10.1007/s13277-013-0732-0. Epub 2013 Mar 14. PubMed PMID: 23494182.
3: Zhang Z, Zhang G, Kong C. High expression of polo-like kinase 1 is associated with the metastasis and recurrence in urothelial carcinoma of bladder. Urol Oncol. 2013 Oct;31(7):1222-30. doi: 10.1016/j.urolonc.2011.11.028. Epub 2011 Dec 20. PubMed PMID: 22192978.
4: Duan Z, Ji D, Weinstein EJ, Liu X, Susa M, Choy E, Yang C, Mankin H, Hornicek FJ. Lentiviral shRNA screen of human kinases identifies PLK1 as a potential therapeutic target for osteosarcoma. Cancer Lett. 2010 Jul 28;293(2):220-9. doi: 10.1016/j.canlet.2010.01.014. Epub 2010 Feb 9. PubMed PMID: 20144850.
5: Zhang Z, Su WH, Feng C, Yu DH, Cui C, Xu XY, Yu BZ. Polo-like kinase 1 may regulate G2/M transition of mouse fertilized eggs by means of inhibiting the phosphorylation of Tyr 15 of Cdc2. Mol Reprod Dev. 2007 Oct;74(10):1247-54. PubMed PMID: 17342725.
6: McInnes C, Mezna M, Fischer PM. Progress in the discovery of polo-like kinase inhibitors. Curr Top Med Chem. 2005;5(2):181-97. Review. PubMed PMID: 15853646.

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